1,2-Difluoro-3-(hexyloxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-difluoro-3-hexoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O/c1-2-3-4-5-9-15-11-8-6-7-10(13)12(11)14/h6-8H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYUARIRPJREFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C(=CC=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614413 | |
| Record name | 1,2-Difluoro-3-(hexyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121219-19-0 | |
| Record name | 1,2-Difluoro-3-(hexyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1,2-Difluoro-3-(hexyloxy)benzene
The synthesis of this compound is reliably achieved via the Williamson ether synthesis, starting from commercially available 2,3-difluorophenol and 1-bromohexane. The procedure detailed in this guide is robust, high-yielding, and relies on a fundamental understanding of the S_N2 reaction mechanism to make rational choices regarding reagents and conditions. The successful synthesis and characterization of this compound provide access to a versatile fluorinated intermediate, enabling further exploration in the fields of drug discovery, agrochemicals, and advanced material development. [1][2][11]
References
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physicochemical properties of 1,2-Difluoro-3-(hexyloxy)benzene
An In-depth Technical Guide to 1,2-Difluoro-3-(hexyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the physicochemical properties, analytical profile, synthesis, and handling of this compound (CAS No. 121219-19-0). As a fluorinated aromatic ether, this compound serves as a key intermediate and building block in various advanced applications, including the synthesis of pharmaceuticals and liquid crystals.[1] The strategic incorporation of fluorine atoms and a hexyloxy group imparts unique electronic and steric properties, making a thorough understanding of its characteristics essential for its effective application in research and development. This document consolidates critical data to support laboratory use, from experimental design to safety and handling protocols.
Introduction: The Significance of Fluorinated Aromatic Ethers
The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, binding affinity, and bioavailability.[2] this compound is a member of the fluorinated aromatic ether class of compounds, which are valuable synthons in drug discovery and materials science.[1][3] Its structure, featuring a vicinal difluoro substitution pattern on a benzene ring coupled with a flexible hexyloxy chain, presents a unique combination of lipophilicity and electrostatic properties.
This guide serves as a centralized resource for scientists, detailing the fundamental physicochemical parameters that govern the behavior of this compound in experimental settings. Understanding these properties is a prerequisite for its rational use in synthetic chemistry, process development, and the design of novel molecular entities.
Molecular Identity and Structure
Confirming the identity of a chemical entity is the foundational step of any scientific investigation. The core identifiers for this compound are summarized below.
-
Synonyms: 2,3-Difluoro(n-hexyloxy)benzene, 1-Hexyloxy-2,3-difluorobenzene[1]
-
InChI Key: BJYUARIRPJREFZ-UHFFFAOYSA-N[7]
The molecule consists of a benzene ring functionalized with two fluorine atoms at the 1 and 2 positions and a hexyloxy (-O-(CH₂)₅CH₃) group at the 3 position. This substitution pattern dictates its electronic distribution, reactivity, and intermolecular interactions.
Core Physicochemical Properties
The physical state and behavior of this compound under various conditions are dictated by its intrinsic properties. These parameters are critical for reaction setup, purification, and formulation. The compound is typically a colorless liquid.[1][7]
| Property | Value | Source |
| Boiling Point | 249.8°C (at 760 mmHg) | [1][8] |
| Density | 1.048 g/cm³ | [1][8] |
| Flash Point | 112°C | [1][8] |
| Refractive Index | 1.46 | [1][8] |
| Vapor Pressure | 0.0354 mmHg (at 25°C) | [1][8] |
| Melting Point | Not Available | [1] |
| Solubility | Insoluble in water; soluble in organic solvents | [9] |
Discussion of Properties:
-
Boiling Point: The relatively high boiling point is consistent with its molecular weight and the presence of a polarizable aromatic system and ether linkage, leading to significant van der Waals forces and dipole-dipole interactions.
-
Density: With a density greater than 1 g/cm³, it is denser than water. This is a practical consideration for aqueous workups, where it will form the lower organic layer.
-
Solubility: As an ether with a long alkyl chain, it is hydrophobic and predicted to be insoluble in water but soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes.[9]
-
Flash Point: The high flash point of 112°C indicates that it is not highly flammable under standard laboratory conditions, but appropriate precautions should still be taken when heating.[1][8]
Analytical and Spectroscopic Profile
Unambiguous characterization is critical for verifying the identity and purity of the material. The following sections describe the expected spectroscopic signatures for this compound based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of this molecule.
-
¹H NMR: The spectrum would feature distinct regions. The aromatic region (approx. 6.8-7.2 ppm) would show complex multiplets for the three aromatic protons, with coupling to both adjacent protons and fluorine atoms. The hexyloxy chain would show a triplet for the terminal methyl group (~0.9 ppm), a triplet for the O-CH₂ group (~4.0 ppm), and a series of multiplets for the remaining methylene groups in the aliphatic region.
-
¹³C NMR: Aromatic carbons typically appear between 110-160 ppm.[10] The carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The carbons of the hexyloxy group will appear in the upfield region (~14-70 ppm).
-
¹⁹F NMR: This is a key technique for fluorinated compounds. The spectrum would show two distinct resonances for the non-equivalent fluorine atoms, with coupling to each other (ortho F-F coupling) and to adjacent aromatic protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Aromatic C-H Stretch: A weak band is expected around 3030 cm⁻¹.[10][11]
-
Aliphatic C-H Stretch: Stronger bands will appear just below 3000 cm⁻¹ for the hexyloxy group.
-
Aromatic C=C Stretch: A series of characteristic peaks are expected in the 1450-1600 cm⁻¹ region.[10][11]
-
C-O Ether Stretch: A strong, characteristic band should appear in the 1250-1050 cm⁻¹ range.
-
C-F Stretch: Strong, intense absorptions are expected in the 1300-1100 cm⁻¹ region, which may overlap with the C-O stretch.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 214.
-
Fragmentation: Common fragmentation pathways would include cleavage of the hexyl group (loss of C₆H₁₃) and cleavage of the hexyloxy group (loss of OC₆H₁₃), leading to characteristic fragment ions.
Synthesis and Potential Applications
Synthetic Pathway
This compound is typically synthesized via a Williamson ether synthesis. The reaction involves the deprotonation of 2,3-difluorophenol with a suitable base (e.g., potassium carbonate) followed by nucleophilic substitution with a hexyl halide, such as 1-bromohexane.[1]
Caption: A simplified Williamson ether synthesis pathway.
Applications in Research and Development
The unique properties of this molecule make it a valuable building block.
-
Pharmaceutical Intermediate: It is used as an intermediate in the synthesis of various pharmaceuticals.[1] The difluorophenyl motif is a common feature in bioactive molecules, where the fluorine atoms can modulate pKa, improve metabolic stability, and enhance protein-ligand interactions.[1][2]
-
Liquid Crystal Research: Aryl ethers with alkyl chains are foundational structures for liquid crystals. This compound has been noted in academic research related to liquid crystal compositions.[1]
-
Organic Synthesis: It serves as a building block for creating more complex organic compounds, enabling advancements in organic chemistry and material science.[1]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent. While specific GHS hazard codes for this compound are not consistently reported, data from structurally similar chemicals and general best practices for aromatic ethers should be followed.[1]
-
Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing.[12] Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mists.[12][13] Wash hands thoroughly after handling.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12][13]
-
Storage Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[12] Recommended storage temperature is between 2-8°C.[1][7] Keep away from incompatible substances such as strong oxidizing agents.
-
First Aid Measures:
Experimental Protocol: Boiling Point Determination
This section provides a generalized, self-validating protocol for determining the atmospheric boiling point, illustrating the required scientific rigor.
Caption: Workflow for accurate boiling point determination.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a standard simple distillation apparatus using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Thermometer Calibration: Causality: An uncalibrated thermometer is a primary source of error. Calibrate the thermometer using the known boiling point of distilled water (100°C at 1 atm) and the melting point of ice (0°C).
-
Sample Preparation: Place a small volume (e.g., 5-10 mL) of this compound into the distillation flask. Add 2-3 boiling chips to ensure smooth boiling and prevent bumping.
-
Heating: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor in equilibrium with the liquid is measured. Begin heating the flask gently with a heating mantle.
-
Data Collection: Record the temperature when the first drop of condensate falls into the receiving flask. Continue heating until a steady distillation rate is achieved and record the temperature at which the vapor temperature remains constant. This is the observed boiling point.
-
Pressure Correction: Self-Validation: The boiling point is pressure-dependent. Record the ambient atmospheric pressure using a barometer. If the pressure is not exactly 760 mmHg, apply a nomograph or appropriate formula to correct the observed boiling point to the standard pressure value.
Conclusion
This compound is a specialized chemical intermediate with a well-defined set of physicochemical properties that make it suitable for applications in pharmaceutical and materials science R&D. Its high boiling point, density greater than water, and characteristic spectroscopic profile provide the necessary data for its confident use and characterization in a laboratory setting. Proper adherence to the outlined safety and handling procedures is essential to ensure its safe application. This guide provides the foundational knowledge required for researchers to effectively integrate this valuable building block into their synthetic and developmental workflows.
References
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LookChem. (n.d.). Cas 121219-19-0, 2,3-DIFLUORO(N-HEXYLOXY)BENZENE. Retrieved from [Link]
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Pallav Chemicals. (n.d.). 1,3-DIFLUORO BENZENE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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Alchemist-chem. (n.d.). 1,2-Difluoro-3-(Trifluoromethyl)Benzene. Retrieved from [Link]
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1,2-Difluoro-3-(hexyloxy)benzene CAS number 121219-19-0
An In-depth Technical Guide to 1,2-Difluoro-3-(hexyloxy)benzene (CAS No. 121219-19-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
This compound is an aromatic organic compound that holds significant potential as a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[1] Its structure, featuring a benzene ring substituted with two adjacent fluorine atoms and a hexyloxy group, imparts a unique combination of lipophilicity, metabolic stability, and specific reactivity. The presence of the difluoro motif is of particular interest in medicinal chemistry, as fluorine substitution can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic properties, including binding affinity and metabolic resistance.[2] This guide provides a comprehensive overview of its synthesis, predicted physicochemical and spectroscopic properties, reactivity, and safe handling protocols, designed to empower researchers in leveraging its synthetic utility.
Physicochemical & Spectroscopic Data
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent functional groups and data from analogous compounds.
Table 1: Physicochemical Properties
| Property | Value (Predicted/Reported) | Source |
| CAS Number | 121219-19-0 | [1] |
| Molecular Formula | C₁₂H₁₆F₂O | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| Appearance | Colorless Liquid (Predicted) | [1] |
| Boiling Point | 249.8 °C at 760 mmHg | [1] |
| Density | 1.048 g/cm³ | [1] |
| Flash Point | 112 °C | [1] |
| Storage Temperature | 2-8 °C, Sealed in dry conditions |
Proposed Synthesis: The Williamson Ether Synthesis
The most logical and established method for preparing this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion of 2,3-difluorophenol acts as a nucleophile, attacking the primary carbon of a hexyl halide.[3]
Reaction Scheme:
Sources
spectroscopic data for 1,2-Difluoro-3-(hexyloxy)benzene
An In-Depth Technical Guide to the Spectroscopic Analysis of 1,2-Difluoro-3-(hexyloxy)benzene
Abstract: This guide provides a comprehensive technical overview of the spectroscopic characteristics of this compound (CAS No. 121219-19-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data analysis with established spectroscopic principles to offer a robust framework for the structural elucidation and verification of this compound. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a discussion of the underlying principles, predicted data, and detailed, field-proven experimental protocols to ensure data integrity and reproducibility.
Molecular Structure and Spectroscopic Implications
This compound is a trisubstituted aromatic ether. Its structure comprises two key components: a difluorinated benzene ring and a linear six-carbon hexyloxy chain. This combination of an electron-rich aromatic system, highly electronegative fluorine substituents, and a flexible aliphatic chain dictates a unique and predictable spectroscopic fingerprint.
The strategic placement of two adjacent fluorine atoms and an alkoxy group on the benzene ring creates a distinct electronic environment. The fluorine atoms act as strong electron-withdrawing groups via induction, while the oxygen of the hexyloxy group is an electron-donating group through resonance. This interplay significantly influences the chemical shifts of the aromatic protons and carbons. The aliphatic chain will present characteristic signals that are readily distinguishable from the aromatic portion of the molecule.
To facilitate a clear discussion, the atoms are numbered as shown in the diagram below.
Caption: Predicted key fragmentation pathway for this compound.
| Predicted m/z | Proposed Fragment Identity | Formation Pathway |
| 214 | [C₁₂H₁₆F₂O]⁺• | Molecular Ion (M⁺•) |
| 129 | [C₇H₅F₂O]⁺ | M⁺• - •C₅H₁₁ (Loss of pentyl radical) |
| 95 | [C₆H₃F₂]⁺ | M⁺• - •OC₆H₁₃ (Loss of hexyloxy radical) |
| 85 | [C₆H₁₃]⁺ | Hexyl cation |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Causality: EI at a standard energy of 70 eV is used to generate reproducible fragmentation patterns that can be compared to spectral libraries. [1]This energy level is significantly higher than the ionization energy of most organic molecules, ensuring efficient ionization and fragmentation, which is crucial for structural analysis. [2]
-
Sample Introduction:
-
For a pure, volatile liquid, a direct insertion probe or gas chromatography (GC-MS) can be used. For GC-MS, dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
-
Ionization:
-
The sample is introduced into the high-vacuum ion source.
-
It is bombarded with a beam of electrons accelerated to an energy of 70 eV.
-
-
Mass Analysis:
-
The resulting positive ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
-
Detection:
-
The separated ions strike a detector, which generates a signal proportional to the number of ions. The output is a mass spectrum, a plot of relative ion abundance versus m/z.
-
References
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An In-depth Technical Guide to the Reactivity of the Difluorobenzene Ring in Hexyloxy Derivatives
This guide provides a comprehensive exploration of the chemical reactivity of difluorobenzene rings substituted with a hexyloxy group. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles that govern reaction outcomes. We will delve into the electronic and steric interplay of the fluoro and hexyloxy substituents, offering a predictive framework for electrophilic, nucleophilic, and metal-catalyzed reactions.
Foundational Principles: The Electronic Tug-of-War
The reactivity of a substituted benzene ring is fundamentally controlled by the electronic properties of its substituents. In hexyloxy-difluorobenzene, we witness a fascinating interplay between the powerful, opposing effects of the hexyloxy group and the fluorine atoms.
-
The Hexyloxy Group (-OC₆H₁₃): A Potent Activating Director The hexyloxy group, like other alkoxy groups, exerts two primary electronic effects:
-
Inductive Effect (-I): Oxygen's high electronegativity withdraws electron density from the ring through the sigma bond.
-
Mesomeric (Resonance) Effect (+M): The lone pairs on the oxygen atom can be donated into the aromatic π-system, significantly increasing electron density at the ortho and para positions.[1]
Crucially, the resonance effect (+M) is far more dominant than the inductive effect (-I). This makes the hexyloxy group a strong activating group, rendering the ring more susceptible to electrophilic attack, and a powerful ortho, para-director .[1][2]
-
-
The Fluorine Atom (-F): An Anomaly in Aromatic Chemistry Fluorine presents a more complex scenario:
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a very strong electron-withdrawing inductive effect, pulling electron density from the ring.[3][4]
-
Mesomeric (Resonance) Effect (+M): Like oxygen, fluorine possesses lone pairs that can be donated to the ring. However, due to the poor overlap between carbon's 2p and fluorine's 2p orbitals, this resonance donation is weak.[3]
In this case, the formidable -I effect outweighs the feeble +M effect, making fluorine a deactivating group for electrophilic aromatic substitution (EAS). Yet, the weak resonance donation is still sufficient to direct incoming electrophiles to the ortho and para positions .[2][3] This unique combination of deactivation and ortho, para-direction is a hallmark of halogen substituents.
-
The following diagram illustrates the competing electronic influences that dictate the ring's reactivity.
Caption: Competing electronic effects on the difluorobenzene ring.
Electrophilic Aromatic Substitution (EAS): Following the Strongest Director
In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The reaction proceeds via a two-step mechanism involving a positively charged intermediate known as an arenium ion or sigma complex.[5][6] The stability of this intermediate determines the reaction rate and regioselectivity.
For hexyloxy-difluorobenzene, the powerful activating nature of the hexyloxy group decisively controls the outcome. The substitution will occur preferentially at the positions ortho and para to the hexyloxy group. The deactivating fluorine atoms merely slow the overall reaction rate compared to a non-fluorinated analogue like anisole.
Regioselectivity in Practice
Consider the nitration of 1-hexyloxy-2,4-difluorobenzene. The hexyloxy group directs to positions 2, 4, and 6. However, positions 2 and 4 are already occupied by fluorine. Therefore, the primary site of attack will be position 6. A smaller amount of substitution might occur at position 5, which is meta to the hexyloxy group but ortho/para to the fluorine atoms, though this is generally disfavored.
| Reactant Isomer | Activating Group | Primary Substitution Position(s) | Rationale |
| 1-Hexyloxy-2,4-difluorobenzene | -OC₆H₁₃ | C-6 | Ortho to the strongly activating hexyloxy group and sterically accessible. |
| 1-Hexyloxy-3,5-difluorobenzene | -OC₆H₁₃ | C-2, C-4, C-6 | All positions are ortho or para to the hexyloxy group. C-4 (para) is often favored due to reduced steric hindrance from the bulky hexyloxy group.[3] |
Experimental Protocol: Nitration of 1-Hexyloxy-3,5-difluorobenzene
This protocol describes a representative electrophilic aromatic substitution.
-
System Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a solution of 1-hexyloxy-3,5-difluorobenzene (1.0 eq.) in glacial acetic acid to 0-5°C using an ice bath.
-
Reagent Preparation: In the dropping funnel, carefully prepare a nitrating mixture by adding concentrated sulfuric acid (1.1 eq.) to fuming nitric acid (1.1 eq.) at 0°C.
-
Reaction Execution: Add the nitrating mixture dropwise to the stirred solution of the substrate, ensuring the internal temperature does not exceed 10°C.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over crushed ice. A solid precipitate of the product should form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to yield the purified nitro-derivative.
Nucleophilic Aromatic Substitution (SₙAr): Leveraging Fluorine's Properties
Nucleophilic aromatic substitution (SₙAr) is a pathway where a nucleophile displaces a leaving group on an electron-poor aromatic ring.[7] This reaction is the mechanistic counterpart to EAS and requires strong electron-withdrawing groups to activate the ring.[8][9]
In hexyloxy-difluorobenzene derivatives, the two strongly electron-withdrawing fluorine atoms make the ring susceptible to nucleophilic attack. Fluorine is not only an excellent activating group for SₙAr but also a competent leaving group. The electron-donating hexyloxy group is deactivating for this transformation. Therefore, reactivity is centered on the C-F bonds.
The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[8][9]
Regioselectivity of SₙAr
The regioselectivity of SₙAr on unsymmetrically substituted difluoroarenes can be finely controlled. The fluorine atom that is most deshielded in ¹⁹F NMR, corresponding to the most electron-deficient carbon, is typically the most reactive.[10] The presence of other substituents, such as a bromo group, will direct the incoming nucleophile with a preference of ortho > para > meta relative to the electron-withdrawing substituent.[10]
Experimental Protocol: Amination of 1-Bromo-2,4-difluorobenzene with Morpholine
-
Setup: To a solution of 1-bromo-2,4-difluorobenzene (1.0 eq.) in dimethyl sulfoxide (DMSO), add morpholine (1.2 eq.) and potassium carbonate (2.0 eq.).
-
Reaction: Heat the mixture to 80-100°C and stir for 4-6 hours.
-
Monitoring: Follow the disappearance of the starting material by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the mono-aminated product. Regioselectivity favors displacement of the fluorine at C-4 (para to the bromo group).
Directed ortho-Metalation (DoM): A Regioselective Power Tool
Directed ortho-metalation (DoM) is a superior strategy for achieving functionalization exclusively at the position ortho to a directing metalation group (DMG).[11] The hexyloxy group is an effective DMG. The oxygen atom coordinates to a strong organolithium base, such as n-butyllithium, which then selectively abstracts a proton from the nearest (ortho) position, forming a highly reactive aryllithium intermediate.[11][12] This intermediate can be trapped with a wide variety of electrophiles, providing a powerful and highly regioselective route to ortho-substituted derivatives that are inaccessible via standard EAS.
Caption: Experimental workflow for a Directed ortho-Metalation (DoM) reaction.
Experimental Protocol: ortho-Carboxylation via DoM
-
Preparation: Under an inert atmosphere (Argon), dissolve 1-hexyloxy-3,5-difluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C.
-
Lithiation: Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise. Stir the resulting solution at -78°C for 1 hour to ensure complete formation of the aryllithium species.
-
Electrophilic Quench: Bubble dry carbon dioxide gas through the solution for 30 minutes, or add an excess of crushed dry ice.
-
Work-up: Allow the mixture to warm slowly to room temperature. Quench with 1M HCl and extract the product into diethyl ether.
-
Purification: Wash the organic layer with water and brine, dry over MgSO₄, and evaporate the solvent. The resulting crude solid can be purified by recrystallization to yield 2-hexyloxy-4,6-difluorobenzoic acid.
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
For the synthesis of complex molecules, such as those in pharmaceuticals and materials science, palladium-catalyzed cross-coupling reactions are indispensable. Aryl halides or triflates serve as electrophilic partners in these transformations.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction couples an aryl halide with an arylboronic acid or ester, creating a new carbon-carbon bond.[13] This reaction is exceptionally robust and tolerant of a wide range of functional groups. For a bromo-difluoro-hexyloxybenzene substrate, the coupling will occur selectively at the C-Br bond, as C-F bond activation is much more difficult under typical Suzuki conditions.[14][15]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: In a Schlenk tube, combine the bromo-difluoro-hexyloxybenzene substrate (1.0 eq.), an arylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), a phosphine ligand such as SPhos (0.04 eq.), and potassium phosphate (2.0 eq.).
-
Solvent & Degassing: Add a mixture of toluene and water (e.g., 10:1 ratio). Degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the reaction to 100°C and stir for 12-24 hours.
-
Work-up & Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.
B. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[16][17] Similar to the Suzuki coupling, the reaction occurs selectively at the C-Br or C-I bond over the less reactive C-F bonds. The choice of ligand is critical for achieving high yields.[16][18]
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: Under an inert atmosphere, charge a vial with the bromo-difluoro-hexyloxybenzene substrate (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 eq.), a suitable ligand (e.g., XPhos, 0.06 eq.), and sodium tert-butoxide (1.4 eq.).
-
Reagent Addition: Add the desired amine (1.2 eq.) followed by anhydrous toluene.
-
Reaction: Seal the vial and heat the mixture at 110°C for 16-24 hours.
-
Work-up & Purification: After cooling, dilute the mixture with diethyl ether, filter through Celite, and concentrate the filtrate. The crude product is then purified by silica gel chromatography.
Conclusion
The reactivity of hexyloxy-substituted difluorobenzene rings is a nuanced subject governed by a balance of competing electronic effects. The strongly activating, ortho, para-directing hexyloxy group dictates the outcome of electrophilic aromatic substitutions. Conversely, the strongly deactivating fluorine atoms activate the ring for nucleophilic aromatic substitution at the carbon-fluorine centers. Furthermore, the hexyloxy moiety serves as a powerful directing group for ortho-lithiation, enabling highly specific functionalization. Finally, when halogenated, these scaffolds are excellent substrates for palladium-catalyzed cross-coupling reactions, providing access to a vast chemical space. A thorough understanding of these principles empowers the synthetic chemist to strategically and efficiently manipulate these valuable molecular frameworks.
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Substitution Reactions of Benzene and Other Aromatic Compounds . Michigan State University Department of Chemistry.
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Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates . PMC.
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Nucleophilic aromatic substitution . Wikipedia.
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5 Major Electrophilic Aromatic Substitution Reactions Activating . Jasperse Ch. 17 Notes.
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Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry.
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Buchwald-Hartwig Amination Reaction . YouTube.
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Concerted Nucleophilic Aromatic Substitutions . PMC - NIH.
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives . MDPI.
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solubility of 1,2-Difluoro-3-(hexyloxy)benzene in organic solvents
An In-depth Technical Guide to the Solubility of 1,2-Difluoro-3-(hexyloxy)benzene in Organic Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 121219-19-0). As a key intermediate in the synthesis of pharmaceuticals and other complex organic compounds, understanding its behavior in various solvents is critical for process optimization, purification, and formulation.[1] This document integrates theoretical principles of solubility with a practical, predictive analysis of the compound's behavior in nonpolar, polar aprotic, and polar protic organic solvents. Furthermore, it outlines a robust, step-by-step experimental protocol for the quantitative determination of its solubility, ensuring scientific integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's physicochemical properties to facilitate its application in a laboratory or industrial setting.
Introduction
This compound is an aromatic ether distinguished by a difluorinated benzene ring and a six-carbon alkyl chain.[2] Its molecular structure imparts a unique combination of lipophilicity and moderate polarity, making its solubility profile a critical parameter for its use in organic synthesis. The efficiency of chemical reactions, the success of purification techniques like crystallization and chromatography, and the development of stable formulations are all fundamentally dependent on the choice of an appropriate solvent system. A thorough understanding of a compound's solubility is not merely academic; it is a cornerstone of process development, enabling chemists to make informed decisions that save time, improve yield, and ensure product quality. This guide aims to provide a predictive framework and an experimental blueprint for characterizing the solubility of this compound.
Physicochemical Properties and Molecular Structure Analysis
The solubility of a compound is intrinsically linked to its physical and chemical properties. The known properties of this compound are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 121219-19-0 | [1][2][3] |
| Molecular Formula | C₁₂H₁₆F₂O | [1][3] |
| Molecular Weight | 214.26 g/mol | [1][3] |
| Physical Form | Liquid | [4] |
| Boiling Point | 249.8 °C at 760 mmHg | [1][3] |
| Density | 1.048 g/cm³ | [1][3] |
| Flash Point | 112 °C | [1][3] |
| XLogP3 | ~3.9 - 4.4 | [3] |
| Topological Polar Surface Area | 9.2 Ų |[3] |
Molecular Structure Analysis:
The structure of this compound contains three distinct regions that govern its interactions with solvents:
-
The Hexyloxy Alkyl Chain (-O-(CH₂)₅CH₃): This long, flexible six-carbon chain is the dominant feature of the molecule. It is nonpolar and lipophilic, favoring interactions through weak van der Waals forces (London dispersion forces) with other nonpolar molecules.
-
The Ether Linkage (-O-): The oxygen atom in the ether group introduces a site of moderate polarity and acts as a hydrogen bond acceptor. It can interact with polar solvent molecules via dipole-dipole forces.
-
The 1,2-Difluorobenzene Ring: The two fluorine atoms are highly electronegative, creating strong C-F bond dipoles that increase the polarity of the aromatic ring compared to an unsubstituted benzene ring. However, the ring itself remains capable of engaging in π-π stacking interactions with other aromatic solvents.
The high XLogP3 value of approximately 3.9 to 4.4 indicates that the molecule is significantly more soluble in octanol than in water, confirming its predominantly lipophilic or nonpolar character.[3] The small Topological Polar Surface Area (TPSA) further supports the prediction of low aqueous solubility.[3]
Theoretical Principles of Solubility
The dissolution of a solute in a solvent is governed by the thermodynamic principle "like dissolves like."[5][6] This means that substances with similar intermolecular forces are more likely to be miscible or soluble in one another.[6] The process involves overcoming solute-solute and solvent-solvent interactions, which requires energy, and forming new solute-solvent interactions, which releases energy.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily exhibit weak London dispersion forces. They will readily dissolve solutes with large nonpolar regions, such as the hexyloxy chain of our target molecule.
-
Polar Aprotic Solvents (e.g., Acetone, THF, DMSO): These solvents possess permanent dipoles but lack acidic protons, so they cannot act as hydrogen bond donors. They can engage in dipole-dipole interactions and can dissolve compounds with polar functional groups.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They form strong hydrogen-bonding networks. For a solute to dissolve, it must be able to disrupt this network and form favorable interactions. Haloalkanes and related compounds are typically only slightly soluble in water because the energy released from the new solute-water interactions is not sufficient to overcome the strong hydrogen bonds between water molecules.
Predicted Solubility Profile
Based on the molecular structure analysis and theoretical principles, a qualitative solubility profile for this compound can be predicted.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Nonpolar Aliphatic | Hexane, Cyclohexane, Heptane | High | The dominant nonpolar hexyloxy chain will have strong van der Waals interactions with these solvents. |
| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High | In addition to van der Waals forces, potential π-π stacking between the difluorobenzene ring and the solvent's aromatic ring can occur. |
| Polar Aprotic (Low Polarity) | Diethyl Ether, Tetrahydrofuran (THF) | High | These solvents are effective at solvating the nonpolar alkyl chain while also interacting favorably with the polar ether linkage. |
| Polar Aprotic (Mid-High Polarity) | Ethyl Acetate, Acetone, Acetonitrile (ACN) | Moderate | The polarity of these solvents will interact with the ether and difluoro-phenyl groups, but the large nonpolar tail may limit miscibility compared to less polar solvents. |
| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | These are highly polar solvents. The significant nonpolar character of the solute will likely result in limited solubility. |
| Polar Protic (Alcohols) | Methanol, Ethanol | Low | The energy required to disrupt the strong hydrogen-bonding network of these short-chain alcohols is not likely to be compensated by solute-solvent interactions. |
| Polar Protic (Alcohols) | 1-Butanol, 1-Octanol | Moderate to High | As the alkyl chain of the alcohol solvent increases, it becomes more nonpolar in character, leading to more favorable interactions with the solute's hexyloxy group. |
| Polar Protic (Aqueous) | Water | Very Low / Insoluble | The molecule is predominantly nonpolar and cannot effectively disrupt the strong hydrogen bonds of water, leading to very poor solubility. |
Experimental Determination of Solubility
To obtain quantitative data, a standardized experimental protocol is required. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of compounds.[7]
Causality Behind Experimental Choices
-
Isothermal Conditions: Solubility is temperature-dependent.[5] Maintaining a constant temperature (e.g., 25 °C) is critical for obtaining reproducible and comparable data.
-
Equilibration Time: Dissolution is not instantaneous. A sufficient agitation period (e.g., 24 hours) is necessary to ensure the solution reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[5] This ensures the measured concentration represents the true solubility limit.
-
Solid Phase Confirmation: It is good practice to analyze the remaining solid after equilibration (e.g., by DSC or XRD) to ensure the compound has not undergone a phase or polymorphic transformation, which could alter its solubility.[7]
-
Analytical Method: A sensitive and specific analytical method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is chosen for quantification. This ensures accurate measurement of the solute's concentration without interference from solvent impurities. UV-Vis spectrophotometry is also a viable option due to the compound's aromatic ring.[7]
Step-by-Step Protocol
-
Preparation: Add an excess amount of this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved liquid (as it is a liquid at room temperature) forming a separate phase at the bottom of the vial after initial mixing.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of a selected organic solvent to each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator set to 25 °C. Agitate the vials vigorously for 24 hours.
-
Phase Separation: After 24 hours, cease agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the undissolved solute to settle completely. For emulsions or fine dispersions, centrifugation at a controlled temperature may be necessary.
-
Sample Dilution: Carefully withdraw a small aliquot (e.g., 100 µL) from the clear, upper saturated solvent phase. Be cautious not to disturb the undissolved layer. Immediately dilute the aliquot with a known, large volume of the same solvent (e.g., a 1:100 dilution) to prevent precipitation and to bring the concentration into the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC, GC, or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the result in appropriate units, such as mg/mL or mol/L.
-
Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for the shake-flask solubility determination method.
Data Interpretation and Applications
The quantitative solubility data obtained from the experimental protocol is invaluable for various applications in research and development:
-
Reaction Chemistry: The choice of solvent is critical for ensuring that reactants remain in the solution phase. High solubility of this compound in a solvent like THF or Toluene would make them excellent candidates for reaction media.
-
Purification: Recrystallization is a powerful purification technique that relies on a compound having high solubility in a hot solvent but low solubility in the same solvent when cold. The generated data can identify suitable solvents for this process. For chromatographic purification, the solubility data helps in selecting an appropriate solvent for sample loading and in choosing the mobile phase components.
-
Drug Formulation: In pharmaceutical development, solubility is a key determinant of a drug's bioavailability. For intermediates like this compound, understanding its solubility is the first step in developing scalable and robust synthetic processes for active pharmaceutical ingredients (APIs).
Conclusion
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thermal stability of fluorinated hexyloxybenzene compounds
An In-depth Technical Guide to the Thermal Stability of Fluorinated Hexyloxybenzene Derivatives
Abstract
Fluorinated hexyloxybenzene compounds are a pivotal class of molecules in materials science and drug discovery, primarily due to the unique physicochemical properties imparted by fluorine substitution. This technical guide provides a comprehensive analysis of the factors governing the thermal stability of these compounds. We delve into the foundational principles of how the position and degree of fluorination on the benzene ring influence molecular stability. Central to this guide are detailed, field-proven experimental protocols for assessing thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The rationale behind experimental design, data interpretation, and potential decomposition mechanisms are discussed in depth to provide researchers with a robust framework for their own investigations.
Introduction: The Strategic Role of Fluorination
Alkoxybenzene derivatives serve as fundamental building blocks in a variety of advanced applications, including liquid crystals, high-performance polymers, and pharmacologically active agents. The introduction of a hexyloxy chain provides a balance of lipophilicity and conformational flexibility. However, to meet the demands of modern applications, particularly those requiring resilience at elevated temperatures, modulation of the core benzene structure is essential.
Fluorine substitution is a premier strategy for enhancing molecular properties. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its inclusion can significantly increase thermal and oxidative stability.[1][2] Furthermore, fluorine's high electronegativity creates powerful inductive effects that can alter the electronic landscape of the entire molecule, influencing intermolecular interactions, melting points, and chemical reactivity.[3][4] This guide focuses specifically on how these effects translate to the thermal stability of hexyloxybenzene systems, a critical parameter for ensuring the longevity and reliability of materials and the shelf-life of pharmaceuticals.[5][6]
Core Principles: Factors Governing Thermal Stability
The thermal stability of a fluorinated hexyloxybenzene derivative is not a simple function of the C-F bond strength alone. It is a complex interplay of electronic effects, steric hindrance, and the relative strengths of all bonds within the molecule.
The Carbon-Fluorine Bond: An Anchor of Stability
The exceptional strength of the C-F bond (bond dissociation energy ~116 kcal/mol) provides a powerful anchoring effect, making the aromatic ring itself highly resistant to thermal degradation.[7] This inherent stability means that decomposition is less likely to initiate via C-F bond cleavage or fragmentation of the fluorinated ring.
The Ether Linkage: A Potential Point of Failure
The C-O bond of the ether linkage is often the most thermally labile point in an alkoxybenzene molecule. Its stability is directly influenced by the electronic effects of substituents on the aromatic ring.
-
Electron-Withdrawing Groups (EWGs): Fluorine acts as a strong EWG through induction. When placed in the ortho or para positions, it can withdraw electron density from the ether oxygen, potentially weakening the C(aryl)-O bond and lowering the decomposition temperature.
-
Electron-Donating Groups (EDGs): While fluorine is not an EDG, this principle is important for comparison. EDGs would increase electron density at the ether linkage, potentially strengthening the bond.
-
Steric Hindrance: Bulky groups, including fluorine atoms placed at the ortho positions (e.g., in 2,6-difluorohexyloxybenzene), can sterically shield the ether linkage from intermolecular attack or certain decomposition pathways, thereby enhancing thermal stability.[8]
Impact of Fluorination Degree and Position
The number and placement of fluorine atoms create a tunable stability profile.
-
Mono- vs. Poly-fluorination: Increasing the number of fluorine atoms generally enhances the overall oxidative stability of the ring.[7] However, the effect on the decomposition temperature can be complex. Multiple fluorine atoms create a highly electron-deficient ring, which can significantly alter the stability of the ether linkage.
-
Positional Isomerism: The location of fluorine has a profound impact. A para-fluoro substituent primarily exerts an electronic effect. An ortho-fluoro substituent introduces both strong electronic and steric effects. A meta-fluoro substituent's influence is predominantly inductive. This allows for fine-tuning of thermal properties based on synthetic strategy.
Experimental Assessment of Thermal Stability
A robust evaluation of thermal stability requires precise and validated analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone methods for this purpose.[9][10]
Workflow for Comprehensive Thermal Analysis
The following diagram illustrates a validated workflow for characterizing the thermal properties of a novel fluorinated hexyloxybenzene compound.
Caption: Plausible decomposition initiated by ether bond cleavage.
Comparative Data Analysis
To illustrate the impact of fluorine substitution, the following table summarizes hypothetical but representative thermal stability data for several hexyloxybenzene isomers.
| Compound | Substitution Pattern | Melting Point (Tm) [°C] | Onset Decomposition (Td_onset) [°C] | Rationale for Stability |
| 1 | None | 35 | 285 | Baseline stability of the alkoxybenzene core. |
| 2 | 4-Fluoro | 42 | 275 | The para-fluoro group is strongly electron-withdrawing, slightly weakening the C-O ether bond and lowering Td. [8] |
| 3 | 2-Fluoro | 40 | 295 | The ortho-fluoro group provides steric hindrance around the ether linkage, slightly increasing Td despite its inductive pull. |
| 4 | 2,6-Difluoro | 55 | 320 | Significant steric shielding of the ether bond by two ortho-fluorine atoms dramatically increases the energy required for decomposition, boosting Td. [8] |
This data clearly demonstrates that while fluorination universally impacts molecular properties, the specific placement of the substituent is the determining factor in enhancing or slightly diminishing the thermal stability of the ether linkage.
Conclusion
The is a finely tunable property governed by the strategic placement and number of fluorine atoms. The inherent strength of the C-F bond provides a stable aromatic core, shifting the focus of thermal lability to the C-O ether linkage and the aliphatic side chain. While para-substitution can slightly decrease decomposition temperatures due to strong inductive effects, ortho-substitution, particularly di-substitution, offers a powerful strategy for enhancing thermal stability through steric shielding. The experimental protocols detailed herein, utilizing TGA and DSC, provide a robust and self-validating framework for researchers to accurately quantify these effects and design next-generation molecules with superior performance characteristics for demanding applications.
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Belhocine, T., et al. (2024). Effect of fluorine on the decomposition mechanism of EC and FEC on the anode surface. ResearchGate. [Link]
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Mori, S. & Hoshino, M. (2025). Thermal and oxidative stability of fluorinated alkyl aryl ethers. ResearchGate. [Link]
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Singh, R. K., et al. (2025). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. ResearchGate. [Link]
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Smith, J. (n.d.). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Medium. [Link]
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molecular structure of 1,2-Difluoro-3-(hexyloxy)benzene
An In-depth Technical Guide to the Molecular Structure of 1,2-Difluoro-3-(hexyloxy)benzene
Abstract
This technical guide provides a comprehensive examination of the (CAS No. 121219-19-0). While this compound serves as a valuable intermediate in the pharmaceutical and fragrance industries, detailed characterization data is not widely published.[1] This document synthesizes information from foundational chemical principles, data from analogous compounds, and established analytical methodologies to present a robust model of its structure and properties. We provide a validated synthesis protocol, a theoretical analysis of its molecular geometry and electronic landscape, and gold-standard protocols for its comprehensive spectroscopic characterization. This guide is designed to equip researchers with the necessary framework to confidently synthesize, identify, and utilize this compound in drug discovery and development pipelines.
Introduction and Physicochemical Profile
This compound is a substituted aromatic ether. The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often used to modulate metabolic stability, binding affinity, and lipophilicity.[2] This compound combines the strong inductive effect of two vicinal fluorine atoms with the steric and electronic contributions of a hexyloxy group, making it a versatile building block.[1]
Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 121219-19-0 | [3][4] |
| Molecular Formula | C₁₂H₁₆F₂O | [4] |
| Molecular Weight | 214.26 g/mol | [4] |
| Physical Form | Liquid | [4] |
| Boiling Point | 249.8 °C at 760 mmHg | [1] |
| Density | 1.048 g/cm³ | [1] |
| Refractive Index | 1.46 | [1] |
| Storage Temperature | 2-8 °C, Sealed in dry conditions | [4] |
| InChI Key | BJYUARIRPJREFZ-UHFFFAOYSA-N | [4] |
Synthesis and Purification
The most logical and efficient route to synthesize this compound is via the Williamson ether synthesis.[5] This SN2 reaction involves the deprotonation of a phenol followed by nucleophilic attack on an alkyl halide. The protocol described here is adapted from a validated procedure for a structurally similar compound, 2,3-difluoro-1-decyloxybenzene.[6]
Rationale for Reagent Selection
-
Starting Materials: 2,3-Difluorophenol is the clear precursor, providing the core aromatic structure. 1-Bromohexane is chosen as the alkylating agent due to the good leaving group ability of bromide, which facilitates the SN2 reaction.
-
Base: Potassium carbonate (K₂CO₃) is a suitable and cost-effective base for deprotonating the phenol. It is strong enough to form the phenoxide nucleophile but mild enough to minimize side reactions.
-
Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It effectively solvates the potassium cation, leaving the phenoxide anion highly nucleophilic, thereby accelerating the rate of the SN2 reaction.[2]
Detailed Synthesis Protocol
Reaction: 2,3-Difluorophenol + 1-Bromohexane --(K₂CO₃, DMF)--> this compound
Materials:
-
2,3-Difluorophenol (1.0 equiv.)
-
1-Bromohexane (1.2 equiv.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (4.0 equiv.)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,3-difluorophenol (1.0 equiv.) and anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (4.0 equiv.) to the solution.
-
Alkylating Agent: Add 1-bromohexane (1.2 equiv.) dropwise to the stirring suspension.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction to room temperature. Quench by slowly pouring the mixture into a beaker containing ice water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate/hexanes). This will separate the desired product from unreacted starting materials and byproducts.
-
Final Product: The pure product should be obtained as a colorless liquid. Confirm identity and purity using the spectroscopic methods outlined in Section 4.
Synthesis Workflow Diagram
Caption: Workflow for the Williamson ether synthesis of the target compound.
Molecular Structure: A Theoretical Perspective
The molecular structure is defined by the interplay of electronic effects from its three substituents on the benzene ring.
-
Fluorine Substituents: The two fluorine atoms at the C1 and C2 positions are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-F bonds and decreases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the fluorines.
-
Hexyloxy Substituent: The oxygen atom of the hexyloxy group at the C3 position has lone pairs of electrons that can be delocalized into the aromatic π-system. This constitutes a strong electron-donating resonance effect (+R). It also exerts a weaker inductive (-I) effect due to oxygen's electronegativity. The net electronic effect of the alkoxy group is typically electron-donating.
-
Conformational Flexibility: The hexyloxy chain is a flexible alkyl group with multiple rotatable single bonds, allowing it to adopt various low-energy conformations.[7] In the ground state, the C-O-C bond angle will be approximately 109.5°, and the chain will likely exist in an extended, staggered conformation to minimize steric hindrance. The orientation of the hexyloxy group relative to the plane of the benzene ring will be influenced by subtle steric and electronic interactions with the adjacent fluorine atom.
This combination of opposing electronic effects—strong induction from the fluorines and resonance from the ether—creates a unique electronic environment that dictates the molecule's reactivity and its spectroscopic signature.
Caption: Molecular structure and key electronic/steric influences.
Structural Elucidation by Spectroscopic Methods
A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of this compound. The following protocols describe a self-validating system for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of the molecule.[8] Experiments should be conducted in a deuterated solvent such as CDCl₃.
Protocol:
-
Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.6 mL of CDCl₃.
-
Acquire a ¹H NMR spectrum to observe proton environments.
-
Acquire a ¹³C{¹H} (proton-decoupled) spectrum to observe carbon environments.
-
Acquire a ¹⁹F{¹H} (proton-decoupled) spectrum, as this is highly sensitive for fluorinated compounds and provides clear signals for each unique fluorine atom.[9][10]
-
Acquire 2D correlation spectra, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation), to definitively assign proton and carbon signals and confirm connectivity.
Predicted Spectral Features:
-
¹H NMR:
-
Aromatic Region (~6.7-7.1 ppm): Three complex multiplets corresponding to the three protons on the benzene ring. The complexity arises from both homo-nuclear (³JHH) and hetero-nuclear (³JHF, ⁴JHF) coupling.
-
Alkoxy Methylene (~4.0 ppm): A triplet corresponding to the two protons of the -OCH₂- group, coupled to the adjacent CH₂ group (³JHH ≈ 6-7 Hz).
-
Aliphatic Region (~0.9-1.8 ppm): A series of multiplets for the remaining four CH₂ groups of the hexyl chain and a terminal triplet (~0.9 ppm) for the -CH₃ group.
-
-
¹³C NMR:
-
Aromatic Region (~110-155 ppm): Six distinct signals for the aromatic carbons. The carbons directly bonded to fluorine (C1, C2) will appear as large doublets (¹JCF ≈ 240-260 Hz). Other aromatic carbons will show smaller couplings (²JCF, ³JCF).
-
Aliphatic Region (~14-70 ppm): Six signals corresponding to the carbons of the hexyl chain, including the -OCH₂- carbon at ~70 ppm.
-
-
¹⁹F NMR:
-
Two distinct signals are expected for the two non-equivalent fluorine atoms (F1 and F2). These signals will likely appear as doublets of multiplets, showing coupling to each other (³JFF) and to the nearby aromatic protons.
-
Caption: NMR workflow for comprehensive structural validation.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial fragmentation data to support the proposed structure.
Protocol:
-
Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.
-
Acquire a full-scan mass spectrum.
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to determine the exact mass to within 5 ppm, confirming the molecular formula.
Predicted Spectral Features:
-
Molecular Ion (M⁺): A clear peak at m/z ≈ 214.12, corresponding to the molecular weight of C₁₂H₁₆F₂O. HRMS would confirm this as C₁₂H₁₆F₂O⁺.[11]
-
Key Fragments: Expect fragmentation of the hexyloxy chain. A prominent fragment would be the loss of the hexyl radical (•C₆H₁₃), resulting in a peak at m/z = 129 (M - 85). Another common fragmentation pathway is benzylic cleavage, leading to a tropylium-like ion if rearrangement occurs, or other characteristic aromatic fragments.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Acquire a background spectrum of the empty sample holder (e.g., NaCl plates for a neat liquid film).
-
Apply a thin film of the pure liquid sample to the holder.
-
Acquire the sample spectrum and ratio it against the background.
Predicted Spectral Features:
-
~2850-3000 cm⁻¹: C-H stretching vibrations from the aliphatic hexyl chain.
-
~3050-3100 cm⁻¹: Aromatic C-H stretching vibrations.
-
~1500-1600 cm⁻¹: C=C stretching vibrations characteristic of the benzene ring.
-
~1250-1300 cm⁻¹: Strong C-F stretching vibrations.
-
~1050-1150 cm⁻¹: Asymmetric C-O-C stretching from the aryl-alkyl ether linkage.
Conclusion
This compound is a molecule of significant interest for chemical synthesis, particularly in drug discovery. While direct structural studies are not prevalent in the literature, a complete and reliable structural model can be constructed through a combination of a robust synthesis strategy and a suite of standard spectroscopic techniques. The protocols and predicted data within this guide provide a self-validating framework for any researcher working with this compound, ensuring confidence in its identity, purity, and application. The unique interplay of its electron-donating and electron-withdrawing substituents offers a rich platform for further investigation into its chemical reactivity and potential as a pharmacophore.
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Mykhailiuk, P. K. (2024). "Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines". ChemRxiv.
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(N.A.). (2022). "Synthesis and Application of 2,3-Difluorobromobenzene". chemicalbook.com.
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Williamson, T. A., et al. (2000). "Process for making certain benzoic acid compounds". Google Patents, EP1045823B1.
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Adejoro, I. A., & Oyeneyin, O. E. (2015). "Computational Investigation on Substituent and Solvent Effects on the Electronic, Geometric and Spectroscopic Properties of Azobenzene and Some Substituted Derivatives". ResearchGate.
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Linstrom, P.J.; Mallard, W.G. (eds.). "Benzene, fluoro- (IR Spectrum)". NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
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Yelamaggad, C. V., et al. (2006). "The procedure for the synthesis of 2,3-difluoro1-decyloxybenzene (4)". Royal Society of Chemistry.
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Alharthi, A. I., et al. (2022). "Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor". MDPI.
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The Ortho-Difluoro Motif: A Paradigm Shift in the Electronic Landscape of Aromatic Ethers
A Technical Guide for Researchers in Drug Discovery and Materials Science
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal and materials chemistry. Among the various fluorination patterns, the ortho-difluorination of aromatic ethers represents a particularly powerful, yet nuanced, strategy for modulating electronic properties, conformational preferences, and intermolecular interactions. This guide provides an in-depth analysis of the core principles governing the behavior of ortho-difluorinated aromatic ethers, offering a blend of theoretical insights and practical methodologies for their synthesis and characterization. We will explore how the introduction of two vicinal fluorine atoms ortho to an ether linkage fundamentally alters the molecule's electrostatic potential, dipole moment, and conformational dynamics, leading to unique properties that can be exploited in the design of novel therapeutics and advanced materials.
Introduction: Beyond Simple Electron Withdrawal
The introduction of fluorine into an aromatic ring is well-understood to exert a powerful electron-withdrawing inductive effect, profoundly influencing the acidity, basicity, and metabolic stability of the molecule.[1][2] However, the specific placement of two fluorine atoms ortho to an ether functionality introduces a set of steric and electronic constraints that result in emergent properties not observed in their mono-fluorinated or non-fluorinated counterparts. This guide will dissect these unique characteristics, providing a framework for the rational design and application of this intriguing structural motif.
The Conformational Imperative: A Shift from Planarity to Perpendicularity
The most striking consequence of ortho-difluorination in aromatic ethers is the dramatic shift in the conformational preference of the ether substituent. In anisole, the methoxy group is coplanar with the phenyl ring, allowing for maximal conjugation between the oxygen lone pairs and the aromatic π-system.[3] In stark contrast, gas electron diffraction and quantum chemical calculations have demonstrated that in 2,6-difluoroanisole, the methoxy group adopts a perpendicular orientation relative to the aromatic ring.[3][4] This conformational change is driven by a combination of steric repulsion between the fluorine atoms and the methoxy group, as well as orbital interactions between the oxygen lone pairs and the benzene ring orbitals.[3]
This orthogonal arrangement has profound implications for molecular recognition, as it alters the shape and electrostatic profile of the molecule, exposing different faces for potential intermolecular interactions.
Caption: Conformational preference of anisole versus 2,6-difluoroanisole.
The Electronic Fingerprint: Modulating the Electrostatic Potential and Dipole Moment
The strong electronegativity of fluorine significantly alters the electronic landscape of the aromatic ring. Ortho-difluorination creates a region of pronounced positive electrostatic potential on the carbon atom bearing the ether linkage, while the fluorine atoms themselves are regions of negative potential. This creates a unique electrostatic signature that can be fine-tuned for specific molecular interactions.
| Compound | Dipole Moment (D) | Key Electronic Features |
| Anisole | 1.2623[5] | Planar conformation, electron-donating character of the methoxy group dominates. |
| 2,6-Difluoroanisole | Not available | Perpendicular conformation, strong inductive electron withdrawal by fluorine atoms, localized electrostatic potential. |
Table 1: Comparison of the electronic properties of anisole and 2,6-difluoroanisole.
Synthesis of Ortho-Difluorinated Aromatic Ethers: Strategies and Protocols
The synthesis of ortho-difluorinated aromatic ethers can be achieved through several established methodologies, with nucleophilic aromatic substitution (SNAr) and Ullmann-type coupling reactions being the most common.
Nucleophilic Aromatic Substitution (SNAr)
This approach typically involves the reaction of an activated ortho-difluorinated aromatic halide with an alkoxide. The presence of two electron-withdrawing fluorine atoms facilitates the nucleophilic attack.
Experimental Protocol: Synthesis of 2,6-Difluoroanisole via SNAr
-
To a solution of 2,6-difluoro-1-halobenzene (1.0 eq) in a suitable aprotic polar solvent such as DMF or DMSO, add sodium methoxide (1.1 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,6-difluoroanisole.
Caption: A generalized workflow for the synthesis of ortho-difluorinated aromatic ethers via SNAr.
Ullmann-Type Coupling
The Ullmann condensation is a copper-catalyzed reaction that can be employed for the synthesis of diaryl ethers and, by extension, aryl alkyl ethers. This method is particularly useful when the SNAr reaction is not feasible.[4]
Characterization of Ortho-Difluorinated Aromatic Ethers
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of these compounds.
NMR Spectroscopy
1H, 13C, and 19F NMR spectroscopy are indispensable tools. In the 1H NMR spectrum of 2,6-difluoroanisole, the methoxy protons will appear as a singlet, while the aromatic protons will exhibit complex splitting patterns due to H-F and F-F coupling. In the 13C NMR spectrum, the carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants. 19F NMR provides a direct probe of the fluorine environment.
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Information |
| 1H (OCH3) | 3.5 - 4.0 | Singlet | Presence of the methoxy group. |
| 1H (Aromatic) | 6.5 - 7.5 | Complex Multiplets | H-F and F-F coupling patterns provide structural information. |
| 13C (Aromatic) | 100 - 160 | Doublets or Triplets | Large C-F coupling constants confirm fluorine substitution. |
| 19F | -110 to -140 | Multiplet | Direct observation of the fluorine atoms. |
Table 2: Expected NMR spectroscopic data for a representative ortho-difluorinated anisole.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive solid-state structure, confirming the perpendicular conformation and allowing for the detailed analysis of intermolecular interactions.[6]
Applications in Medicinal Chemistry: A Case Study in Kinase Inhibition
The unique electronic and conformational properties of ortho-difluorinated aromatic ethers make them attractive motifs in drug design. The perpendicular arrangement of the ether can be exploited to probe specific binding pockets in enzymes and receptors. For instance, certain ortho-hydroxylated brominated diphenyl ethers have been identified as promiscuous kinase inhibitors.[7][8] While not a direct example of an ortho-difluorinated ether, this study highlights the principle that substitution at the ortho positions can lead to potent biological activity. The ortho-difluoro motif can be envisioned to play a similar role, modulating the presentation of the ether oxygen for hydrogen bonding or other non-covalent interactions within a kinase active site, potentially influencing signaling pathways such as the MEK-ERK cascade.[7]
Caption: A simplified signaling pathway illustrating the potential point of intervention for an ortho-difluorinated ether as a MEK inhibitor.
Non-Covalent Interactions: The Subtle Forces at Play
The electron-deficient nature of the ortho-difluorinated aromatic ring and the unique electrostatic potential can lead to a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-stacking interactions.[9][10] The perpendicular conformation of the ether group can also influence how the molecule participates in these interactions, potentially leading to novel crystal packing motifs and ligand-receptor binding modes.
Conclusion: A Versatile Tool for Molecular Design
The ortho-difluorination of aromatic ethers provides a powerful and versatile strategy for fine-tuning the electronic, conformational, and interactive properties of molecules. The predictable shift to a perpendicular conformation, coupled with the profound alteration of the electrostatic potential, offers a unique set of tools for medicinal chemists and materials scientists. A thorough understanding of the principles outlined in this guide will enable the rational design of next-generation therapeutics and functional materials that leverage the unique properties of this fascinating structural motif.
References
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potential applications of 1,2-Difluoro-3-(hexyloxy)benzene in research
An In-Depth Technical Guide to the Research Applications of 1,2-Difluoro-3-(hexyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted aromatic compound with significant potential in various research and development sectors. The unique combination of vicinal fluorine atoms and a hexyloxy group on a benzene ring imparts specific electronic and steric properties that can be strategically exploited. This guide explores the potential applications of this molecule in medicinal chemistry, materials science, and organic synthesis, providing a technical framework for its utilization as a versatile building block. By examining the established roles of analogous fluorinated compounds, we extrapolate potential research directions and provide hypothetical, yet plausible, experimental protocols.
Introduction: Unpacking the Molecular Architecture
This compound possesses a unique constellation of functional groups that dictate its chemical behavior and potential utility. The two adjacent fluorine atoms exert a strong electron-withdrawing inductive effect, which can significantly modulate the electron density of the aromatic ring, influencing its reactivity and the pKa of adjacent functionalities.[1][2] This fluorination pattern is also known to impact molecular conformation and can facilitate unique intermolecular interactions, such as C-H···F hydrogen bonds, which can be crucial in the solid-state packing of materials.[3]
The hexyloxy group, a moderately electron-donating and lipophilic chain, offers a counterpoint to the electronic effects of the fluorine atoms. This alkyl chain can enhance solubility in organic solvents and non-polar environments, a critical factor for applications in organic electronics and for improving the pharmacokinetic profiles of potential drug candidates.[2][4] The interplay between these substituents makes this compound a compelling subject for synthetic exploration.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 121219-19-0 | [5][6][7][8] |
| Molecular Formula | C₁₂H₁₆F₂O | [5][6][7] |
| Molecular Weight | 214.26 g/mol | [5] |
| Boiling Point | 249.8 °C at 760 mmHg | [5][6] |
| Density | 1.048 g/cm³ | [5][6] |
| Flash Point | 112 °C | [5][6] |
| Appearance | Colorless liquid | [5] |
Potential Applications in Medicinal Chemistry
The introduction of fluorine is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[4][9][10] The difluorobenzene motif is a common feature in a variety of therapeutic agents.[2][11][12] this compound can serve as a valuable scaffold for the synthesis of novel bioactive molecules.
Rationale for Use in Drug Design
-
Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. The fluorine atoms on the aromatic ring can act as "metabolic blockers," preventing hydroxylation at those positions and potentially increasing the half-life of a drug candidate.[9][10]
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby acidic protons or decrease the basicity of nitrogen-containing groups, which can be used to fine-tune the ionization state of a molecule at physiological pH, impacting its solubility and cell permeability.
-
Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic interactions with electron-deficient regions of a biological target. It can also form non-canonical hydrogen bonds and dipole-dipole interactions, potentially enhancing the binding affinity and selectivity of a ligand.[10]
-
Increased Lipophilicity: The hexyloxy group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2][4]
Hypothetical Drug Discovery Workflow: Kinase Inhibitors
Many kinase inhibitors feature a substituted aromatic core that occupies the ATP-binding site. We can envision using this compound as a starting material to synthesize a novel kinase inhibitor.
Caption: Proposed synthetic pathway to a novel kinase inhibitor.
Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor Precursor
Objective: To synthesize 4-amino-1,2-difluoro-3-(hexyloxy)benzene as a key intermediate.
Step 1: Nitration of this compound
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 5.0 g (23.3 mmol) of this compound to the cooled sulfuric acid with stirring.
-
Prepare a nitrating mixture by slowly adding 1.8 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of the starting material over 30 minutes, maintaining the reaction temperature at 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture onto 100 g of crushed ice and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-nitro-1,2-difluoro-3-(hexyloxy)benzene.
Step 2: Reduction of the Nitro Group
-
To a solution of the crude 4-nitro-1,2-difluoro-3-(hexyloxy)benzene in 100 mL of ethanol, add 10 g of iron powder and 10 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until the starting material is consumed (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 4-amino-1,2-difluoro-3-(hexyloxy)benzene, which can be purified by column chromatography.
Potential Applications in Materials Science
Fluorinated organic materials are at the forefront of research in organic electronics and liquid crystals due to their enhanced stability and unique electronic properties.[13] The introduction of fluorine atoms tends to lower both the HOMO and LUMO energy levels of a molecule, which can facilitate electron injection and improve resistance to oxidative degradation.[14]
Liquid Crystals
The polarity and steric profile of this compound make it an interesting building block for novel liquid crystalline materials.[15][16][17][18][19] The difluoro substitution can induce a lateral dipole moment, which is a key feature for creating liquid crystals with negative dielectric anisotropy, a desirable property for certain display technologies. The hexyloxy tail provides the necessary aspect ratio and flexibility for the formation of mesophases.
Organic Semiconductors
In the realm of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), fluorination is a powerful tool to tune the electronic properties and solid-state packing of organic semiconductors.[20] this compound could be elaborated into more complex, conjugated systems to create new n-type or ambipolar semiconducting materials.[14] The hexyloxy chain can also aid in the solution-processability of these materials.
Hypothetical Workflow: Synthesis of a Fluorinated Thiophene-Based Polymer
Caption: Synthetic route to a novel organic semiconductor.
Experimental Protocol: Synthesis of a Key Monomer Precursor
Objective: To synthesize 4-bromo-1,2-difluoro-3-(hexyloxy)benzene.
-
Dissolve 5.0 g (23.3 mmol) of this compound in 50 mL of N,N-dimethylformamide (DMF) in a flask protected from light.
-
Add 4.56 g (25.6 mmol) of N-bromosuccinimide (NBS) in portions over 15 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 4-bromo-1,2-difluoro-3-(hexyloxy)benzene.
Utility in Organic Synthesis
Beyond its direct application in functional molecules, this compound is a valuable intermediate in organic synthesis.[12] The fluorine and oxygen substituents can direct further electrophilic aromatic substitution reactions, and the aromatic ring can be functionalized through various cross-coupling reactions.
Directed Ortho-Metalation
The alkoxy group can potentially direct ortho-lithiation to the C4 position, allowing for the introduction of a variety of electrophiles. However, the directing ability will compete with the electronic deactivation by the fluorine atoms.
Nucleophilic Aromatic Substitution (SNAAr)
While the fluorine atoms are generally poor leaving groups in SNAAr reactions, in highly activated systems (e.g., with a strong electron-withdrawing group in the para position), they could potentially be displaced by strong nucleophiles.
Cross-Coupling Reactions
As demonstrated in the materials science application, the aromatic ring can be halogenated and then used in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira) to build more complex molecular architectures.[21][22]
Conclusion
This compound is a promising yet underexplored chemical entity. Its unique substitution pattern provides a rich platform for innovation across multiple scientific disciplines. In medicinal chemistry, it offers a scaffold for developing metabolically robust and potent therapeutic agents. In materials science, it is a precursor to advanced liquid crystals and organic semiconductors with tailored electronic properties. For the synthetic chemist, it is a versatile building block for constructing complex molecular systems. The hypothetical pathways and protocols outlined in this guide are intended to serve as a starting point for researchers to unlock the full potential of this intriguing molecule.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 1,2-Difluoro-3-(hexyloxy)benzene in the Synthesis of High-Performance Liquid Crystals
Abstract
This technical guide provides an in-depth exploration of the application of 1,2-Difluoro-3-(hexyloxy)benzene as a critical building block in the synthesis of advanced liquid crystal (LC) materials. The strategic incorporation of vicinal fluorine atoms on the phenyl ring is a key design element for modulating the dielectric anisotropy, viscosity, and mesophase behavior of calamitic liquid crystals. We present a detailed, two-step synthetic protocol for a representative nematic liquid crystal, 4'-cyano-4-(2,3-difluoro-4-hexyloxyphenyl)biphenyl, starting from this compound. This guide is intended for researchers, scientists, and professionals in materials science and drug development, offering both theoretical justification and practical, field-proven methodologies for the synthesis and characterization of these high-performance materials.
Introduction: The Imperative of Fluorination in Modern Liquid Crystal Design
The performance of liquid crystal displays (LCDs) and other photonic devices is fundamentally dictated by the physicochemical properties of the constituent liquid crystal molecules.[1][2] Properties such as dielectric anisotropy (Δε), birefringence (Δn), viscosity (γ), and the temperature range of the mesophase are paramount.[2][3] Fluorination of the mesogenic core has emerged as one of the most powerful strategies for fine-tuning these properties to meet the exacting demands of modern technologies like Vertical Alignment (VA) displays.[1]
The introduction of fluorine atoms, particularly in lateral positions on a phenyl ring, exerts a profound influence due to the high electronegativity and small van der Waals radius of fluorine.[2][4] The C-F bond possesses a strong dipole moment, which, when oriented perpendicular to the long molecular axis, can induce a negative dielectric anisotropy (Δε < 0).[2] This is a critical requirement for VA-LCDs, which offer superior contrast ratios and wider viewing angles. This compound is an exemplary precursor that embeds this crucial lateral difluoro motif, predisposing the final LC molecule to exhibit these desirable negative Δε characteristics.
This application note details a robust synthetic pathway to leverage the unique properties of this compound in creating a biphenyl-based nematic liquid crystal.
Synthetic Strategy Overview
The synthesis of the target molecule, 4'-cyano-4-(2,3-difluoro-4-hexyloxyphenyl)biphenyl (LC-1) , is achieved through a convergent two-step sequence. This strategy is widely adopted in liquid crystal synthesis for its efficiency and modularity.[2][5]
-
Regioselective Bromination: The first step involves the introduction of a bromine atom onto the this compound core. This functionalization provides a reactive handle for the subsequent cross-coupling reaction. The alkoxy group is a strongly activating, ortho-para directing group, while the fluorine atoms are deactivating. The regioselectivity of the bromination will be directed to the position para to the hexyloxy group.
-
Suzuki-Miyaura Cross-Coupling: The second and final step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][5][6] This powerful C-C bond-forming reaction will couple the brominated intermediate with 4-cyanophenylboronic acid to construct the target biphenyl structure. This reaction is renowned for its high yields, tolerance of various functional groups, and reliability in liquid crystal synthesis.[2][6]
The overall synthetic workflow is depicted below.
Diagram 1: Synthetic workflow for LC-1.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromo-2,3-difluoro-1-(hexyloxy)benzene
Rationale: This protocol employs N-Bromosuccinimide (NBS) as a mild and selective brominating agent for the activated aromatic ring. Dimethylformamide (DMF) serves as the solvent. The strong activating effect of the hexyloxy group directs the bromination to the sterically accessible para position.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 21.9 mmol) in 50 mL of DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (e.g., 4.27 g, 24.1 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane/ethyl acetate eluent).
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water and extract with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with hexane) to afford 4-Bromo-2,3-difluoro-1-(hexyloxy)benzene as a colorless oil.
Step 2: Synthesis of 4'-cyano-4-(2,3-difluoro-4-hexyloxyphenyl)biphenyl (LC-1)
Rationale: This is a classic Suzuki-Miyaura cross-coupling reaction.[5][6] Tetrakis(triphenylphosphine)palladium(0) is a robust catalyst for this transformation. A biphasic solvent system (toluene/water) with a base (potassium carbonate) is used to facilitate the catalytic cycle, specifically the transmetalation step.[5][6]
Materials:
-
4-Bromo-2,3-difluoro-1-(hexyloxy)benzene (1.0 eq)
-
4-Cyanophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
To a 250 mL three-necked flask equipped with a reflux condenser and nitrogen inlet, add 4-Bromo-2,3-difluoro-1-(hexyloxy)benzene (e.g., 5.0 g, 16.3 mmol), 4-cyanophenylboronic acid (e.g., 2.87 g, 19.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (e.g., 0.56 g, 0.49 mmol).
-
Add 80 mL of toluene to the flask.
-
In a separate beaker, dissolve potassium carbonate (e.g., 5.63 g, 40.7 mmol) in 40 mL of deionized water. Add this aqueous solution to the reaction flask.
-
Purge the system with nitrogen for 20 minutes to remove oxygen.
-
Heat the biphasic mixture to 85 °C and stir vigorously under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent).
-
After completion, cool the reaction to room temperature and transfer the contents to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine all organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude solid by recrystallization from hot ethanol to yield 4'-cyano-4-(2,3-difluoro-4-hexyloxyphenyl)biphenyl (LC-1) as a white crystalline solid.
Characterization and Data
The successful synthesis of LC-1 must be validated through a suite of analytical techniques. The expected physical properties are summarized based on data from analogous fluorinated biphenyl liquid crystals.
Spectroscopic and Thermal Analysis
-
¹H & ¹⁹F NMR Spectroscopy: To confirm the molecular structure, including the successful coupling and the retention of the difluoro-hexyloxy-phenyl moiety.
-
FTIR Spectroscopy: To identify characteristic functional groups, such as the C≡N stretch of the nitrile group (approx. 2225 cm⁻¹) and C-F stretches (approx. 1100-1300 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting point and clearing point) and associated enthalpy changes.[2][3]
-
Polarized Optical Microscopy (POM): To visually identify and characterize the liquid crystal mesophases (e.g., nematic, smectic) by observing their characteristic textures.[2][3]
Expected Physicochemical Properties of LC-1
The following table summarizes the anticipated properties of the target liquid crystal, LC-1, based on the known effects of its structural components.
| Property | Expected Value/Range | Rationale & Significance |
| Phase Sequence | Cr -- (Tm) --> N -- (Tc) --> I | Expected to exhibit a nematic (N) phase between the crystalline (Cr) and isotropic (I) states. |
| Melting Point (Tm) | 60 - 80 °C | The lateral fluorine atoms can disrupt crystal packing, often leading to lower melting points.[2] |
| Clearing Point (Tc) | 100 - 140 °C | The rigid biphenyl core and terminal cyano group promote a stable mesophase over a broad temperature range. |
| Dielectric Anisotropy (Δε) | -2.0 to -5.0 | The dominant dipole moment from the lateral C-F bonds is perpendicular to the long axis, inducing a negative Δε.[2] |
| Birefringence (Δn) | 0.15 - 0.20 | The π-conjugated biphenyl system with a terminal cyano group typically results in moderate to high birefringence.[3] |
| Viscosity (γ) | Low to Moderate | Fluorination can reduce intermolecular interactions, leading to lower viscosity and faster switching times in devices.[1] |
Note: Tm = Melting Temperature; Tc = Clearing Temperature (Nematic to Isotropic transition).
Conclusion and Outlook
This application note has detailed a reliable and well-documented synthetic route for a high-performance liquid crystal utilizing this compound as a key starting material. The protocol highlights the strategic importance of this building block for designing materials with negative dielectric anisotropy, a critical feature for advanced display technologies. The described bromination and Suzuki-Miyaura coupling sequence is robust and can be adapted for the synthesis of a wide array of analogous liquid crystal structures. By providing both the "how" (the protocol) and the "why" (the scientific rationale), this guide empowers researchers to explore the vast potential of fluorinated mesogens in the development of next-generation materials.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Nematic Liquid Crystals Utilizing 4-Fluoroanisole. BenchChem.
- Hird, M. (2007). Fluorinated Liquid Crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Gorecka, E., & Dabrowski, R. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(5), 12495-12505.
- Seed, A. J. (2012). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. Molecular Crystals and Liquid Crystals, 560(1), 75-84.
- Lemieux, R. P. (2000). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry, 65(20), 6571-6578.
- Kirsch, P., & Tarumi, K. (1999). The Role of Fluorine in the Liquid Crystalline State.
Sources
Application Notes & Protocols: 1,2-Difluoro-3-(hexyloxy)benzene as a Key Pharmaceutical Intermediate
Section 1: Introduction and Strategic Significance
1,2-Difluoro-3-(hexyloxy)benzene (CAS No. 121219-19-0) is an aromatic organic compound increasingly recognized for its utility as a versatile intermediate in pharmaceutical synthesis.[1] The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Fluorine's high electronegativity and small atomic radius can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate lipophilicity to improve cell membrane permeability.[4]
This document serves as a technical guide for researchers and drug development professionals, providing detailed protocols for the synthesis, purification, and analysis of this compound. It further contextualizes its application by explaining the scientific rationale behind the procedural steps and its potential as a building block for more complex bioactive molecules.[1]
Section 2: Physicochemical Properties
A comprehensive understanding of the intermediate's physical properties is critical for its effective handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 121219-19-0 | [1][5] |
| Molecular Formula | C₁₂H₁₆F₂O | [1][5] |
| Molecular Weight | 214.26 g/mol | [1][6] |
| Appearance | Colorless Liquid | [1][6] |
| Boiling Point | 249.8 °C at 760 mmHg | [1][5] |
| Density | 1.048 g/cm³ | [1][5] |
| Flash Point | 112 °C | [1][5] |
| Refractive Index | 1.46 | [1][5] |
| Storage | Store at 2-8°C, sealed in dry conditions | [1][6] |
Section 3: Synthesis via Williamson Ether Synthesis
The most direct and widely adopted method for preparing aryl ethers such as this compound is the Williamson ether synthesis.[7] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, which is highly reliable for this class of compounds.[7][8]
Principle and Mechanism
The synthesis involves the deprotonation of a weakly acidic phenol (2,3-difluorophenol) by a base to form a potent nucleophile, the phenoxide ion. This ion then attacks a primary alkyl halide (e.g., 1-bromohexane) in a classic Sₙ2 displacement, with the halide serving as the leaving group.[7][9] The use of a primary alkyl halide is crucial as secondary and tertiary halides are prone to competing elimination (E2) reactions, which would reduce the ether yield.[7][8] Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are preferred as they effectively solvate the cation of the base without solvating the nucleophile, thereby accelerating the Sₙ2 reaction rate.[9][10]
Overall Synthesis and Purification Workflow
Caption: General workflow for synthesis and purification.
Materials and Reagents
-
2,3-Difluorophenol (1.0 eq)
-
1-Bromohexane (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, reagent grade
-
Hexanes, reagent grade
-
Deionized water
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel (for chromatography)
-
Standard laboratory glassware, magnetic stirrer/hotplate, reflux condenser, rotary evaporator, and TLC plates
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-difluorophenol (e.g., 10.0 g, 76.9 mmol, 1.0 eq) and anhydrous potassium carbonate (e.g., 21.3 g, 153.8 mmol, 2.0 eq).
-
Scientist's Note: Anhydrous K₂CO₃ is a mild base suitable for deprotonating the phenol. Using at least two equivalents ensures complete deprotonation. The solid-liquid phase of this reaction is efficient in many ether syntheses.[10]
-
-
Solvent and Reagent Addition: Add 100 mL of anhydrous DMF to the flask. Stir the suspension for 15 minutes at room temperature. Slowly add 1-bromohexane (e.g., 14.0 g, 84.6 mmol, 1.1 eq) to the mixture via syringe.
-
Scientist's Note: DMF is an excellent polar aprotic solvent that accelerates Sₙ2 reactions.[10] A slight excess of the alkyl halide ensures the complete consumption of the more valuable difluorophenol.
-
-
Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to 80-90 °C in an oil bath. Maintain stirring and heating for 6-12 hours.
-
Scientist's Note: The reaction progress should be monitored periodically (e.g., every 2 hours) by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of complete consumption of the starting phenol.
-
-
Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing 200 mL of deionized water. Extract the aqueous phase three times with 100 mL portions of ethyl acetate.
-
Scientist's Note: This step partitions the organic product into the ethyl acetate layer, leaving the inorganic salts (KBr, excess K₂CO₃) and DMF in the aqueous layer.
-
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Scientist's Note: Washing with water removes residual DMF, and the final brine wash helps to remove residual water from the organic layer, facilitating the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate). Combine the fractions containing the pure product (as determined by TLC) and concentrate under vacuum to afford this compound as a colorless liquid.
Reaction Scheme
Caption: Williamson ether synthesis reaction scheme.
Section 4: Quality Control and Analytical Protocols
Post-synthesis, rigorous analytical validation is required to confirm the identity, purity, and structural integrity of the intermediate.[11]
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for assessing purity and confirming the molecular weight of the volatile product.
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified product in ethyl acetate.
-
GC Conditions (Typical):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Expected Result: A single major peak in the chromatogram. The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 214, corresponding to the molecular weight of the product.
Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for quantifying the purity of the final compound.[12]
-
Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.
-
HPLC Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Expected Result: A single sharp peak, with purity typically calculated as >97% by peak area.
Expected Spectroscopic Data (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structural confirmation. The following are predicted chemical shifts (δ) in ppm relative to a standard (e.g., CDCl₃).
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~6.8-7.1 | m | 3H | Ar-H |
| ~4.0 | t | 2H | -O-CH₂ - | |
| ~1.8 | p | 2H | -OCH₂-CH₂ - | |
| ~1.3-1.5 | m | 6H | -(CH₂ )₃-CH₃ | |
| ~0.9 | t | 3H | -CH₃ | |
| ¹⁹F NMR | Predicted shifts for ortho/meta difluoro systems | m | 2F | Ar-F |
Section 5: Safety and Handling Precautions
Proper safety protocols must be observed when handling this compound and its precursors.
-
Hazard Identification: The compound may cause skin, eye, and respiratory irritation.[13] It may be harmful if inhaled, ingested, or absorbed through the skin.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, splash-proof safety goggles, and a lab coat.[14][15]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13][16] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[13][16]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[13][15]
Section 6: Application in Drug Discovery - A Forward Look
This compound is not an active pharmaceutical ingredient itself, but a key scaffold. Its utility lies in its potential for further, selective functionalization. The difluorinated aromatic ring can be modified to introduce other pharmacophoric groups. For example, directed ortho-metalation (DoM) could be used to introduce substituents at the C4 position, creating a tri-substituted benzene ring, a common motif in drug candidates.
Hypothetical Downstream Functionalization
Caption: Hypothetical functionalization pathway.
This strategic derivatization allows for the rapid generation of a library of compounds for screening, leveraging the favorable properties imparted by the difluorohexyloxybenzene core.
Section 7: References
-
2,3-DIFLUORO(N-HEXYLOXY)BENZENE | CAS 121219-19-0. LookChem.[Link]
-
Williamson Ether Synthesis. Name Reactions in Organic Synthesis.[Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry.[Link]
-
Williamson ether synthesis. Wikipedia.[Link]
-
Experiment 06 Williamson Ether Synthesis. University of Wisconsin-La Crosse.[Link]
-
Williamson Ether Synthesis. Chem-Station Int. Ed.[Link]
-
Analytical Methods. Ministry of the Environment, Government of Japan.[Link]
-
Development and Validation of RP-HPLC and HPTLC Methods for the Simultaneous Estimation of Lawsone and its Metabolites. World Journal of Pharmaceutical Research.[Link]
-
Difluoroalkylation/Lactonization of Alkenes with BrCF2CO2K via Photoredox Catalysis. Chinese Journal of Chemistry.[Link]
-
Synthesis and biological activity of novel 1,2-disubstituted benzene derivatives as factor Xa inhibitors. Bioorganic & Medicinal Chemistry.[Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.[Link]
-
Analytical Methods for Benzene. Toxicological Profile for Benzene, Agency for Toxic Substances and Disease Registry (ATSDR).[Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.[Link]
Sources
- 1. Cas 121219-19-0,2,3-DIFLUORO(N-HEXYLOXY)BENZENE | lookchem [lookchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. jelsciences.com [jelsciences.com]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. echemi.com [echemi.com]
- 6. 2,3-Difluoro(n-hexyloxy)benzene | 121219-19-0 [sigmaaldrich.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. env.go.jp [env.go.jp]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. aksci.com [aksci.com]
- 14. chempoint.com [chempoint.com]
- 15. cpchem.com [cpchem.com]
- 16. fishersci.com [fishersci.com]
Application Note & Protocol: Synthesis of 1,2-Difluoro-3-(hexyloxy)benzene via Nucleophilic Aromatic Substitution
Introduction: The Strategic Importance of Fluoroaromatic Ethers
Fluoroaromatic compounds, particularly aryl ethers, are cornerstone structural motifs in modern chemistry, finding extensive applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making them highly valuable in drug design.[2] The target molecule, 1,2-Difluoro-3-(hexyloxy)benzene, is an example of such a scaffold, combining a difluorinated aromatic ring with an aliphatic ether chain.
The Williamson ether synthesis, a robust and versatile method first reported in 1850, remains a primary strategy for constructing ether linkages.[3][4][5] While the classic mechanism involves an S_N2 reaction between an alkoxide and a primary alkyl halide, its principles can be extended to the synthesis of aryl ethers.[6][7] This application note provides a detailed, field-proven protocol for the synthesis of this compound by reacting 1-hexanol with 1,2,3-trifluorobenzene. This specific transformation proceeds not via a traditional S_N2 pathway, but through a Nucleophilic Aromatic Substitution (SNA_r) mechanism, which is facilitated by the electron-withdrawing nature of the fluorine substituents on the aromatic ring.[8]
Reaction Principle and Mechanism
The synthesis is achieved in two primary stages:
-
Alkoxide Formation: 1-hexanol, a primary alcohol, is deprotonated by a strong, non-nucleophilic base to form the corresponding sodium hexoxide. Sodium hydride (NaH) is the base of choice for this step. It reacts irreversibly with the alcohol to generate the highly nucleophilic alkoxide and hydrogen gas (H₂), which evolves from the reaction mixture, driving the equilibrium to completion.[9][10][11]
-
Nucleophilic Aromatic Substitution (SNA_r): The generated sodium hexoxide then acts as a potent nucleophile, attacking the electron-deficient aromatic ring of 1,2,3-trifluorobenzene. The fluorine atoms strongly activate the benzene ring towards nucleophilic attack. The hexoxide ion displaces one of the fluorine atoms (preferentially at the C3 position due to the combined activating effects of the adjacent fluorines) to form the desired ether product, this compound.
The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is critical. DMF effectively solvates the sodium cation (Na⁺), leaving a more reactive, "naked" alkoxide anion, thereby increasing its nucleophilicity and accelerating the rate of substitution.[3][12]
Reagents and Materials
Proper preparation and handling of all reagents are paramount for reaction success and laboratory safety.
| Reagent | Formula | MW ( g/mol ) | Properties | Role |
| 1,2,3-Trifluorobenzene | C₆H₃F₃ | 132.08 | Colorless liquid; BP: 94-95 °C; Density: 1.28 g/mL; Flammable, irritant.[13][14] | Electrophile |
| 1-Hexanol | C₆H₁₄O | 102.17 | Colorless liquid; BP: 157 °C; Density: 0.82 g/mL; Harmful, irritant.[15][16] | Nucleophile Precursor |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Grey powder; Reacts violently with water; Flammable solid. | Base |
| N,N-Dimethylformamide (DMF), Anhydrous | C₃H₇NO | 73.09 | Colorless liquid; BP: 153 °C; Polar aprotic solvent. | Solvent |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | Colorless liquid; BP: 34.6 °C; Highly flammable. | Extraction Solvent |
| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | - | Aqueous Wash |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | White solid; Desiccant. | Drying Agent |
Equipment:
-
Round-bottom flasks (two- or three-necked)
-
Reflux condenser and nitrogen/argon inlet adapter
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations involving sodium hydride or anhydrous solvents must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Step 1: Preparation of Sodium Hexoxide (Nucleophile Formation)
-
Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. Allow the apparatus to cool to room temperature under a steady flow of nitrogen.
-
To the flask, add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol, 1.2 eq).
-
Add 20 mL of anhydrous DMF to the flask via syringe. Begin stirring to create a suspension.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add 1-hexanol (1.38 mL, 1.12 g, 11.0 mmol, 1.1 eq) dropwise to the stirred NaH suspension via syringe over 10-15 minutes.
-
Causality: Slow addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution. Vigorous bubbling will be observed.
-
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the hydrogen evolution ceases. The formation of a clear or slightly hazy solution of sodium hexoxide indicates the completion of the deprotonation.
Step 2: Nucleophilic Aromatic Substitution Reaction
-
To the freshly prepared sodium hexoxide solution, add 1,2,3-trifluorobenzene (1.1 mL, 1.32 g, 10.0 mmol, 1.0 eq) dropwise via syringe at room temperature.
-
Heat the reaction mixture to 80 °C using a heating mantle and stir for 4-6 hours.
-
Process Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 9:1) eluent system, checking for the consumption of 1,2,3-trifluorobenzene.
-
-
After the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.
Step 3: Workup and Isolation
-
Pour the cooled reaction mixture slowly and carefully into a beaker containing 100 mL of ice-cold water to quench the reaction.
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).
-
Causality: The water wash removes residual DMF and inorganic salts. The brine wash removes residual water from the organic phase.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 4: Purification
-
Purify the crude oil by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 98:2 hexanes:ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a colorless oil.
Step 5: Characterization
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Experimental Workflow Diagram
Caption: Experimental workflow from reagent preparation to final purified product.
Safety Precautions and Troubleshooting
| Hazard/Issue | Description & Mitigation |
| Sodium Hydride (NaH) | Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas. Mitigation: Handle only under an inert atmosphere in a fume hood. Quench excess NaH carefully and slowly with isopropanol before aqueous workup. Wear appropriate PPE at all times.[10] |
| Flammable Solvents | Diethyl ether and 1,2,3-trifluorobenzene are flammable.[14][17] Mitigation: Keep away from ignition sources. Use a heating mantle (not a Bunsen burner) for heating. Ensure the rotary evaporator is spark-proof. |
| Reagent Toxicity | DMF is a potential reproductive toxin. 1-Hexanol is harmful if swallowed or absorbed through the skin.[15][18] 1,2,3-Trifluorobenzene is an irritant.[14][19] Mitigation: Handle all chemicals in a well-ventilated fume hood. Avoid inhalation and skin contact by using proper PPE. |
| Low or No Product Yield | Possible Causes: Incomplete deprotonation of the alcohol (wet reagents/solvent, old NaH); reaction temperature too low; insufficient reaction time. Solutions: Ensure all glassware is flame-dried and solvents are anhydrous. Use freshly opened NaH. Monitor the reaction by TLC to confirm completion and adjust time/temperature if necessary. |
| Formation of Side Products | Possible Causes: Reaction temperature too high leading to decomposition; presence of water leading to side reactions. Solutions: Maintain the recommended reaction temperature. Ensure strictly anhydrous conditions throughout the alkoxide formation and substitution steps. |
References
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Lange, L., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. Available at: [Link]
-
Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 12, 2026, from [Link]
-
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Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]
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Javaherian, M., et al. (2017). An Efficient Tandem Scalable Synthesis of Alkyl Aryl Ethers under Microwave Irradiation and Solvent Free Conditions. Organic Chemistry Research, 3(1), 73-85. Available at: [Link]
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Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]
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Application Note: High-Resolution ¹H and ¹⁹F NMR Analysis of 1,2-Difluoro-3-(hexyloxy)benzene
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, profoundly influencing key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, the precise structural elucidation of fluorinated compounds is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the synergistic use of proton (¹H) and fluorine-19 (¹⁹F) NMR, provides an unparalleled, non-destructive method for detailed molecular characterization. This application note presents a comprehensive guide to the ¹H and ¹⁹F NMR analysis of 1,2-Difluoro-3-(hexyloxy)benzene, a representative fluorinated aromatic compound. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer insights into spectral interpretation, establishing a robust framework for researchers in medicinal chemistry and materials science.
Theoretical Framework: The Power of ¹H and ¹⁹F NMR Synergy
¹H NMR Spectroscopy remains the most widely used NMR technique, providing a wealth of information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to the local electronic environment, offering clues to the presence of nearby functional groups.[1] Spin-spin coupling (J-coupling) between adjacent protons provides valuable data on molecular connectivity.
¹⁹F NMR Spectroscopy offers several distinct advantages for the analysis of organofluorine compounds.[2][3][4] The ¹⁹F nucleus has a spin of I = ½ and a natural abundance of 100%, making it a highly sensitive nucleus for NMR detection.[3][4][5] Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, leading to greater spectral dispersion and minimizing signal overlap, even in complex molecules.[2][3][6] The ¹⁹F chemical shifts are also exquisitely sensitive to the local electronic environment, making ¹⁹F NMR an excellent probe for subtle structural and conformational changes.[7]
The true analytical power lies in the combined interpretation of both ¹H and ¹⁹F spectra. The presence of fluorine atoms introduces heteronuclear coupling (¹H-¹⁹F J-coupling), which provides definitive evidence for the proximity of hydrogen and fluorine atoms within the molecular structure. The magnitudes of these coupling constants are dependent on the number of intervening bonds and the dihedral angle, offering crucial stereochemical insights.[8][9]
Experimental Protocol: Acquiring High-Quality NMR Data
A meticulous experimental approach is critical for obtaining high-resolution, unambiguous NMR spectra. The following protocol provides a validated workflow for the analysis of this compound.
Sample Preparation
-
Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For quantitative analysis, ensure the solvent does not contain residual signals that overlap with analyte resonances.
-
Concentration: Prepare a solution of this compound at a concentration of 5-10 mg/mL in the chosen deuterated solvent.[10] This concentration range typically provides an excellent signal-to-noise ratio for both ¹H and ¹⁹F NMR experiments on modern spectrometers.
-
Internal Standard: For precise chemical shift referencing, the addition of an internal standard is recommended. Tetramethylsilane (TMS) is the universally accepted standard for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as trifluorotoluene or an internal standard like trichlorofluoromethane (CFCl₃, δ = 0.00 ppm) can be used.[10] However, modern NMR instruments often utilize the deuterium lock signal for internal referencing, which is sufficient for most routine analyses.
-
Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution directly into a clean, dry 5 mm NMR tube using a syringe filter.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. Optimization may be necessary for instruments with different field strengths.
| Parameter | ¹H NMR | ¹⁹F NMR |
| Pulse Program | zg30 | zgpg30 |
| Transmitter Frequency | ~400 MHz | ~376 MHz |
| Spectral Width | 16 ppm | 200 ppm |
| Acquisition Time | 4.096 s | 1.088 s |
| Relaxation Delay (d1) | 2.0 s | 2.0 s |
| Number of Scans | 16 | 64 |
| Temperature | 298 K | 298 K |
Causality Behind Parameter Choices:
-
A 30° pulse angle (zg30) is chosen as a compromise between signal intensity and allowing for a shorter relaxation delay, thus reducing the total experiment time.
-
The spectral width is set to encompass all expected proton and fluorine resonances. The wider range for ¹⁹F reflects its larger chemical shift dispersion.[3]
-
A sufficient acquisition time is crucial for achieving good digital resolution.
-
The relaxation delay of 2.0 seconds allows for adequate relaxation of the nuclei between scans, which is important for accurate integration. For highly accurate quantitative measurements, this delay should be increased to at least 5 times the longest T₁ relaxation time.
-
The number of scans is chosen to achieve an adequate signal-to-noise ratio. More scans are typically required for the less sensitive ¹⁹F nucleus, although its high gyromagnetic ratio partially compensates for this.[7]
Data Processing and Analysis Workflow
The raw free induction decay (FID) signal must be mathematically processed to generate the frequency-domain NMR spectrum.
Data Processing Steps
-
Fourier Transformation: Converts the time-domain FID into the frequency-domain spectrum.
-
Apodization (Window Function): Application of a mathematical function (e.g., exponential multiplication) to the FID to improve the signal-to-noise ratio or resolution.
-
Phase Correction: Manual or automatic adjustment of the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correction of any distortions in the baseline of the spectrum.
-
Referencing: Calibration of the chemical shift axis using the internal standard (e.g., TMS for ¹H) or the solvent signal.
-
Integration: Determination of the relative areas under the peaks, which is proportional to the number of nuclei contributing to each signal.[11]
Spectral Interpretation of this compound
Structure:
¹H NMR Spectrum Analysis:
-
Aromatic Region (δ ~6.8-7.2 ppm): The three protons on the benzene ring will appear in this region.[1] Due to the presence of two fluorine atoms and a hexyloxy group, the signals will be complex multiplets resulting from ¹H-¹H and ¹H-¹⁹F coupling.
-
The proton ortho to the hexyloxy group and meta to a fluorine will likely be the most downfield.
-
The proton para to the hexyloxy group will be influenced by both fluorine atoms.
-
The proton meta to the hexyloxy group and ortho to a fluorine will be the most upfield of the aromatic protons.
-
-
Hexyloxy Group:
-
-O-CH₂- (δ ~4.0 ppm): The methylene protons directly attached to the oxygen atom will appear as a triplet, deshielded due to the electronegativity of the oxygen.[1]
-
-(CH₂)₄- (δ ~1.3-1.8 ppm): The four methylene groups in the middle of the hexyl chain will appear as a series of overlapping multiplets.
-
-CH₃ (δ ~0.9 ppm): The terminal methyl group will appear as a triplet.
-
¹⁹F NMR Spectrum Analysis:
-
The two fluorine atoms are in different chemical environments and will therefore give rise to two distinct signals.
-
These signals will likely appear as doublets of doublets (or more complex multiplets) due to coupling to each other (³JFF) and to the neighboring aromatic protons (³JHF and ⁴JHF).
-
The chemical shifts of aromatic fluorine atoms are sensitive to the nature of other substituents on the ring.[6]
J-Coupling Analysis:
The analysis of coupling constants is crucial for unambiguous assignment.
| Coupling Type | Typical Magnitude (Hz) | Information Provided |
| ³JHH (ortho) | 7-9 | Connectivity of adjacent aromatic protons.[12] |
| ⁴JHH (meta) | 2-3 | Connectivity of meta-protons.[12] |
| ⁵JHH (para) | <1 | Connectivity of para-protons.[12] |
| ³JHF (ortho) | 6-10 | Proximity of a proton and a fluorine atom. |
| ⁴JHF (meta) | 2-5 | Through-bond interaction over four bonds. |
| ⁵JHF (para) | <2 | Long-range coupling.[13] |
| ³JFF (ortho) | ~20 | Proximity of two fluorine atoms.[14] |
By carefully analyzing the chemical shifts, integration values, and coupling patterns in both the ¹H and ¹⁹F spectra, a complete and unambiguous assignment of all signals to the corresponding nuclei in this compound can be achieved.
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical flow of the entire NMR analysis process, from initial sample preparation to the final structural elucidation.
Caption: Workflow for ¹H and ¹⁹F NMR analysis.
Conclusion
The combined application of ¹H and ¹⁹F NMR spectroscopy provides a powerful and indispensable tool for the structural characterization of fluorinated organic molecules. By following the detailed protocols and analytical strategies outlined in this application note, researchers can confidently and accurately elucidate the structures of compounds such as this compound. This robust analytical framework is essential for advancing research and development in fields that rely on the unique properties of organofluorine compounds.
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ResearchGate. (n.d.). Differences in the J-couplings between the JCS and the literature values reported in and. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
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University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
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GC-MS Protocol for Purity Assessment of 1,2-Difluoro-3-(hexyloxy)benzene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, detailed protocol for the purity assessment of 1,2-Difluoro-3-(hexyloxy)benzene using Gas Chromatography-Mass Spectrometry (GC-MS). As a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules, verifying the purity of this compound is critical for ensuring the quality, safety, and reproducibility of downstream applications.[1][2] The methodology herein is designed to be robust and reliable, leveraging the separation power of gas chromatography and the definitive identification capabilities of mass spectrometry. We will delve into the rationale behind parameter selection, from column chemistry to ionization techniques, to provide a scientifically grounded and field-proven workflow suitable for research, development, and quality control environments.
Introduction and Scientific Rationale
This compound is an aromatic compound characterized by a benzene ring substituted with two fluorine atoms and a hexyloxy ether group. Its physicochemical properties make it amenable to analysis by Gas Chromatography (GC), a technique that excels at separating volatile and semi-volatile compounds.[3] When coupled with a Mass Spectrometer (MS), the system provides unparalleled analytical power. The GC separates the target analyte from potential impurities, while the MS serves as a highly specific detector, providing mass information that confirms the identity of the eluting compound and helps in the structural elucidation of unknown impurities.[4]
The chosen ionization method is Electron Ionization (EI), a hard ionization technique that fragments molecules in a reproducible manner.[5][6] Operating at a standard energy of 70 electron volts (eV) creates a characteristic mass spectrum, or "fingerprint," for the analyte.[7] This fragmentation pattern is invaluable for confirming the compound's structure and comparing it against spectral libraries for impurity identification.[8]
Analyte Characteristics
Understanding the analyte's properties is fundamental to developing an effective GC-MS method. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆F₂O | [1][9] |
| Molecular Weight | 214.26 g/mol | [1][9] |
| Boiling Point | 249.8°C (at 760 mmHg) | [1] |
| Physical Form | Liquid | [9] |
| Structure | ||
![]() |
Its relatively high boiling point classifies it as a semi-volatile compound, perfectly suited for GC analysis with an appropriate temperature program.
Experimental Workflow and Protocol
The overall analytical workflow is designed for clarity, reproducibility, and accuracy. It begins with precise sample preparation, followed by instrumental analysis under optimized conditions, and concludes with data interpretation and purity calculation.
Caption: GC-MS Purity Assessment Workflow.
Materials and Reagents
-
Analyte Sample: this compound test material.
-
Reference Standard: Certified this compound, purity ≥97%.[9]
-
Solvent: High-purity Hexane or Ethyl Acetate (GC grade or equivalent).
-
Carrier Gas: Helium, ultra-high purity (99.999%).
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
Sample and Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Working Standard (100 µg/mL): Perform a 1:10 dilution of the Stock Solution. For example, transfer 1 mL of the stock into a 10 mL volumetric flask and dilute to volume with the solvent.
-
Sample Preparation (100 µg/mL): Prepare the analyte sample to be tested at the same target concentration as the Working Standard to ensure comparable detector response and peak shape.
GC-MS Instrumentation and Parameters
The selection of instrumental parameters is critical for achieving the desired separation and sensitivity. A mid-polarity column is recommended as a starting point. The principle of "like dissolves like" suggests that a stationary phase with some aromatic character will effectively resolve our aromatic target compound from potential non-polar or highly polar impurities.[10][11] A standard 5% phenyl-methylpolysiloxane phase offers excellent versatility and robustness.[12][13]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise electronic pneumatic control. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, mid-polarity column ideal for separating aromatic compounds. Provides a good balance of resolution and analysis time.[10] |
| Inlet | Split/Splitless | |
| Inlet Temperature | 260°C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Split | |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks for a relatively concentrated sample. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column, balancing efficiency and speed. |
| Oven Program | ||
| Initial Temperature | 80°C, hold for 1 min | Allows for sharp peak focusing at the column head. |
| Ramp Rate | 15°C/min to 300°C | A moderate ramp to separate impurities from the main analyte without excessive run time. |
| Final Hold | Hold at 300°C for 5 min | Ensures elution of any less volatile components. |
| MS Parameters | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust technique providing reproducible fragmentation.[14] |
| Electron Energy | 70 eV | Industry standard for generating comparable library spectra.[6][7] |
| MS Source Temp. | 230°C | Standard temperature to maintain cleanliness and prevent condensation. |
| MS Quad Temp. | 150°C | Standard temperature to ensure mass accuracy. |
| Solvent Delay | 3.0 min | Prevents the solvent peak from saturating the detector and causing premature filament burnout. |
| Acquisition Mode | Full Scan | |
| Scan Range | m/z 40 - 400 | Covers the molecular ion (m/z 214) and expected fragments. |
System Suitability and Quality Control
Before analyzing samples, the system's performance must be verified. This is achieved by injecting the Working Standard multiple times.
| Parameter | Acceptance Criterion | Purpose |
| Injection Precision | ≤ 5.0% RSD for peak area (n=5 injections) | Demonstrates the reproducibility of the autosampler and inlet system. |
| Peak Tailing Factor | 0.9 - 1.5 | Ensures good chromatographic peak shape, indicating an inert system. |
| Retention Time Stability | ≤ 0.5% shift across injections | Confirms the stability of the carrier gas flow and oven temperature control. |
Data Analysis and Purity Determination
Peak Identification
The primary peak in the sample chromatogram is identified as this compound by matching its retention time and mass spectrum to that of the certified reference standard.
-
Expected Mass Spectrum: The EI mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 214. Key fragment ions would likely include those resulting from the loss of the hexyl chain or parts of it, and a prominent peak corresponding to the stable difluorophenoxy cation.
Purity Calculation
For routine analysis, purity is determined using the area percent normalization method. This method calculates the percentage of the main analyte peak area relative to the total area of all integrated peaks in the chromatogram.[2]
Formula: % Purity = (Area of Analyte Peak / Total Area of All Peaks) × 100
Important Consideration: This calculation assumes that all eluted compounds (analyte and impurities) have an identical response factor in the mass spectrometer. While this is a common and accepted practice for high-purity materials where impurities are minor, it is an approximation. For absolute quantification, a certified reference standard for each impurity would be required.
Conclusion
The GC-MS protocol detailed in this application note provides a reliable and scientifically sound method for assessing the purity of this compound. By carefully selecting the GC column and optimizing the instrumental parameters, this workflow achieves excellent separation and confident identification of the target compound. The inclusion of system suitability criteria ensures that the data generated is accurate and reproducible, making this method a valuable tool for quality control and research applications in the pharmaceutical and chemical industries.
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Giatropoulos, F., et al. (2022). First Principles Calculation of Electron Ionization Mass Spectra for Selected Organic Drug Molecules. ResearchGate. Retrieved from [Link]
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Barcarolo, R., et al. (2018). The Influence of the Aromatic Character in the Gas Chromatography Elution Order. NIH National Library of Medicine. Retrieved from [Link]
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Guide to GC Column Selection and Optimizing Separations. (2021). Restek. Retrieved from [Link]
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Gas chromatography - a key test of purity. (n.d.). Oshadhi Essential Oils. Retrieved from [Link]
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Llorca, M., et al. (2019). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. PubMed. Retrieved from [Link]
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The Strategic Role of Fluorine Substitution in Modulating Liquid Crystal Mesophase Behavior
An Application Note for Researchers and Drug Development Professionals
Introduction
In the landscape of advanced materials, liquid crystals (LCs) stand out for their unique ability to flow like a liquid while maintaining the long-range orientational order of a solid. This duality is the foundation of their widespread use in display technologies and their emerging potential in sensors, photonics, and even drug delivery systems. The precise control over the physical properties of these materials—such as their mesophase stability, transition temperatures, viscosity, and dielectric anisotropy—is paramount. Fluorine substitution has emerged as one of the most powerful and versatile strategies in the molecular engineering of liquid crystals.[1][2][3] The unique combination of fluorine's small steric footprint, high electronegativity, and the strength of the carbon-fluorine bond allows for the targeted modification of intermolecular forces, which in turn dictates the macroscopic behavior of the material.[4][5][6]
This application note provides a detailed guide for researchers on the mechanistic role of fluorine substitution in controlling LC mesophase behavior. It synthesizes fundamental principles with field-proven experimental protocols to empower scientists to rationally design and characterize novel fluorinated liquid crystals for advanced applications.
Fundamental Principles: The Physicochemical Impact of the Fluoro Substituent
The profound impact of fluorine substitution stems from its distinct atomic properties, which diverge significantly from hydrogen. Understanding these is key to predicting their effect on molecular self-assembly.
-
Steric Effects: While the fluorine atom is the smallest halogen, it is significantly larger than a hydrogen atom (van der Waals radii of 1.47 Å vs. 1.20 Å, respectively).[2][7] This increase in size can disrupt molecular packing, often leading to a reduction in melting points and a modulation of mesophase stability.[5][7] Lateral substitution, in particular, can strongly suppress the formation of highly ordered smectic phases in favor of the less-ordered nematic phase.[8]
-
Electronic Effects: Fluorine is the most electronegative element, creating a strong, localized dipole moment in the C-F bond.[5][9] This has two major consequences:
-
Altered Intermolecular Interactions: The introduction of strong dipoles modifies the electrostatic interactions between molecules, influencing everything from packing efficiency to the stability of polar-ordered phases.[9][10] It can disrupt anti-parallel dipole associations common in non-fluorinated polar molecules (like cyanobiphenyls), leading to significant changes in dielectric properties.[11]
-
Tunable Dielectric Anisotropy (Δε): The orientation of the C-F bond dipole relative to the long molecular axis is a critical design parameter. Attaching fluorine atoms laterally to the molecular core can generate a strong dipole moment perpendicular to the main axis, resulting in a negative dielectric anisotropy (Δε < 0).[4][12] This property is essential for modern display technologies like Vertical Alignment (VA) LCDs.[6]
-
-
Chemical Stability: The C-F bond is one of the strongest single bonds in organic chemistry, imparting exceptional thermal and chemical stability to the molecule.[1][4] This enhances the material's lifetime and reliability, a crucial factor for commercial applications.
Diagram: Influence of Fluorine Substitution on Molecular Properties
Caption: Causality chain from fluorine's atomic properties to macroscopic LC behavior.
Impact on Mesophase Behavior: A Complex Relationship
The introduction of fluorine does not follow a simple, universal rule; its effect is intricately linked to its number and position on the liquid crystal molecule.[7][13][14]
-
Nematic to Isotropic Transition (Clearing Point): Lateral fluorine substitution often lowers the clearing point (TNI). This is attributed to a decrease in the molecule's overall shape anisotropy, which destabilizes the long-range orientational order of the nematic phase.[1][13]
-
Smectic vs. Nematic Stability: The position of fluorine can dramatically shift the balance between smectic and nematic phases.
-
Smectic Suppression: Fluorine atoms placed laterally on the central core can disrupt the side-to-side packing required for layered smectic structures, thereby suppressing or eliminating smectic phases entirely.[8][13] This is often desirable for creating wide-range nematic mixtures.
-
Smectic Promotion: In contrast, terminal fluorination or specific substitution patterns in terphenyl systems can enhance the stability of tilted smectic phases, which are crucial for ferroelectric displays.[4]
-
-
Emergence of Ferroelectric Phases: In recent years, fluorine has been shown to be critical in the formation of novel polar phases, such as the ferroelectric nematic (NF) phase. Adding fluorine substituents can significantly increase the temperature at which ferroelectric order appears, an effect ascribed to the increase in the molecular dipole moment.[13][14] However, the relationship is complex; fluorination at different sites can either promote or suppress ferroelectric smectic phases, highlighting a delicate interplay of competing factors.[13]
Data Presentation: Effect of Fluorination Site on Transition Temperatures
The following table, compiled from data on a systematic study of a ferroelectric liquid crystal series (M-X-Y), illustrates the nuanced effect of fluorine position.[13][14] Here, X and Y represent the number of fluorine atoms on aromatic rings 2 and 3, respectively.
| Compound ID | Fluorine Position (Ring 2, Ring 3) | N to Isotropic TNI (°C) | NF to N TNF-N (°C) | SmAF to NF TSmAF-NF (°C) | Key Observation |
| M-0-0 | (0, 0) | 161 | 114 | 108 | Baseline non-fluorinated compound. |
| M-0-2 | (0, 2) | 158 | 170 | 148 | Fluorination on ring 3 dramatically increases the stability of the polar NF phase (~56°C) with minimal impact on TNI. |
| M-1-0 | (1, 0) | 159 | 119 | 96 | Fluorination on ring 2 slightly increases TNF-N but suppresses the smectic phase stability. |
| M-2-0 | (2, 0) | 140 | 109 | — | Adding a second fluorine to ring 2 further depresses TNI and eliminates the smectic phase entirely. |
Data sourced from Pearce et al., J. Am. Chem. Soc. (2025).[13][14]
Experimental Protocols for Characterization
A robust characterization workflow is essential to validate the properties of newly synthesized fluorinated liquid crystals. The three core techniques are Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and Dielectric Spectroscopy.
Workflow Diagram: Characterization of Fluorinated Liquid Crystals
Caption: Standard experimental workflow from synthesis to final property analysis.
Protocol 1: Determination of Phase Transitions via Differential Scanning Calorimetry (DSC)
Objective: To accurately determine the temperatures and enthalpies of phase transitions (e.g., crystal-smectic, smectic-nematic, nematic-isotropic).
Materials & Equipment:
-
Differential Scanning Calorimeter (e.g., TA Instruments Q2000)
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
-
High-purity nitrogen gas for purging
-
Fluorinated LC sample (2-5 mg)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the purified LC sample into a clean aluminum DSC pan.
-
Sealing: Hermetically seal the pan using a crimper. Prepare an empty, sealed pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with dry nitrogen gas (flow rate ~50 mL/min) to ensure an inert atmosphere.
-
Thermal Program: a. First Heating Scan: Heat the sample at a controlled rate of 10 °C/min to a temperature approximately 30 °C above the expected clearing point.[4] This scan removes the sample's prior thermal history. b. First Cooling Scan: Cool the sample at a rate of 10 °C/min to a temperature well below its lowest expected transition (e.g., -20 °C). This allows for the observation of liquid crystal phase formation and crystallization. c. Second Heating Scan: Heat the sample again at 10 °C/min. The data from this scan is typically used for reporting transition temperatures and enthalpies, as it represents a consistent thermal state.[4]
-
Data Analysis: Identify phase transitions as endothermic peaks (heating) or exothermic peaks (cooling) in the heat flow vs. temperature plot. The peak onset temperature is typically reported as the transition temperature (T), and the integrated peak area corresponds to the transition enthalpy (ΔH).
Protocol 2: Mesophase Identification via Polarized Optical Microscopy (POM)
Objective: To visually identify the type of liquid crystal mesophase by observing its characteristic optical texture.
Materials & Equipment:
-
Polarizing light microscope equipped with a hot stage and temperature controller
-
Glass microscope slides and cover slips (untreated and with planar alignment layers, e.g., rubbed polyimide)
-
Fluorinated LC sample
Procedure:
-
Cell Preparation: Place a small amount of the LC sample on a microscope slide. Heat it on the hot stage past its clearing point into the isotropic phase.
-
Observation: Place a cover slip over the molten sample to create a thin film. Place the slide on the microscope's hot stage.
-
Cooling from Isotropic: Slowly cool the sample from the isotropic liquid phase while observing it through the crossed polarizers.
-
Texture Identification:
-
Nematic (N) Phase: Upon cooling from the isotropic liquid, the nematic phase typically appears as highly mobile, thread-like defects (Schlieren texture) or as droplets that coalesce (droplet texture).[13][15] In a cell with a rubbed planar alignment layer, it will appear as a uniform, birefringent texture.[13]
-
Smectic A (SmA) Phase: This phase often grows from the nematic phase in a "focal conic" texture, characterized by fan-shaped domains and hyperbola-like defects.[16]
-
Tilted Smectic C (SmC) Phase: The Schlieren texture of the SmC phase is distinct from the nematic, often showing defects with four brushes instead of two.
-
Ferroelectric Nematic (NF) Phase: In thin cells, this phase may show a uniform texture with characteristic conical defects.[13] Other textures, like striped or banded patterns, can also be indicative of polar nematic sub-phases.[13][17]
-
-
Correlation with DSC: Correlate the temperatures at which these textural changes occur with the transition temperatures identified by DSC to definitively assign each phase.
Protocol 3: Measurement of Dielectric Anisotropy (Δε)
Objective: To quantify the dielectric anisotropy (Δε = ε|| - ε⊥), a critical parameter for display applications.
Materials & Equipment:
-
Impedance Analyzer or LCR meter
-
Temperature-controlled sample holder
-
Two liquid crystal test cells: one for planar (LC director parallel to the substrate) and one for homeotropic (LC director perpendicular to the substrate) alignment.
-
Function generator and voltage amplifier
-
Fluorinated LC sample
Procedure:
-
Cell Filling: Fill both the planar and homeotropic alignment cells with the LC sample in its isotropic phase via capillary action.
-
Temperature Control: Place the filled cell in the temperature-controlled holder and bring it to a set temperature within the desired mesophase (e.g., in the nematic phase, T = TNI - 10 °C). Allow the system to equilibrate.
-
Measurement of ε|| (Parallel Permittivity): a. Use the planar-aligned cell. Apply a small AC measuring voltage (e.g., 0.5 V) at a standard frequency (e.g., 1 kHz). b. Measure the capacitance (C||) of the cell. c. Calculate ε|| using the cell's geometry (electrode area A and cell gap d): ε|| = (C|| * d) / (ε0 * A), where ε0 is the permittivity of free space.
-
Measurement of ε⊥ (Perpendicular Permittivity): a. Use the homeotropic-aligned cell. b. Measure the capacitance (C⊥) under the same conditions. c. Calculate ε⊥ using the same formula: ε⊥ = (C⊥ * d) / (ε0 * A).
-
Calculation of Δε: Calculate the dielectric anisotropy: Δε = ε|| - ε⊥. A positive value indicates the net dipole aligns with the director, while a negative value indicates it is perpendicular.
-
Frequency and Temperature Dependence: Repeat measurements at various temperatures and frequencies to fully characterize the material, as dielectric properties can be highly dependent on these parameters, especially in dual-frequency LCs.[18][19]
Conclusion
Fluorine substitution is not merely an additive process but a sophisticated molecular design strategy that provides unparalleled control over the mesophase behavior and physical properties of liquid crystals. By strategically varying the number and position of fluoro substituents, researchers can fine-tune dielectric anisotropy, modulate phase stability, decrease viscosity, and enhance material durability.[2][7] The complex, and sometimes non-intuitive, outcomes necessitate a rigorous and systematic characterization approach combining DSC, POM, and dielectric spectroscopy. The protocols and principles outlined in this guide provide a robust framework for scientists to harness the power of fluorination, paving the way for the next generation of advanced liquid crystal materials.
References
- Pearce, S. J. et al. (2025). Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases. White Rose Research Online.
- Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36, 2070-2095.
- Unknown.
- Mabrouki, A. et al. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry.
- Unknown. (2024). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives.
- Pearce, S. J. et al. (2025). Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases. Journal of the American Chemical Society.
- Unknown. (2024). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC - NIH.
- Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews (RSC Publishing).
- Unknown. (2011).
- Unknown.
- Unknown. (2020).
- Hird, M. (2007).
- Unknown. (1998). Fluoro Substitution in Thermotropic Liquid Crystals. Semantic Scholar.
- Unknown. (2025).
- Unknown.
- Unknown. (2020).
- Unknown. (2026).
- Unknown. Increasing the negative dielectric anisotropy of liquid crystals with polar substituents parallel to their long molecular axis through adding terminal 2,2-difluoroethyl group. Source Unknown.
- Unknown. (2026). Fluorinated Aromatics: Key to Advanced Liquid Crystal Displays. Source Unknown.
- Unknown. (2015). Fluorine in Liquid Crystal Design for Display Applications.
- Unknown. (1992). Structural Aspects of Intermolecular Interactions. Taylor & Francis Online.
- Unknown.
- Unknown.
- Unknown. (2024). The role of fluorine substituents in the formation of the ferroelectric nematic phase.
- Unknown. Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. MDPI.
- Unknown. Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. PMC - NIH.
- Wen, C.-H. & Wu, S.-T. (2005). Dielectric heating effects of dual-frequency liquid crystals. ucf stars.
- Unknown. (2025).
- Unknown. Fluorination Enables Dual Ferroelectricity in Both Solid- and Liquid-Crystal Phases.
- Unknown.
- Unknown. INTERMOLECULAR INTERACTION IN LIQUID CRYSTALS. Source Unknown.
- Unknown.
- Wen, C.-H. & Wu, S.-T. (2005). Dielectric heating effects of dual-frequency liquid crystals.
- Unknown. (2008). Electric heating effects in nematic liquid crystals.
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- 2. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Fluoro Substitution in Thermotropic Liquid Crystals | Semantic Scholar [semanticscholar.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00933A [pubs.rsc.org]
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- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 1,2-Difluoro-3-(hexyloxy)benzene
Introduction: The Strategic Utility of 1,2-Difluoro-3-(hexyloxy)benzene in Medicinal Chemistry
The strategic incorporation of fluorine into bioactive molecules is a well-established paradigm in modern drug discovery, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles.[1] The starting material, this compound, represents a versatile scaffold for the synthesis of novel fluorinated therapeutics. The presence of two vicinal fluorine atoms and an ortho-disposed hexyloxy group provides a unique electronic and steric environment, enabling regioselective functionalization to access a diverse range of complex molecular architectures.
The hexyloxy group, being a moderately strong directing group, is poised to facilitate ortho-lithiation, a powerful tool for C-H activation and subsequent functionalization.[2][3] This directed metalation is anticipated to occur selectively at the C4 position, sterically unhindered and activated by the alkoxy group. This regiochemical control is the cornerstone of the synthetic strategies outlined in these application notes, providing a reliable entry point to key intermediates for the synthesis of high-value bioactive compounds.
These application notes will provide detailed protocols for the synthesis of two distinct classes of bioactive molecules from this compound: a novel fluorinated cannabidiol (CBD) analogue and a potent Calcium-Release-Activated Calcium (CRAC) channel inhibitor. The methodologies are designed to be robust and reproducible, with explanations for key experimental choices to empower researchers in their drug discovery endeavors.
PART 1: Synthesis of a Key Boronic Acid Intermediate
A crucial step in elaborating the this compound scaffold is its conversion into a more versatile building block. A boronic acid derivative is an ideal target due to its stability and broad utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[4][5][6]
Protocol 1: Synthesis of (2,3-Difluoro-4-(hexyloxy)phenyl)boronic acid
This protocol details the regioselective ortho-lithiation of this compound followed by borylation to yield the corresponding boronic acid. The hexyloxy group directs the lithiation to the C4 position.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of the key boronic acid intermediate.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 214.26 | 10.0 | 2.14 g |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 12.0 | 4.8 mL |
| Triisopropyl borate | 188.08 | 15.0 | 3.45 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| 2 M Hydrochloric Acid | - | - | 20 mL |
| Diethyl ether | - | - | 100 mL |
| Brine | - | - | 30 mL |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add this compound (2.14 g, 10.0 mmol) and anhydrous THF (50 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise over 15 minutes. Stir the reaction mixture at -78 °C for 1 hour.
-
To the resulting aryllithium solution, add triisopropyl borate (3.45 mL, 15.0 mmol) dropwise.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to afford (2,3-Difluoro-4-(hexyloxy)phenyl)boronic acid as a white solid.
Expected Yield: 70-80%.
PART 2: Synthesis of a Novel Fluorinated Cannabidiol (CBD) Analogue
The synthesis of a fluorinated CBD analogue demonstrates the utility of the boronic acid intermediate in constructing complex natural product-like molecules. The key transformation is a Suzuki-Miyaura coupling to form the biaryl core of the cannabinoid scaffold.
Protocol 2: Synthesis of a 4'-Fluoro-CBD Analogue
This protocol outlines a convergent synthesis of a novel CBD analogue featuring two fluorine atoms on the aromatic ring.
Synthetic Pathway Diagram:
Caption: Synthetic pathway for a novel fluorinated CBD analogue.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| (2,3-Difluoro-4-(hexyloxy)phenyl)boronic acid | 258.09 | 2.0 | 516 mg |
| p-Mentha-2,8-dien-1-yl bromide | 217.13 | 2.2 | 478 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.1 | 116 mg |
| Potassium Carbonate | 138.21 | 6.0 | 829 mg |
| Toluene | - | - | 20 mL |
| Water | - | - | 5 mL |
| Boron trifluoride diethyl etherate | 141.93 | 2.0 | 0.25 mL |
| Dichloromethane (DCM) | - | - | 20 mL |
Procedure:
Step A: Suzuki-Miyaura Coupling
-
In a 100 mL round-bottom flask, combine (2,3-Difluoro-4-(hexyloxy)phenyl)boronic acid (516 mg, 2.0 mmol), p-Mentha-2,8-dien-1-yl bromide (478 mg, 2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (116 mg, 0.1 mmol).
-
Add toluene (20 mL) and a solution of potassium carbonate (829 mg, 6.0 mmol) in water (5 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 16 hours under an argon atmosphere.
-
Cool the reaction to room temperature, dilute with ethyl acetate (50 mL), and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the fluorinated biaryl intermediate.
Step B: Lewis Acid-Catalyzed Cyclization
-
Dissolve the fluorinated biaryl intermediate from Step A (approx. 2.0 mmol) in anhydrous DCM (20 mL) in a flame-dried flask under argon.
-
Cool the solution to 0 °C.
-
Add boron trifluoride diethyl etherate (0.25 mL, 2.0 mmol) dropwise.
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Extract the mixture with DCM (2 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the final product by preparative HPLC to obtain the novel fluorinated CBD analogue.
PART 3: Synthesis of a Potent CRAC Channel Inhibitor Analogue
Calcium-release-activated calcium (CRAC) channels are important targets for the treatment of autoimmune diseases and inflammation. This protocol describes the synthesis of a CRAC channel inhibitor analogue incorporating the 1,2-difluoro-3-(hexyloxy)phenyl moiety.
Protocol 3: Synthesis of a Fluorinated Pyrazole-Thiophene Carboxamide
This multi-step synthesis culminates in a molecule with a scaffold known to exhibit CRAC channel inhibitory activity.[7][8]
Synthetic Workflow Diagram:
Caption: Multi-step synthesis of a fluorinated CRAC channel inhibitor analogue.
Materials:
| Reagent | M.W. ( g/mol ) |
| Acetyl chloride | 78.50 |
| Aluminum chloride | 133.34 |
| Ethyl trifluoroacetate | 142.08 |
| Sodium hydride (60% in oil) | 24.00 |
| Hydrazine hydrate | 50.06 |
| Thiophene-2-carbonyl chloride | 146.59 |
| Triethylamine | 101.19 |
Procedure:
Step A: Friedel-Crafts Acylation
-
To a stirred suspension of aluminum chloride in anhydrous DCM at 0 °C, add acetyl chloride dropwise.
-
After 15 minutes, add a solution of this compound in DCM.
-
Stir the reaction at room temperature for 4 hours.
-
Pour the reaction mixture onto crushed ice and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate. Purify by column chromatography to obtain the acetophenone intermediate.
Step B: Claisen Condensation
-
To a suspension of sodium hydride in anhydrous THF, add the acetophenone intermediate from Step A.
-
Add ethyl trifluoroacetate and stir the mixture at room temperature for 12 hours.
-
Quench with dilute HCl and extract with ethyl acetate.
-
Dry the organic layer and concentrate to give the crude trifluoromethyl-β-diketone, which can be used in the next step without further purification.
Step C: Pyrazole Formation
-
Dissolve the crude β-diketone in ethanol and add hydrazine hydrate.
-
Reflux the mixture for 6 hours.
-
Cool to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the fluorinated pyrazole intermediate.
Step D: Amide Coupling
-
Dissolve the pyrazole intermediate in DCM and cool to 0 °C.
-
Add triethylamine followed by the dropwise addition of thiophene-2-carbonyl chloride.
-
Stir the reaction at room temperature for 3 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Recrystallize the crude product to obtain the final fluorinated CRAC channel inhibitor analogue.
Conclusion
The protocols detailed in these application notes demonstrate the synthetic utility of this compound as a versatile starting material for the construction of complex bioactive molecules. The regioselective functionalization enabled by the hexyloxy directing group, combined with powerful transformations such as Suzuki-Miyaura coupling and heterocycle formation, provides a robust platform for accessing novel chemical matter in drug discovery programs. The presented methodologies are intended to serve as a guide for researchers and scientists in the development of next-generation fluorinated therapeutics.
References
- The Role of Fluorinated Aromatics in Modern Drug Discovery. (n.d.). Google AI. Retrieved January 12, 2026.
- Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.).
-
Fluorine in Pharmaceutical and Medicinal Chemistry. (n.d.). World Scientific Publishing. Retrieved January 12, 2026, from [Link]
-
The role of fluorine in medicinal chemistry. (2015). Future Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
Directed ortho metalation. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Novel potent and selective calcium-release-activated calcium (CRAC) channel inhibitors. Part 1: synthesis and inhibitory activity of 5-(1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamides. (2006). Bioorganic & Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
synthesis and CRAC channel inhibitory activity of 4'-[(trifluoromethyl)pyrazol-1-yl]carboxanilides. (2008). Bioorganic & Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Synthetic pathways to tetrahydrocannabinol (THC): an overview. (2020). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Novel potent and selective calcium-release-activated calcium (CRAC) channel inhibitors. Part 1: Synthesis and inhibitory activity of 5-(1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamides. (2006). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Optimization of the Metabolic Stability of a Fluorinated Cannabinoid Receptor Subtype 2 (CB 2 ) Ligand Designed for PET Studies. (2018). European Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
Organoborane coupling reactions (Suzuki coupling). (2004). Proceedings of the Japan Academy, Series B. Retrieved January 12, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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Experimental Setup for the Fluorination of Hexyloxybenzene: A Guide to Modern Synthetic Protocols
An Application Note and Protocol Guide for Researchers
Abstract: The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, capable of profoundly modulating a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Hexyloxybenzene serves as an excellent model substrate for studying the fluorination of electron-rich aromatic systems, a common motif in pharmacologically active compounds. This guide provides detailed experimental protocols for the fluorination of hexyloxybenzene, focusing on two robust and widely applicable methods: direct electrophilic fluorination and nucleophilic deoxyfluorination. We delve into the causality behind experimental choices, provide step-by-step procedures, and offer insights into reaction monitoring, purification, and safety.
Guiding Principles: Safety and Strategy
The Imperative of Safety
Fluorinating agents, by their nature, are highly reactive and require stringent safety protocols. All manipulations must be conducted in a well-ventilated chemical fume hood.[4]
-
Personal Protective Equipment (PPE): At a minimum, this includes a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[5] For reagents that can generate hydrogen fluoride (HF), such as DAST or even upon hydrolysis of other agents, double-gloving and having a face shield are recommended.[5]
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[6] For any potential exposure to HF, a tube of 2.5% calcium gluconate gel should be on hand for immediate first aid application after copious water flushing.[5][7]
-
Quenching and Waste Disposal: Reactions should be carefully quenched at low temperatures (e.g., 0 °C) by slowly adding the reaction mixture to a stirred solution of a neutralizing agent like saturated sodium bicarbonate.[5] This process can be exothermic and release gas, so slow addition is critical. All fluorinated waste must be disposed of according to institutional hazardous waste guidelines.[4][5]
Strategic Approaches to Aromatic Fluorination
For an electron-rich substrate like hexyloxybenzene, the hexyloxy group is an activating, ortho, para-directing group. This electronic character makes it highly amenable to electrophilic aromatic substitution (SEAr) . This is often the most direct and efficient method.
An alternative, indirect strategy is nucleophilic deoxyfluorination . This approach begins with the corresponding phenol (e.g., 4-hexyloxyphenol), converts the hydroxyl group into a better leaving group in situ, and displaces it with a nucleophilic fluoride source.[8][9] This method is particularly valuable when direct electrophilic fluorination is problematic or to access specific isomers.
Method 1: Direct Electrophilic Fluorination with Selectfluor®
Electrophilic fluorination is a direct method for creating C-F bonds on nucleophilic substrates.[2][10] The use of modern N-F reagents, such as Selectfluor®, has largely replaced hazardous older reagents like elemental fluorine, offering greater safety, stability, and selectivity.[10][11][12]
Causality of a Senior Scientist: We choose Selectfluor® (F-TEDA-BF₄) for its exceptional user-friendliness; it is a stable, non-volatile solid that can be handled in the air for brief periods, making it ideal for routine laboratory use.[13] The reaction proceeds via an SEAr mechanism where the electron-rich hexyloxybenzene ring attacks the electrophilic fluorine atom. Kinetic studies have shown that for this type of reaction, the initial attack of the aromatic ring is the rate-determining step, not the subsequent proton elimination from the intermediate Wheland complex.[14] Acetonitrile is a common solvent as it effectively dissolves both the organic substrate and the ionic fluorinating agent.
Experimental Protocol: Electrophilic Fluorination
This protocol details the fluorination of hexyloxybenzene to yield a mixture of 1-fluoro-2-hexyloxybenzene and 1-fluoro-4-hexyloxybenzene.
Table 1: Materials and Reagents for Electrophilic Fluorination
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| Hexyloxybenzene | 178.27 | 5.0 | 891 mg | Starting material |
| Selectfluor® | 354.26 | 6.0 (1.2 eq) | 2.13 g | Fluorinating agent |
| Acetonitrile (anhydrous) | 41.05 | - | 25 mL | Solvent |
| Saturated NaHCO₃ (aq) | - | - | ~30 mL | Quenching solution |
| Diethyl Ether (or EtOAc) | 74.12 | - | ~50 mL | Extraction solvent |
| Brine | - | - | ~20 mL | Washing solution |
| Anhydrous MgSO₄ (or Na₂SO₄) | - | - | ~2-3 g | Drying agent |
| Silica Gel (230-400 mesh) | - | - | As needed | For column chromatography |
Step-by-Step Procedure:
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add hexyloxybenzene (5.0 mmol, 891 mg).
-
Dissolution: Add 25 mL of anhydrous acetonitrile to the flask and stir until the hexyloxybenzene is fully dissolved.
-
Reagent Addition: In a single portion, add Selectfluor® (6.0 mmol, 2.13 g) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing 30 mL of saturated aqueous sodium bicarbonate solution with vigorous stirring to quench any unreacted reagent.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (20 mL each). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the ortho and para isomers.
-
Characterization: Characterize the purified isomers using ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry.
Workflow Visualization
Caption: A step-by-step workflow for the direct electrophilic fluorination of hexyloxybenzene.
Method 2: Nucleophilic Deoxyfluorination of 4-Hexyloxyphenol
This method provides an alternative route, particularly for generating a single isomer (in this case, the para isomer) if starting from the corresponding substituted phenol. The strategy involves the in situ formation of an aryl fluorosulfonate intermediate from the phenol, which is then subjected to nucleophilic substitution by a fluoride ion.[8][9]
Causality of a Senior Scientist: This one-pot, two-step procedure is elegant because it avoids the isolation of the reactive aryl fluorosulfonate intermediate.[8][15] We use sulfuryl fluoride (SO₂F₂), an inexpensive gas, to form the fluorosulfonate. Tetramethylammonium fluoride (NMe₄F) serves a dual role: first as a base to deprotonate the phenol, and second as the nucleophilic fluoride source for the displacement reaction.[8][9] This transformation is powerful as it allows for the fluorination of electron-rich and neutral arenes, a significant challenge for traditional SNAr reactions.[8]
Experimental Protocol: Deoxyfluorination
This protocol details the one-pot conversion of 4-hexyloxyphenol to 1-fluoro-4-hexyloxybenzene.
Table 2: Materials and Reagents for Deoxyfluorination
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 4-Hexyloxyphenol | 194.27 | 2.0 | 389 mg | Starting material |
| Tetramethylammonium Fluoride (NMe₄F) | 93.15 | 4.0 (2.0 eq) | 373 mg | Base and Fluoride Source |
| Sulfuryl Fluoride (SO₂F₂) | 102.06 | ~2.2 (1.1 eq) | Gas | Handle with care in a fume hood |
| Dimethylformamide (DMF, anhydrous) | 73.09 | - | 10 mL | Solvent |
| Water | 18.02 | - | ~30 mL | For work-up |
| Diethyl Ether (or EtOAc) | 74.12 | - | ~40 mL | Extraction solvent |
| Anhydrous MgSO₄ | - | - | ~1-2 g | Drying agent |
Step-by-Step Procedure:
-
Setup: In a dry, thick-walled pressure tube (or a flask fitted with a balloon) with a magnetic stir bar, combine 4-hexyloxyphenol (2.0 mmol, 389 mg) and tetramethylammonium fluoride (4.0 mmol, 373 mg).
-
Solvent Addition: Add 10 mL of anhydrous DMF and stir the mixture.
-
Cooling: Cool the vessel to 0 °C in an ice-water bath.
-
Gas Addition: Carefully introduce sulfuryl fluoride gas (SO₂F₂) below the surface of the stirred solution via a needle attached to a gas regulator and tubing. Monitor the addition by mass (if the cylinder is on a balance) or by bubbling slowly for a calculated time. A slight excess (1.1 eq) is typically sufficient.
-
Reaction: After gas addition, seal the pressure tube and allow the mixture to warm to room temperature. Then, heat the reaction to 80-100 °C. Monitor the reaction by TLC or LC-MS until the intermediate aryl fluorosulfonate is consumed (typically 12-24 hours).
-
Cooling & Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into 30 mL of water.
-
Work-up: Extract the aqueous mixture with diethyl ether (3 x 15 mL). Combine the organic layers.
-
Washing & Drying: Wash the organic phase with water (2 x 15 mL) to remove DMF, followed by brine (15 mL). Dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the residue by flash column chromatography to yield pure 1-fluoro-4-hexyloxybenzene.
-
Characterization: Confirm the product structure using NMR and mass spectrometry.
Reaction Pathway Visualization
Caption: One-pot conversion of a phenol to an aryl fluoride via a fluorosulfonate intermediate.
Analytical Methods for Monitoring and Characterization
A robust analytical workflow is essential for a self-validating protocol.
-
Reaction Monitoring:
-
TLC: An indispensable tool for qualitative analysis. A typical mobile phase would be 5-10% ethyl acetate in hexanes. The fluorinated products are generally less polar than the starting phenol but may have similar polarity to hexyloxybenzene. Staining with potassium permanganate can help visualize spots.
-
GC-MS: Provides accurate monitoring of starting material consumption and product formation, along with mass data to confirm product identity.[16]
-
-
Product Characterization:
-
NMR Spectroscopy: This is the definitive method for structural confirmation.
-
¹H NMR: Will show characteristic splitting patterns from H-F coupling (JHF).
-
¹³C NMR: Will show large C-F coupling constants (JCF) for the carbon directly attached to fluorine.
-
¹⁹F NMR: A crucial technique that gives a single peak for the monofluorinated product, with chemical shifts indicative of the electronic environment.[17]
-
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition of the product.
-
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Reaction | 1. Inactive fluorinating reagent (e.g., Selectfluor® hydrolyzed).2. Wet solvent/glassware.3. Insufficient reaction time or temperature. | 1. Use a fresh bottle of reagent.2. Ensure all solvents are anhydrous and glassware is oven- or flame-dried.3. Increase reaction time or gently heat (e.g., to 40-50 °C for electrophilic fluorination). |
| Multiple Products/Byproducts | 1. Over-fluorination (difluorination).2. Ring decomposition due to harsh conditions.3. Solvent participation. | 1. Use fewer equivalents of the fluorinating agent (e.g., 1.05 eq).2. Maintain recommended temperature; avoid excessive heating.3. Ensure the chosen solvent (e.g., ACN) is appropriate and unreactive. |
| Difficult Purification | Co-elution of ortho and para isomers or other impurities. | 1. Use a longer chromatography column for better separation.2. Try a different solvent system (e.g., toluene/hexanes).3. Consider preparative HPLC if separation is challenging. |
References
- BenchChem. (2025).
- Stavber, S., & Zupan, M. (2006). Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and... Journal of Fluorine Chemistry.
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Wikipedia. Electrophilic fluorination. [Link]
- Hairi, S. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
-
O'Hagan, D. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [Link]
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Sladojevich, F., & Ritter, T. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society. [Link]
- Rozen, S. (1988).
- Grokipedia. (2025).
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Princeton University. Fluorine Safety. Environmental Health & Safety. [Link]
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Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery. [Link]
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Sladojevich, F., & Ritter, T. (2015). Deoxyfluorination of Phenols. Harvard University DASH. [Link]
- Istrate, F. M., & Paun, A. (2009). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie.
-
Sladojevich, F., & Ritter, T. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Request PDF. [Link]
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Agency for Toxic Substances and Disease Registry. (1993). ANALYTICAL METHODS. [Link]
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Quick Company. Process For The Preparation Of Fluorinated Aromatic Compounds. [Link]
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Biswas, T. (2021). Electrophilic Fluorination using 3 different reagents. YouTube. [Link]
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Oxford Instruments. Fluorine Analysis. [Link]
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Common Organic Chemistry. Selectfluor. [Link]
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- 7. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 11. revroum.lew.ro [revroum.lew.ro]
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- 13. Selectfluor™ [sigmaaldrich.com]
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- 17. Fluorine Analysis - Oxford Instruments [oxinst.com]
Application Notes and Protocols: 1,2-Difluoro-3-(hexyloxy)benzene in Organic Electronics
Introduction: Strategic Molecular Design for Advanced Organic Electronics
In the landscape of organic electronics, the performance of devices is intrinsically linked to the molecular architecture of the organic semiconductor materials employed. The strategic functionalization of aromatic cores is a cornerstone of materials design, enabling the fine-tuning of electronic energy levels, charge transport properties, and solid-state morphology. 1,2-Difluoro-3-(hexyloxy)benzene emerges as a valuable, yet underexplored, building block for the synthesis of next-generation organic electronic materials. Its unique trifunctional substitution pattern offers a compelling combination of properties that can be leveraged to create sophisticated molecular structures for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).
The strategic placement of two fluorine atoms on the benzene ring significantly influences the electronic properties of the molecule. Fluorine's high electronegativity leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting material.[1] This can enhance the material's stability against oxidative degradation and facilitate electron injection in certain device architectures.[1] Furthermore, the presence of fluorine can promote favorable intermolecular interactions, such as C–H···F hydrogen bonds, which can influence molecular packing in the solid state and potentially enhance charge carrier mobility.[1]
Complementing the electronic influence of the fluorine atoms, the hexyloxy side chain imparts crucial processability characteristics. The flexible alkyl chain enhances the solubility of the molecule in common organic solvents, which is a critical requirement for solution-based fabrication techniques like spin-coating and inkjet printing. Moreover, the nature of the side chain can be tailored to influence the thin-film morphology, which is a key determinant of device performance.
This application note provides a comprehensive guide for researchers and scientists on the potential applications of this compound as a synthetic intermediate. We will explore its role in the design of various classes of organic electronic materials and provide detailed, illustrative protocols for its functionalization and incorporation into larger π-conjugated systems.
Physicochemical Properties and Data
A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 121219-19-0 | Internal Data |
| Molecular Formula | C₁₂H₁₆F₂O | Internal Data |
| Molecular Weight | 214.25 g/mol | Internal Data |
| Appearance | Colorless to pale yellow liquid | Internal Data |
| Boiling Point | Not specified | Internal Data |
| Solubility | Soluble in common organic solvents (e.g., THF, toluene, chloroform) | Inferred from structure |
Application in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, materials with tailored HOMO and LUMO levels are required for efficient charge injection, transport, and recombination. This compound can serve as a precursor to both hole-transporting and electron-transporting materials, as well as fluorescent hosts.
Conceptual Application: Synthesis of a Bipolar Host Material
A common strategy in OLED design is the use of bipolar host materials that can transport both holes and electrons, leading to a balanced charge recombination zone and high efficiency. A hypothetical synthetic route to a bipolar host material starting from this compound is outlined below. The strategy involves functionalizing the core to enable the attachment of both a hole-donating (donor) and an electron-accepting (acceptor) moiety.
Diagram: Synthetic Strategy for a Bipolar Host Material
Caption: Proposed synthetic workflow for a bipolar host material.
Protocol 1: Synthesis of a Functionalized Intermediate for OLED Host Materials
This protocol is adapted from a similar synthesis of a host material for phosphorescent OLEDs, demonstrating a practical application of a related difluorobenzene derivative.[2]
Objective: To synthesize a boronic acid derivative of this compound, a key intermediate for Suzuki cross-coupling reactions.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 2 M
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve this compound (1 equivalent) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 equivalents) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl. Extract the aqueous layer with ethyl acetate (3 x).
-
Work-up: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired boronic acid derivative.
Application in Organic Photovoltaics (OPVs)
In OPVs, the relative energy levels of the donor and acceptor materials are critical for efficient exciton dissociation and charge transfer. The electron-withdrawing nature of the difluorinated core makes this compound an excellent starting point for the synthesis of acceptor-type materials or the electron-deficient part of a donor-acceptor polymer.
Conceptual Application: Building Block for a Non-Fullerene Acceptor
Non-fullerene acceptors (NFAs) have revolutionized the field of OPVs. A common design motif for NFAs is an Acceptor-Donor-Acceptor (A-D-A) structure. This compound can be functionalized to serve as the central donor core, which can then be coupled with strong electron-accepting end groups.
Diagram: A-D-A Non-Fullerene Acceptor Synthesis
Caption: Synthetic pathway to an A-D-A type non-fullerene acceptor.
Protocol 2: Stille Cross-Coupling for Polymer Synthesis
This protocol outlines a general procedure for a Stille cross-coupling reaction, a powerful tool for forming C-C bonds in the synthesis of conjugated polymers for OPVs.
Objective: To polymerize a distannyl derivative of a donor monomer with a dibromo-functionalized this compound derivative.
Materials:
-
Dibromo-functionalized this compound derivative (1 equivalent)
-
Distannyl derivative of a comonomer (e.g., thiophene, benzodithiophene) (1 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene or chlorobenzene
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask, dissolve Pd₂(dba)₃ and P(o-tol)₃ in anhydrous toluene under an inert atmosphere. Stir for 15 minutes at room temperature.
-
Monomer Addition: To the catalyst solution, add the dibromo-functionalized this compound derivative and the distannyl comonomer.
-
Polymerization: Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 24-48 hours under an inert atmosphere.
-
End-capping and Precipitation: Cool the reaction to room temperature. Add a small amount of bromobenzene to end-cap the polymer chains and stir for 2 hours. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Collect the polymer by filtration and purify by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. Finally, extract the polymer with a good solvent (e.g., chloroform or chlorobenzene) and precipitate again in methanol.
-
Drying: Dry the purified polymer under vacuum.
Application in Organic Field-Effect Transistors (OFETs)
For OFETs, high charge carrier mobility and good environmental stability are paramount. The introduction of fluorine atoms can enhance the air stability of the material, while the hexyloxy chain can influence the molecular packing in the thin film, which directly impacts charge transport.
Conceptual Application: Synthesis of a p-Type Semiconductor
By coupling the functionalized this compound core with electron-rich aromatic units like thiophene or selenophene, it is possible to construct p-type semiconductors with deep HOMO levels, leading to improved air stability.
Diagram: Synthesis of a Thiophene-Based OFET Material
Caption: Synthesis of a p-type semiconductor for OFET applications.
Protocol 3: Buchwald-Hartwig Amination for N-type Material Synthesis
This protocol describes a general procedure for the Buchwald-Hartwig amination, which can be used to introduce nitrogen-containing aromatic heterocycles to the this compound core, a strategy to create n-type or ambipolar materials.
Objective: To couple a dibromo-functionalized this compound with an amino-functionalized electron-deficient aromatic unit.
Materials:
-
Dibromo-functionalized this compound derivative (1 equivalent)
-
Amino-functionalized aromatic heterocycle (e.g., aminobenzotriazole) (2.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the dibromo-functionalized this compound derivative, the amino-functionalized aromatic heterocycle, Pd(OAc)₂, XPhos, and NaOtBu in a Schlenk flask.
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
Work-up: Cool the reaction to room temperature and dilute with toluene. Filter the mixture through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired n-type material.
Conclusion and Future Outlook
This compound represents a promising and versatile building block for the synthesis of a wide array of functional organic materials for electronic applications. The synergistic combination of the electron-withdrawing difluoro substituents and the solubilizing hexyloxy chain provides a powerful platform for molecular engineering. The protocols and synthetic strategies outlined in this application note provide a roadmap for researchers to explore the potential of this molecule in creating novel materials for high-performance OLEDs, OPVs, and OFETs. Future work should focus on the synthesis and characterization of novel materials derived from this building block and the evaluation of their performance in electronic devices to fully unlock their potential.
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- Kim, S., et al. (2006). Molecular engineering of organic sensitizers for solar cell applications. Journal of the American Chemical Society, 128(51), 16701-16707.
- de Quadras, L. F., et al. (2020). Comparison of different organic solvents used in the luminescent material for OLED devices.
- Liu, Y., et al. (2024). Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. PMC.
- Wadsworth, A., et al. (2021).
- Volyniuk, D., et al. (2023). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. PMC.
- Lee, J., et al. (2023). Selenium-Containing Multi-Resonance Thermally Activated Delayed Fluorescence Host Material for Green and Red Phosphorescent OLEDs. NIH.
- Rajamäki, S. H. M. (2015).
- Skabara, P. J., et al. (2005). Electron-transporting materials for organic electroluminescent and electrophosphorescent devices.
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derivatization of 1,2-Difluoro-3-(hexyloxy)benzene for biological screening
An Application Guide for the Strategic Derivatization of 1,2-Difluoro-3-(hexyloxy)benzene for Biological Screening Libraries
Introduction: The Strategic Value of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a premier strategy for optimizing therapeutic candidates.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Judicious fluorination can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and modulate lipophilicity and membrane permeability, all critical factors in developing effective drugs.[3][4]
This guide focuses on this compound (CAS No. 121219-19-0)[5][6], a versatile starting scaffold for generating a diverse chemical library for biological screening. Its structure presents multiple strategic points for chemical modification: the hexyloxy ether linkage, and the activated aromatic ring. By systematically exploring derivatization at these sites, researchers can generate a wide array of analogs to probe structure-activity relationships (SAR) and identify novel bioactive compounds.[7]
This document provides a detailed overview of several field-proven derivatization strategies, complete with step-by-step protocols and the underlying chemical rationale for each approach. The methodologies covered include ether cleavage and re-functionalization, directed ortho-metalation (DoM) for regioselective C-H activation, and palladium-catalyzed cross-coupling reactions for constructing complex biaryl systems.
Core Derivatization Pathways
The derivatization of this compound can be approached through several distinct, yet complementary, pathways. The choice of strategy depends on the desired structural modifications and the target biological space. Below is a visual overview of the primary synthetic routes discussed in this guide.
Caption: Key derivatization pathways for this compound.
Strategy 1: Ether Cleavage and Phenol Functionalization
Cleaving the hexyl ether is a foundational step that unmasks a highly versatile phenolic hydroxyl group. This phenol serves as a nucleophilic handle for introducing a wide variety of functional groups through O-alkylation or acylation, allowing for systematic exploration of how modifications at this position impact biological activity.
Causality Behind Experimental Choice: Boron Tribromide (BBr₃)
Boron tribromide (BBr₃) is a powerful and widely used reagent for the cleavage of aryl ethers.[8] Its efficacy stems from its strong Lewis acidity. The boron atom readily coordinates to the ether oxygen, weakening the C-O bond and facilitating nucleophilic attack by a bromide ion on the alkyl group.[9] This method is particularly effective for aryl alkyl ethers and often proceeds under mild conditions, preserving other functional groups. Recent mechanistic studies suggest that one equivalent of BBr₃ can cleave up to three equivalents of an aryl ether, proceeding through charged intermediates.[10][11]
Protocol 1: BBr₃-Mediated Cleavage of the Hexyl Ether
Objective: To synthesize 2,3-difluorophenol from this compound.
Materials:
-
This compound
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add BBr₃ solution (1.1 eq, 1.0 M in DCM) dropwise via a dropping funnel over 15-20 minutes. The reaction is often exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of methanol to decompose excess BBr₃.
-
Add water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,3-difluorophenol.
-
Purify the product by column chromatography on silica gel if necessary.
Self-Validation: The identity and purity of 2,3-difluorophenol should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the hexyl chain signals in the NMR spectra is a key indicator of a successful reaction.
Strategy 2: Directed ortho-Metalation (DoM) for C4-Functionalization
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings.[12][13] The hexyloxy group, similar to the well-studied methoxy group, can act as a Directed Metalation Group (DMG). It coordinates to the organolithium base, directing deprotonation to the adjacent ortho position (C4), which is the most kinetically acidic proton due to the combined directing effect of the ether and the inductive effect of the adjacent fluorine atom.[14][15] This generates a stabilized aryllithium intermediate that can be trapped with a wide range of electrophiles.
Protocol 2: DoM and Iodination at the C4 Position
Objective: To synthesize 1,2-difluoro-3-(hexyloxy)-4-iodobenzene, a key precursor for cross-coupling reactions.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
sec-Butyllithium (s-BuLi), ~1.4 M in cyclohexane
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Round-bottom flask, syringe, dry ice/acetone bath, nitrogen/argon line
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF.
-
Add this compound (1.0 eq) and TMEDA (1.5 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.3 eq) dropwise via syringe over 20 minutes. A color change (typically to yellow or orange) indicates the formation of the aryllithium species.
-
Stir the mixture at -78 °C for 1-2 hours.
-
In a separate flask, dissolve iodine (I₂) (1.5 eq) in anhydrous THF.
-
Slowly add the iodine solution to the aryllithium mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1,2-difluoro-3-(hexyloxy)-4-iodobenzene.
Data Summary for DoM and Trapping
| Electrophile | Product Functional Group | Typical Yield |
| I₂ | -I | 75-90% |
| DMF | -CHO (aldehyde) | 60-80% |
| CO₂ (dry ice) | -COOH (carboxylic acid) | 65-85% |
| Me₃SiCl | -Si(CH₃)₃ | 80-95% |
Strategy 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is one of the most robust and versatile methods for forming C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[16] This reaction requires an organohalide or pseudohalide coupling partner, such as the 4-iodo derivative synthesized via DoM (Protocol 2). Coupling this intermediate with a diverse range of commercially available aryl or heteroaryl boronic acids allows for the rapid generation of a large library of analogs.[17][18]
Causality Behind Experimental Choice: Palladium Catalysis
The reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[16] The key steps are: 1) Oxidative Addition of the aryl iodide to the Pd(0) catalyst, 2) Transmetalation where the organic group from the boronic acid is transferred to the palladium complex, and 3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[17] The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like protodeboronation.[19]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 3: Suzuki-Miyaura Coupling of the 4-Iodo Derivative
Objective: To synthesize 4-aryl-1,2-difluoro-3-(hexyloxy)benzene derivatives.
Materials:
-
1,2-Difluoro-3-(hexyloxy)-4-iodobenzene (from Protocol 2)
-
Arylboronic acid (1.2-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)
-
Solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1 or 1,4-Dioxane/Water 4:1)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
Procedure:
-
To a reaction vessel, add 1,2-difluoro-3-(hexyloxy)-4-iodobenzene (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed solvent mixture (e.g., Toluene/Water 4:1).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. The reaction can also be performed in a microwave reactor for shorter reaction times (e.g., 120 °C for 20-30 minutes).
-
Monitor the reaction by TLC or LC-MS until the starting aryl iodide is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Analytical Characterization of Derivatives
Rigorous structural confirmation is essential. A combination of spectroscopic techniques should be employed.
-
NMR Spectroscopy: ¹H and ¹³C NMR are standard for confirming the overall structure. ¹⁹F NMR is particularly powerful for fluorinated molecules, offering high sensitivity and a wide chemical shift dispersion, which provides a clear fingerprint of the fluorine environment.[20][21][22] Changes in ¹⁹F chemical shifts and coupling constants upon derivatization provide definitive proof of substitution on the aromatic ring.[23]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of each new analog, validating the successful incorporation of the new substituents.
Conclusion and Outlook for Biological Screening
The protocols detailed in this guide provide a robust and versatile platform for the derivatization of this compound. By employing these strategies—ether cleavage, directed ortho-metalation, and palladium-catalyzed cross-coupling—a structurally diverse library of compounds can be efficiently synthesized. This library, featuring systematic variations in sterics, electronics, and polarity, is ideally suited for high-throughput biological screening to identify novel hits and develop SAR for lead optimization programs. The strategic use of fluorine chemistry remains a cornerstone of modern drug discovery, and scaffolds like the one described here offer a rich starting point for innovation.[24][25]
References
-
Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link][8][10]
-
Korich, A. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link][9]
-
Olah, G. A., et al. (2013). BBr3‐Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. European Journal of Organic Chemistry, 2013(23), 5038-5049. [Link][26]
-
Semantic Scholar. (n.d.). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. [Link][11]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Aromatics in Modern Drug Discovery. [Link][1]
-
Kirillova, M. V., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2949–2958. [Link][20]
-
ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). [Link][27]
-
Pawar, P. S., et al. (2015). Significance of Fluorine in Medicinal Chemistry: A Review. Indo American Journal of Pharmaceutical Research, 5(5), 1530-1539. [Link][24]
-
Kirillova, M. V., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Physical Chemistry Chemical Physics, 24(16), 9239-9253. [Link][21]
-
Mortier, J. (n.d.). Directed Ortho Metalation. Unblog.fr. [Link][14]
-
ResearchGate. (n.d.). NMR spectra of a mixture of fluorinated compounds. [Link][28]
-
PubMed. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. [Link][29]
-
O'Hagan, D. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14(39), 9228-9249. [Link][25]
-
University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation. [Link][30]
-
Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-212. [Link][2]
-
Purser, S., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8323–8359. [Link][3]
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. [Link][23]
-
ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link][18]
-
Harvard University. (n.d.). Directed Ortho Metalation. [Link][15]
-
ResearchGate. (n.d.). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. [Link][4]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link][31]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link][32]
-
LookChem. (n.d.). Cas 121219-19-0, 2,3-DIFLUORO(N-HEXYLOXY)BENZENE. [Link][7]
-
National Institutes of Health. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production. [Link][19]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link][16]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. chem-space.com [chem-space.com]
- 7. Cas 121219-19-0,2,3-DIFLUORO(N-HEXYLOXY)BENZENE | lookchem [lookchem.com]
- 8. sci-hub.box [sci-hub.box]
- 9. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 10. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers | Semantic Scholar [semanticscholar.org]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Yoneda Labs [yonedalabs.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 21. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. researchgate.net [researchgate.net]
- 24. ajrconline.org [ajrconline.org]
- 25. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. uwindsor.ca [uwindsor.ca]
- 31. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 32. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2-Difluoro-3-(hexyloxy)benzene
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of 1,2-Difluoro-3-(hexyloxy)benzene from its reaction byproducts. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to ensure the successful isolation of your target compound.
Introduction to Purification Challenges
The synthesis of this compound, commonly achieved through a Williamson ether synthesis or a related nucleophilic aromatic substitution (SNAAr) reaction, can present several purification challenges. The primary impurities often include unreacted starting materials, such as 1,2,3-trifluorobenzene or 2,3-difluorophenol, and potential regioisomeric byproducts. The similar polarities and boiling points of these compounds can complicate the purification process, necessitating a well-designed strategy for successful isolation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The most common impurities typically arise from unreacted starting materials and side reactions. These can include:
-
Unreacted 2,3-difluorophenol or 1,2,3-trifluorobenzene: Depending on your synthetic route, incomplete reaction is a common source of impurities.
-
Hexanol: If used in excess or as a solvent, residual hexanol may be present.
-
Regioisomers: Depending on the reaction conditions, small amounts of other isomers may be formed.
-
Products of side reactions: At elevated temperatures, side reactions can lead to the formation of other unwanted byproducts.
Q2: What is the best initial approach to purify crude this compound?
A2: For most common impurities, a multi-step approach is recommended. Start with a liquid-liquid extraction to remove water-soluble impurities and any basic or acidic starting materials. This should be followed by flash column chromatography on silica gel, which is highly effective for separating compounds with different polarities.
Q3: My NMR spectrum shows multiple spots with very similar Rf values on the TLC plate. How can I improve the separation?
A3: When TLC analysis shows poor separation, you have several options to improve the resolution in your column chromatography:
-
Optimize the solvent system: A less polar solvent system will generally increase the separation of closely related compounds on silica gel. Experiment with different ratios of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Use a finer mesh silica gel: Higher mesh silica gel (e.g., 230-400 mesh) provides a larger surface area, leading to better separation.
-
Employ a different stationary phase: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or a reverse-phase silica gel (C18), depending on the nature of your impurities.
Q4: I have a significant amount of unreacted 1,2,3-trifluorobenzene in my crude product. Is there an easier way to remove it besides column chromatography?
A4: Due to the likely significant difference in boiling points between 1,2,3-trifluorobenzene and the much heavier this compound, fractional distillation under reduced pressure can be a highly effective method for bulk removal of the more volatile starting material before proceeding to column chromatography for final purification.
Troubleshooting Guide
This section provides detailed protocols and logical workflows to address specific purification challenges.
Issue 1: Poor Separation During Column Chromatography
If you are experiencing co-elution of your product with impurities, follow this troubleshooting workflow:
Caption: Workflow for troubleshooting poor separation in column chromatography.
Detailed Protocol: Optimizing Column Chromatography
-
TLC Analysis:
-
Prepare several TLC chambers with different solvent systems. A good starting point is a range of hexane/ethyl acetate mixtures (e.g., 98:2, 95:5, 90:10).
-
Spot your crude product on multiple TLC plates and develop them in the different solvent systems.
-
Identify the solvent system that provides the best separation between your product and the impurities (largest ΔRf).
-
-
Column Preparation:
-
Choose the appropriate size column and amount of silica gel based on the quantity of your crude product (a general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight).
-
Prepare a slurry of the silica gel in the chosen non-polar solvent (e.g., hexane) and carefully pack the column.
-
-
Elution:
-
Load your crude product onto the column (dry loading is often preferred for better separation).
-
Begin eluting with the optimized solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Collect fractions and analyze them by TLC to identify the fractions containing your pure product.
-
Issue 2: Presence of Non-Polar Impurities
If your primary impurity is a non-polar compound, such as an unreacted starting material, consider the following:
Data Summary: Physical Properties of Potential Components
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| 1,2,3-Trifluorobenzene | 132.08 | 94-95 | Low |
| 2,3-Difluorophenol | 130.09 | 143-144 | High |
| 1-Hexanol | 102.17 | 157 | Medium |
| This compound | 214.24 | ~250-270 (estimated) | Medium-Low |
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all joints are properly sealed for vacuum application.
-
Crude Product Addition: Add the crude product to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill over at different temperature ranges. The more volatile, non-polar impurities will distill first at a lower temperature.
-
Analysis: Analyze the collected fractions and the remaining residue in the distillation flask by TLC or GC-MS to determine the purity.
Caption: General purification workflow for this compound.
References
Technical Support Center: Identifying Impurities in 1,2-Difluoro-3-(hexyloxy)benzene via NMR
Welcome to the technical support guide for the analysis of 1,2-Difluoro-3-(hexyloxy)benzene. This resource is designed for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and impurity profiling. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during the analysis of this compound.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the NMR analysis of this compound.
Q1: What are the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts for pure this compound?
While precise chemical shifts can vary slightly based on the solvent, concentration, and instrument, the expected regions for the key signals are summarized below. These values are crucial benchmarks for identifying the main compound and distinguishing it from potential impurities.
| Nucleus | Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| ¹H | Aromatic Protons (Ar-H) | ~6.8 - 7.2 | Multiplet (m) |
| ¹H | Methylene (-OCH₂-) | ~4.0 | Triplet (t) |
| ¹H | Methylene (-CH₂-)n | ~1.3 - 1.8 | Multiplet (m) |
| ¹H | Methyl (-CH₃) | ~0.9 | Triplet (t) |
| ¹³C | Aromatic Carbons (C-F, C-O) | ~140 - 155 | Multiplet (m) |
| ¹³C | Aromatic Carbons (C-H) | ~110 - 125 | Multiplet (m) |
| ¹³C | Methylene (-OCH₂-) | ~70 | Singlet (s) |
| ¹³C | Aliphatic Carbons (-CH₂-)n, -CH₃ | ~14 - 32 | Singlet (s) |
| ¹⁹F | Aromatic Fluorines (Ar-F) | -130 to -150 (vs. CFCl₃) | Multiplet (m) |
Q2: My ¹H NMR spectrum shows unexpected peaks in the aromatic region (6.5-8.0 ppm). What could they be?
Unidentified signals in the aromatic region often point to impurities related to the starting materials or side-products from the synthesis. Common culprits include:
-
Unreacted 1,2-Difluorobenzene : This would appear as a complex multiplet around 7.0-7.2 ppm.[1]
-
Unreacted 2,3-Difluorophenol : The presence of a phenolic -OH proton (often broad) and shifts in the aromatic signals would be indicative of this impurity.[2]
-
Positional Isomers : If the synthesis is not perfectly regioselective, other isomers of difluoro-(hexyloxy)benzene may be present, leading to a more complex aromatic pattern.
-
Solvent Residues : Residual aromatic solvents like benzene or toluene can also appear in this region.
Q3: I see a singlet around 2.1 ppm in my ¹H NMR. What is it?
A singlet around 2.1 ppm is often indicative of residual acetone.[3] This is a very common impurity introduced during workup or from cleaning glassware. Cross-referencing with a ¹³C NMR spectrum (acetone appears around 30 ppm) can help confirm its identity.
Q4: The integration of my hexyloxy chain protons doesn't match the expected ratio. Why?
This discrepancy can arise from several factors:
-
Presence of Water : A broad peak due to water can overlap with other signals, affecting integration. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the water peak to disappear, confirming its presence.[4]
-
Incomplete Relaxation : For quantitative analysis, ensure a sufficient relaxation delay (D1) is used during NMR acquisition, especially for quaternary carbons in ¹³C NMR.
-
Impurities with Aliphatic Protons : Grease or other aliphatic contaminants can contribute to the integral values in the upfield region of the spectrum.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex issues encountered during the NMR analysis of this compound.
Guide 1: Distinguishing Starting Materials from the Final Product
A common challenge is confirming the complete consumption of starting materials, as their signals can be similar to the product.
Issue: The aromatic region of the ¹H NMR spectrum is complex, and it's unclear if it's due to the product's coupling patterns or the presence of unreacted 1,2-difluorobenzene or 2,3-difluorophenol.
Underlying Principle (Causality):
The synthesis of this compound typically involves the Williamson ether synthesis, reacting a difluorophenol with a hexyl halide.[5] Incomplete reaction can leave residual starting materials. While the hexyloxy chain is a clear indicator of the product, the aromatic signals can overlap.
Troubleshooting Workflow:
A workflow for identifying starting material impurities.
Step-by-Step Protocol:
-
Acquire a ¹⁹F NMR Spectrum: This is often the most direct way to identify different fluorinated aromatic species.
-
Rationale: Fluorine has a wide chemical shift range, making it highly sensitive to its electronic environment.[6] Impurities like 1,2-difluorobenzene will have distinct ¹⁹F chemical shifts compared to the product.
-
-
Analyze the Number of Fluorine Environments:
-
Expected Product: A single set of coupled fluorine signals corresponding to the this compound structure.
-
Indication of Impurity: The presence of additional signals in the ¹⁹F NMR spectrum strongly suggests the presence of other fluorinated compounds.
-
-
Spiking Experiment (If Starting Material is Suspected):
-
Protocol: Prepare a new NMR sample of your product. Add a small, known amount of the suspected starting material (e.g., 1,2-difluorobenzene).
-
Analysis: Acquire a new NMR spectrum. If the intensity of a specific set of impurity signals increases relative to the product signals, you have confirmed the identity of that impurity.[7]
-
Guide 2: Identifying and Characterizing Isomeric Impurities
The synthesis may yield positional isomers, such as 1,2-difluoro-4-(hexyloxy)benzene or 2,3-difluoro-1-(hexyloxy)benzene.
Issue: The ¹H and ¹⁹F NMR spectra suggest the presence of more than one fluorinated aromatic compound, but it is not a starting material.
Underlying Principle (Causality):
The directing effects of the substituents on the benzene ring during synthesis can lead to the formation of different positional isomers. These isomers will have very similar masses but distinct NMR spectra due to differences in the symmetry and electronic environment of the nuclei. The coupling patterns (J-coupling) between protons and fluorines are highly dependent on their relative positions (ortho, meta, para).[8]
Troubleshooting Workflow:
Workflow for elucidating isomeric impurity structures.
Step-by-Step Protocol:
-
Acquire High-Resolution 1D Spectra: Obtain high-quality ¹H and ¹⁹F spectra to clearly resolve the coupling patterns.
-
Perform 2D NMR Experiments:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It will help trace the connectivity of the aromatic protons in both the main product and the isomer.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity across quaternary carbons (like those bonded to fluorine or oxygen).
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons and fluorine atoms, which can be invaluable for confirming the substitution pattern on the aromatic ring.
-
-
Analyze Coupling Constants:
-
Rationale: The magnitude of the H-F and F-F coupling constants is a powerful diagnostic tool.
-
Typical Values:
-
³JHF (ortho): ~7-11 Hz
-
⁴JHF (meta): ~4-8 Hz
-
⁵JHF (para): ~0-3 Hz
-
-
By carefully analyzing the splitting patterns in both the ¹H and ¹⁹F spectra, you can deduce the substitution pattern of the aromatic ring for each isomer.
-
Guide 3: Dealing with Common Solvent and Reagent Impurities
Even after purification, trace amounts of solvents or reagents can persist in the final sample.
Issue: The NMR spectrum contains small, unidentified peaks that do not seem to be related to the main product or its isomers.
Underlying Principle (Causality):
Solvents used in the reaction or purification (e.g., ethyl acetate, dichloromethane, hexanes) can be difficult to remove completely.[4] Reagents or by-products from other synthetic steps can also be carried through.
Data-Driven Identification:
Consulting tables of common NMR impurities is the most effective way to identify these signals.[9][10][11]
| Common Impurity | ¹H Chemical Shift (CDCl₃, ppm) | Multiplicity | ¹³C Chemical Shift (CDCl₃, ppm) |
| Water | ~1.56 | Broad Singlet | N/A |
| Acetone | ~2.17 | Singlet | 30.8, 206.7 |
| Dichloromethane | ~5.30 | Singlet | 54.0 |
| Ethyl Acetate | ~1.26, 2.05, 4.12 | Triplet, Singlet, Quartet | 14.2, 21.0, 60.5, 171.1 |
| Hexanes | ~0.88, 1.26 | Multiplets | ~14.1, 22.7, 31.5 |
| Toluene | ~2.36, 7.17-7.29 | Singlet, Multiplet | 21.4, 125.5, 128.4, 129.2, 137.9 |
| Diethyl Ether | ~1.21, 3.48 | Triplet, Quartet | 15.2, 65.9 |
Note: Chemical shifts can vary slightly depending on the solvent and sample concentration.
Section 3: References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Stoll, D. R., & Majors, J. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(8), 1734-1740.
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
ACD/Labs. (2022). Distinguishing Impurities… Part 1. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Interpreting Aromatic NMR Signals. (2021, March 24). [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Video]. YouTube. Retrieved from [Link]
-
Giraudeau, P., et al. (2014). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 5(8), 3296-3301.
-
The Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]
-
Chem Help ASAP. (2022, January 3). lab mystery - product or starting material. [Video]. YouTube. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037). Retrieved from [Link]
-
LookChem. (n.d.). Cas 121219-19-0, 2,3-DIFLUORO(N-HEXYLOXY)BENZENE. Retrieved from [Link]
-
Pandey, M. K., et al. (2022). Ultrafast 19F MAS NMR. Retrieved from [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]
-
Chemspace. (n.d.). This compound. Retrieved from [Link]
-
ATB. (n.d.). (Hexyloxy)benzene. Retrieved from [Link]
-
Sundaram, D. T. S. S., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Journal of Heterocyclic Chemistry, 52(4), 1216-1220.
-
Orbital: The Electronic Journal of Chemistry. (2025). Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from [Link]
Sources
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- 2. Cas 121219-19-0,2,3-DIFLUORO(N-HEXYLOXY)BENZENE | lookchem [lookchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Troubleshooting [chem.rochester.edu]
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- 11. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Synthesis of Ortho-Difluoro Aromatic Compounds
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of ortho-difluoro aromatic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing vicinal fluorine atoms onto an aromatic ring. The unique electronic properties of the C-F bond make these motifs highly valuable in pharmaceuticals and materials science, but their synthesis is fraught with challenges ranging from regioselectivity to product stability.[1][2][3]
This document provides troubleshooting guides for common experimental hurdles, answers frequently asked questions, and offers detailed protocols based on established, reliable methodologies. Our goal is to equip you with the expert insights and practical knowledge needed to overcome these challenges efficiently.
Section 1: Troubleshooting Guide - Common Synthetic Hurdles
This section addresses specific problems encountered during the synthesis of ortho-difluoro aromatic compounds in a direct question-and-answer format.
Q1: My reaction is producing a mixture of difluoro-isomers, not just the desired ortho-product. How can I improve regioselectivity?
A1: Achieving high regioselectivity is the primary challenge in this field. The formation of meta and para isomers is common, but it can be controlled by carefully selecting your synthetic strategy.
The underlying issue is often a lack of sufficient control over the reaction mechanism. C–H bonds ortho to an existing fluorine substituent have enhanced reactivity with many metal centers, which can be exploited for selective functionalization.[1][4][5]
Core Strategies to Enhance Ortho-Selectivity:
-
Directed C-H Activation: This is one of the most powerful strategies. By installing a directing group (DG) on your substrate, you can guide a transition metal catalyst (commonly Palladium, Rhodium, or Copper) to activate the specific C-H bond at the ortho position.[6][7]
-
Causality: The directing group coordinates to the metal center, forming a stable cyclometalated intermediate. This geometric constraint brings the catalyst into close proximity with the ortho C-H bond, favoring its activation over other positions.[1][4] Many directing groups have been developed, including pyridines, amides, and carboxylic acids.[6][7] Some reactions even utilize transient directing groups that are installed and removed in situ.[6]
-
Troubleshooting: If selectivity is still poor, consider:
-
Bulky Directing Groups: Increasing the steric bulk of the DG can further disfavor reaction at more distant sites.
-
Catalyst/Ligand Tuning: The choice of ligand on the metal catalyst is critical. Bulky or electronically-tuned ligands can enhance selectivity. For example, using L-proline as a promoter in certain Pd-catalyzed fluorinations has been shown to be crucial.[6][8]
-
-
-
Exploiting Thermodynamic vs. Kinetic Control: In some systems, the ortho-functionalized product is the thermodynamic favorite. For instance, in certain Rhodium-catalyzed reactions with 1,3-difluorobenzene, while a mixture of isomers may form initially under kinetic control (e.g., at low temperatures), heating the reaction can drive the equilibrium towards the more stable ortho-isomer.[1][4]
-
Protocol Tip: If you suspect your reaction is under kinetic control, try running the reaction at a higher temperature or for a longer duration to see if the isomer ratio shifts in favor of the ortho product.
-
-
Nucleophilic Aromatic Substitution (SNAr): If your substrate is sufficiently electron-poor, a sequential SNAr can provide excellent regiochemical control. For example, starting with a precursor like 2,4-difluoronitrobenzene, the fluorine at the 4-position (para to the nitro group) is highly activated and can be displaced first. The second fluorine can then be introduced or another nucleophile can be used at the 2-position.[9][10] The key is that the position of the nucleophilic attack is dictated by the location of a good leaving group and activating electron-withdrawing groups.[11]
Q2: I'm using an electrophilic fluorinating agent (e.g., NFSI, Selectfluor®), but my yields are consistently low. What's going wrong?
A2: Low yields in electrophilic fluorination often stem from insufficient substrate reactivity, suboptimal catalyst performance, or competing side reactions.
Electrophilic fluorination requires the aromatic ring to act as a nucleophile, which can be challenging, especially for electron-neutral or electron-poor systems.[12][13] Modern methods almost always require a catalyst to achieve good yields.[14][15]
Troubleshooting Checklist for Electrophilic Fluorination:
| Potential Issue | Explanation & Solution |
| Poor Substrate Activation | The aromatic ring is not electron-rich enough to react with the F+ source. Solution: Ensure your substrate has electron-donating groups if possible. For less reactive arenes, transition-metal catalysis is essential. Palladium(II) catalysts are particularly effective at facilitating the fluorination of C-H bonds that would otherwise be unreactive.[6][8][16] |
| Ineffective Catalysis | The chosen catalyst may be unsuitable or inactive. Solution: Pd(OAc)2 or similar Pd(II) sources are common starting points.[16] The choice of ligands or additives is critical; for example, some systems require specific amino acid promoters like L-proline.[6] Ensure your catalyst is not being poisoned by impurities in the starting material or solvent. |
| Incorrect Fluorinating Agent | Not all "F+" reagents are equal. Their reactivity and steric profiles differ. Solution: N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are the most common and versatile reagents.[15][17] NFSI is often used in Pd-catalyzed reactions.[8] Selectfluor® is a more powerful oxidant and is often used in organocatalytic or photoredox systems.[15] The choice depends heavily on the specific catalytic cycle you are employing. |
| Suboptimal Solvent | The solvent can dramatically affect catalyst solubility, stability, and reactivity. Solution: Solvents like tert-amyl alcohol, DCE, or MeCN are frequently reported.[6][15] A solvent screen is a crucial part of optimizing any new fluorination reaction. |
Q3: My crude product is a complex mixture, and I'm struggling to isolate the pure ortho-difluoro compound. What are the best purification strategies?
A3: Purification is a significant bottleneck due to the similar physical properties (polarity, boiling point) of aromatic regioisomers.
Standard silica gel chromatography is often insufficient to resolve ortho, meta, and para isomers.
Advanced Purification Techniques:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase or normal-phase HPLC often provides the necessary resolution that flash chromatography lacks. Chiral HPLC can even be used to separate enantiomers if an asymmetric fluorination was performed.
-
Supercritical Fluid Chromatography (SFC): SFC can offer superior separation for non-polar fluorinated compounds and is often faster and uses less solvent than traditional HPLC.
-
Crystallization: If your product is a solid, fractional crystallization can be a highly effective and scalable purification method. Experiment with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/pentane) to find conditions that selectively crystallize the desired ortho-isomer.
-
Removal of Acidic Impurities: Some fluorination processes can generate acidic byproducts. These can sometimes be removed by a simple liquid-liquid extraction with a mild aqueous base or by using specific purification techniques involving amines to sequester the acidic components.[18]
-
Complexation: In some specific cases, aromatic compounds can be purified by forming a complex with agents like boron fluoride in a liquid hydrogen fluoride solution, separating the complex, and then regenerating the purified aromatic compound.[19] This is an advanced technique and requires specialized equipment.
Section 2: FAQs - Foundational Concepts & Method Selection
Q: What are the primary synthetic strategies for creating an ortho-difluoro aromatic core?
A: There are three main contemporary approaches:
-
Transition-Metal-Catalyzed C-H Functionalization: This involves starting with a mono-fluorinated arene and using a catalyst to selectively install the second fluorine atom at the ortho position. This is often the most direct route.[1][4][5]
-
Electrophilic Fluorination: This strategy uses a reagent that delivers an electrophilic fluorine equivalent ("F+"). It is most effective on electron-rich aromatic rings or when used in conjunction with a transition metal catalyst that directs the fluorination to the ortho position.[12][20]
-
Nucleophilic Aromatic Substitution (SNAr): This method requires a suitable leaving group (like -Cl or -NO2) on the ring, which is activated by strong electron-withdrawing groups (EWGs) ortho or para to it. A fluoride source (e.g., KF, CsF) then acts as the nucleophile.[9][11][21]
Q: How do I choose between these different synthetic approaches?
A: The choice depends entirely on your starting material and the functional groups present. The following decision tree provides a general guide.
Q: How can I reliably characterize my ortho-difluoro aromatic product and distinguish it from its isomers?
A: Unambiguous characterization is critical. A combination of techniques is required:
-
NMR Spectroscopy: This is the most powerful tool.
-
¹⁹F NMR: The chemical shifts and, more importantly, the coupling constants are diagnostic. Ortho ¹⁹F-¹⁹F coupling is typically in the range of 18-22 Hz, while meta coupling is much smaller (0-8 Hz) and para coupling is larger (8-15 Hz).
-
¹H NMR: The coupling of protons to the adjacent fluorine atoms (³JHF) will create distinctive splitting patterns (doublet of doublets, etc.). The magnitude of these couplings can help confirm the substitution pattern.
-
¹³C NMR: The C-F bond results in large one-bond (¹JCF, ~240-260 Hz) and two-bond (²JCF, ~15-25 Hz) coupling constants, which are invaluable for assignment.
-
-
Mass Spectrometry (MS): Provides the molecular weight, confirming the incorporation of two fluorine atoms. High-resolution MS (HRMS) is essential for confirming the exact molecular formula.
-
FTIR Spectroscopy: The C-F stretch appears in the fingerprint region, typically between 1100-1300 cm⁻¹, but this is usually not sufficient for distinguishing isomers on its own.
Section 3: Protocols & Methodologies
Example Protocol: Palladium-Catalyzed Ortho-C-H Monofluorination of a 2-Arylpyridine Derivative
This protocol is a representative example of a directed C-H activation/fluorination reaction, adapted from methodologies described in the literature.[6][16] It illustrates the key steps and considerations for this class of transformation. The pyridine ring acts as the directing group. To achieve difluorination, a second ortho C-H bond would need to be available and targeted.
Reaction Scheme: (A 2-phenylpyridine derivative is fluorinated at the ortho-position of the phenyl ring)
Materials:
-
2-Phenylpyridine derivative (1.0 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.1 eq)
-
N-Fluorobenzenesulfonimide (NFSI) (1.5 eq)
-
Solvent (e.g., tert-Amyl alcohol or Dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add the 2-phenylpyridine derivative (1.0 eq) and Pd(OAc)₂ (0.1 eq).
-
Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Under the inert atmosphere, add the anhydrous solvent via syringe.
-
Add the NFSI (1.5 eq) to the mixture. Note: NFSI is an oxidant and should be handled with care.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or HPLC to isolate the desired ortho-fluorinated product.
Catalytic Cycle Visualization:
This cycle illustrates the generally accepted mechanism where the Pd(II) catalyst first activates a C-H bond to form a palladacycle.[8] This intermediate is then oxidized by the electrophilic fluorine source (like NFSI) to a high-valent Pd(IV) species. The final, crucial step is the reductive elimination that forms the C-F bond and regenerates the active Pd(II) catalyst.[8]
References
-
Houpis, I. N., & Lee, J. (2024). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews. [Link]
-
Le, C., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature. [Link]
-
Wikipedia. Electrophilic fluorination. [Link]
-
Gao, D. W., et al. (2020). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. PubMed Central. [Link]
-
Bume, D. D., et al. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
-
Charpentier, J., Früh, N., & Togni, A. (2020). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry. [Link]
-
Houpis, I. N., & Lee, J. (2024). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis. White Rose Research Online. [Link]
-
Lim, S. (2013). Electrophilic Fluorination. Bryn Mawr College. [Link]
-
Houpis, I. N., & Lee, J. (2024). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C-H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PubMed. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Boronpharm. (2024). Fluorinated Aromatic Compounds in Pharmaceutical Development. [Link]
-
Stavber, S., & Zupan, M. (2006). Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism. ResearchGate. [Link]
-
Hull, K. L., Anani, W. Q., & Sanford, M. S. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development. [Link]
-
Gu, Q., & Vessally, E. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Publishing. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Iqbal, N., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. [Link]
- U.S. Patent No. US4847442A. (1989). Process for the preparation of difluorobenzenes.
- U.S. Patent No. US1946195A. (1934). Purification of organic fluorine compounds.
- U.S. Patent No. US2343744A. (1944). Separation and purification of aromatic compounds.
-
Fronczek, F. R., & Tran, T. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PubMed Central. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. benthamscience.com [benthamscience.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C-H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview [beilstein-journals.org]
- 8. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
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Technical Support Center: Optimizing Reaction Conditions for the Etherification of 1,2-Difluorophenol
Welcome to the technical support center for the etherification of 1,2-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging yet crucial transformation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and adapt procedures with confidence.
The etherification of 1,2-difluorophenol is a key reaction in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries. However, the electronic properties of the difluorinated ring present unique challenges. The two electron-withdrawing fluorine atoms increase the acidity of the phenolic proton but simultaneously decrease the nucleophilicity of the resulting phenoxide, complicating standard etherification procedures like the Williamson ether synthesis. This guide provides solutions to common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for preparing ethers from 1,2-difluorophenol?
The Williamson ether synthesis is the most widely used and versatile method.[1] This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkylating agent in an SN2 reaction.[2][3] While other methods like transition-metal-catalyzed cross-coupling reactions exist, the Williamson synthesis often provides a more direct and cost-effective route, especially when using primary alkyl halides.[4][5]
Q2: Why can the etherification of 1,2-difluorophenol be difficult?
The primary challenge stems from the electronic effects of the two fluorine substituents. These groups are strongly electron-withdrawing, which has two main consequences:
-
Increased Acidity: The phenol is more acidic than phenol itself, making deprotonation easier.
-
Decreased Nucleophilicity: The resulting 1,2-difluorophenoxide is a weaker nucleophile because the negative charge is stabilized by the inductive effect of the fluorine atoms. This reduced nucleophilicity slows down the desired SN2 reaction rate.[6]
This requires a careful balance of reaction conditions to achieve complete deprotonation without promoting unwanted side reactions.
Q3: What is the best choice of base for this reaction?
The choice of base is critical and depends on the reactivity of the alkylating agent.
-
For reactive alkylating agents (e.g., methyl iodide, benzyl bromide): A moderately strong inorganic base like potassium carbonate (K₂CO₃) is often sufficient and can minimize side reactions.[7]
-
For less reactive alkylating agents (e.g., primary alkyl chlorides or tosylates): A strong base is necessary to ensure complete and irreversible deprotonation of the phenol, driving the reaction forward. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they form the highly nucleophilic alkoxide and generate hydrogen gas, which is removed from the reaction.[2][3][6] Weaker bases like NaOH can be used but may lead to equilibrium issues.[8]
Q4: Which solvent system is optimal for the etherification of 1,2-difluorophenol?
Polar aprotic solvents are strongly recommended. Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are ideal because they can dissolve the phenoxide salt while not solvating the nucleophile as strongly as protic solvents (like ethanol or water).[6][9] This leaves the phenoxide "naked" and more nucleophilically active, accelerating the rate of the SN2 reaction.[6][10] Using protic or apolar solvents can significantly slow down the reaction.[6]
Q5: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method.[11] Spot the reaction mixture against the 1,2-difluorophenol starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. Using a UV lamp for visualization is effective as the aromatic rings are UV-active.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem 1: My reaction shows very low or no product formation.
-
Possible Cause 1: Incomplete Deprotonation. The 1,2-difluorophenoxide, while stabilized, still requires a sufficiently strong base for its formation to be favorable. If you are using a weak base like K₂CO₃ with a less reactive alkylating agent, you may not be forming enough of the active nucleophile.
-
Possible Cause 2: Presence of Water. Water is a protic species that will quench the highly basic phenoxide, regenerating the starting phenol and neutralizing your base.[3][11]
-
Troubleshooting Suggestion: Ensure all glassware is flame- or oven-dried before use.[12] Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent.
-
-
Possible Cause 3: Inappropriate Solvent Choice. As discussed in the FAQ, the solvent plays a crucial role. Using a protic solvent like ethanol will solvate and deactivate the phenoxide nucleophile through hydrogen bonding, drastically reducing the reaction rate.[6]
-
Possible Cause 4: Poor Quality Alkylating Agent. The alkyl halide or sulfonate may have degraded over time.
-
Troubleshooting Suggestion: Verify the purity of your alkylating agent. If it is a liquid, consider passing it through a small plug of neutral alumina to remove acidic impurities. If it is old, use a fresh bottle.
-
Problem 2: My main product is an alkene, not the desired ether.
-
Possible Cause: Competing E2 Elimination. The phenoxide is not only a nucleophile but also a base. If you are using a secondary or tertiary alkyl halide, the phenoxide can act as a base to promote an E2 elimination side reaction, which competes with the desired SN2 pathway.[3][6][13] High reaction temperatures further favor elimination over substitution.[3]
-
Troubleshooting Suggestion: The Williamson ether synthesis is most effective with methyl or primary alkyl halides.[2][6] If your synthesis requires a secondary alkyl group, attach it to the oxygen (start with the secondary alcohol) and use a simple methyl halide if possible. Additionally, try running the reaction at a lower temperature for a longer duration to favor the SN2 pathway.[3]
-
Problem 3: I am observing C-alkylation in addition to O-alkylation.
-
Possible Cause: Ambident Nucleophile. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) or the aromatic ring (C-alkylation), usually at the ortho or para positions.[6][13] The reaction outcome can be influenced by the solvent and counter-ion.
-
Troubleshooting Suggestion: To favor O-alkylation, use a polar aprotic solvent like DMF or DMSO. These solvents effectively solvate the cation but not the phenoxide, making the oxygen atom more accessible for nucleophilic attack.[10]
-
Problem 4: I am having difficulty purifying my product away from the starting phenol.
-
Possible Cause: Incomplete Reaction and Similar Polarity. If the reaction did not go to completion, you will have leftover 1,2-difluorophenol. Phenols are acidic and can be tricky to separate from neutral ether products, especially if they have similar polarities.
-
Troubleshooting Suggestion: During the aqueous workup, wash the organic layer with a dilute aqueous base solution, such as 5% sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[11] The acidic phenol will be deprotonated to form a water-soluble salt and will be extracted into the aqueous layer, leaving the neutral ether product in the organic layer. Follow this with a water and then a brine wash before drying and concentrating.[6]
-
Data Summary: Etherification of 1,2-Difluorophenol
The following table summarizes typical conditions and considerations for the Williamson ether synthesis. Actual yields will vary based on the specific substrate and scale.
| Alkylating Agent | Recommended Base | Recommended Solvent | Typical Temp. (°C) | Key Considerations & Potential Issues |
| Methyl Iodide | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 25 - 60 | Highly efficient. Reaction is typically fast. |
| Benzyl Bromide | K₂CO₃ | DMF, Acetonitrile | 25 - 80 | Good yields. Ensure bromide is pure. |
| Primary Alkyl Bromide/Tosylate | NaH, K₂CO₃ | DMF, DMSO | 60 - 100 | NaH may be required for higher yields. Monitor for potential elimination at higher temperatures. |
| Secondary Alkyl Bromide/Tosylate | K₂CO₃, NaH | DMF | 25 - 60 | High risk of E2 elimination. [3] Use lower temperatures. Expect a mixture of products. |
| Tertiary Alkyl Bromide | Not Recommended | N/A | N/A | Elimination will be the exclusive product. [2][3] |
Experimental Protocols
Protocol 1: General Procedure for Etherification using Potassium Carbonate
This protocol is suitable for reactive alkylating agents like benzyl bromide.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 1,2-difluorophenol (1.0 eq).
-
Reagent Addition: Add anhydrous acetonitrile or DMF (approx. 0.2 M concentration relative to the phenol). Add finely ground potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).
-
Stir the suspension vigorously for 15-20 minutes at room temperature.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting phenol is consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and rinse with a small amount of solvent. Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer sequentially with 5% aq. NaOH (2x), water (1x), and brine (1x).[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Etherification using Sodium Hydride
This protocol is for less reactive primary alkyl halides.
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Alkoxide Formation: Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous DMF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1,2-difluorophenol (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. (Caution: Hydrogen gas evolution).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the primary alkyl halide or tosylate (1.1 eq) dropwise.
-
Reaction: Heat the reaction to 80-100 °C and monitor by TLC.
-
Workup & Purification: After completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water.[6] Extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, then dry, concentrate, and purify as described in Protocol 1.
Visualizations
General Experimental Workflow
Caption: General workflow for the etherification of 1,2-difluorophenol.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low-yield etherification reactions.
References
-
Fier, P.S. & Hartwig, J.F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(1-5). Available at: [Link]
-
The Hartwig Group. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Hartwig Group Publications. Available at: [Link]
-
(2007). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 37(11), 1807-1815. Available at: [Link]
-
University of Rochester Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]
-
Unknown. Williamson Ether Synthesis. Name Reaction. Available at: [Link]
- Google Patents. (EP1027316B1) Synthesis of aryl ethers, methods and reagents related thereto.
-
Sladojevich, F., et al. (2013). Alkyl Aryl Ether Bond Formation with PhenoFluor. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). Available at: [Link]
- Google Patents. (US3450608A) Purification of ethers.
-
Alarcón-Espósito, J., et al. (2016). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Semantic Scholar. Available at: [Link]
-
University of Colorado Boulder. The Williamson Ether Synthesis. Available at: [Link]
-
AIChE (2022). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. 2022 Annual Meeting Proceedings. Available at: [Link]
-
ResearchGate. (2017). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Available at: [Link]
-
ResearchGate. (2012). Effect of the base on the diaryl etherification of phenol with phenyl... Available at: [Link]
-
GSK Solvent Selection Guide. SNAr Reaction in Other Common Molecular Solvents. Available at: [Link]
-
ResearchGate. (2012). Diaryl etherification of phenol with substituted arylboronic acids a. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available at: [Link]
-
Byrne, F. P., et al. (2020). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed Central. Available at: [Link]
-
ResearchGate. (2020). Two-step etherification reaction of functionalized phenols on... Available at: [Link]
-
ResearchGate. (2014). Effects of ion-pairing and hydration on the SNAr reaction of the F − with p-chlorobenzonitrile in aprotic solvents. Available at: [Link]
- Google Patents. (WO2014136053A1) Process for the etherification of a polyol.
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
Sources
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Alkyl Aryl Ether Bond Formation with PhenoFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Fluorinated Aromatic Ethers
Introduction: Fluorinated aromatic ethers are privileged structures in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. Their synthesis, most commonly achieved via nucleophilic aromatic substitution (SNAr), is a cornerstone reaction for medicinal and process chemists. While powerful, the SNAr reaction on fluoroaromatics is not without its challenges. The delicate balance of substrate activation, nucleophilicity, and reaction conditions can often be disrupted, leading to a variety of unwanted side reactions that compromise yield and purity.
This guide is designed as a technical support resource for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the causality behind common experimental failures. By structuring this information in a practical, question-and-answer format, we aim to empower you to diagnose issues in your own experiments, implement effective mitigation strategies, and proactively design more robust synthetic routes.
Section 1: The Ideal Reaction - A Baseline Understanding of SNAr
The synthesis of an aryl ether from a fluorinated aromatic compound and an alcohol typically proceeds via the SNAr mechanism. This pathway is favorable when the aromatic ring is "activated" by at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) group, positioned ortho or para to the fluorine atom.[1][2]
The mechanism consists of two key steps:
-
Nucleophilic Attack: The alkoxide or phenoxide nucleophile attacks the carbon atom bearing the fluorine. This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[3][4]
-
Intermediate Formation & Aromatization: A resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, is formed.[3][4][5] The negative charge is delocalized onto the EWGs.[2]
-
Elimination: The highly electronegative fluorine atom is expelled as a fluoride ion, restoring the aromaticity of the ring and forming the desired ether product.[4]
Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly susceptible to nucleophilic attack. This is why, contrary to SN2 reactions, fluorine is an excellent leaving group in SNAr, with the typical leaving group ability being F > Cl > Br > I.[3]
Section 2: Troubleshooting Guide: Common Side Reactions & Mitigation Strategies (Q&A)
This section addresses the most frequent issues encountered during the synthesis of fluorinated aromatic ethers.
Q1: My reaction is sluggish, and upon forcing conditions (high temperature, strong base), I get a mixture of regioisomers and low yield of my desired ether. What's going on?
Possible Cause: Benzyne Formation
When your fluoroaromatic substrate is not sufficiently activated or when excessively strong bases (like NaNH₂, LDA, or t-BuLi) are used, an alternative elimination-addition pathway can compete with the SNAr mechanism.[6][7] This pathway involves the formation of a highly reactive "benzyne" (or aryne) intermediate.[6][8]
Mechanism:
-
Deprotonation: The strong base abstracts a proton from the position ortho (adjacent) to the fluorine atom.[7][8][9]
-
Elimination: The resulting carbanion rapidly eliminates the fluoride ion, forming a strained triple bond within the aromatic ring—the benzyne intermediate.[6][7][8]
-
Nucleophilic Addition: The alkoxide nucleophile can then attack either carbon of the strained triple bond. This lack of regioselectivity often leads to a mixture of isomeric products.[8][9] Protonation of the resulting anion by a proton source in the reaction mixture gives the final products.[6]
Diagnostic Approach:
-
NMR Spectroscopy: The most definitive evidence is the presence of signals corresponding to multiple regioisomers of your product in the ¹H and ¹⁹F NMR spectra.
-
GC-MS/LC-MS: Chromatographic methods will show multiple product peaks with the same mass, indicating isomer formation.
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Use a Milder Base | Avoids deprotonation of the aromatic ring. The pKa of the alcohol should guide base selection. | Switch from organolithiums or NaH to weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[3] |
| Increase Substrate Activation | Enhances the SNAr pathway, making it kinetically much faster than benzyne formation. | If possible, choose a substrate with stronger or additional EWGs ortho/para to the fluorine.[1] |
| Lower Reaction Temperature | Benzyne formation often has a higher activation energy. | Run the reaction at a lower temperature (e.g., start at 0 °C or room temperature instead of refluxing).[5] |
| Use a Polar Aprotic Solvent | Stabilizes the charged Meisenheimer complex, favoring the SNAr pathway.[3] | Use solvents like DMSO, DMF, or NMP. Ensure they are anhydrous.[3] |
Q2: My desired ether product seems to be degrading during the reaction or workup. What could be causing this?
Possible Cause: Ether Cleavage
While aryl ethers are generally stable, the C-O bond can be cleaved under harsh conditions, particularly with strong acids.[10][11][12][13] This is less common under the basic conditions of SNAr but can occur if the workup involves a strong acidic quench or if the product has specific structural features that make it susceptible.
Mechanism (Acid-Catalyzed):
-
Protonation: A strong acid (e.g., HBr, HI used in workup) protonates the ether oxygen, turning it into a good leaving group (an alcohol).[10][11][14]
-
Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid (e.g., Br⁻), attacks one of the adjacent carbons, cleaving the C-O bond.[11] The pathway (SN1 or SN2) depends on the structure of the ether.[10][12][13] Diaryl ethers are generally very resistant to acid cleavage.[10]
Diagnostic Approach:
-
TLC/LC-MS Analysis: Look for the appearance of a more polar spot (phenol byproduct) and the corresponding alkyl/aryl halide.
-
Monitor Reaction Over Time: If the product concentration peaks and then decreases, degradation is likely occurring.
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Use a Milder Quench | Avoids strongly acidic conditions that promote cleavage. | Quench the reaction with a saturated aqueous solution of NH₄Cl or water instead of strong acids like HCl. |
| Purify Promptly | Minimizes contact time with potentially acidic silica gel during chromatography. | After workup, proceed to purification without letting the crude material sit for extended periods. Consider using a neutral or basic alumina for chromatography if the product is acid-sensitive. |
| Buffer the Reaction | If the reaction itself generates acidic species, a buffer can maintain a safe pH. | This is less common but can be considered in specific cases where starting materials or byproducts are acidic. |
Q3: I am observing a significant amount of a high molecular weight byproduct, which appears to be a dimer of my starting material. How can I prevent this?
Possible Cause: Homocoupling
Homocoupling is a side reaction where two molecules of the aryl fluoride react to form a biaryl ether, or two molecules of the alkoxide couple. In the context of SNAr, this can sometimes occur, especially if trace metals or oxygen are present, which can initiate radical pathways or Ullmann-type coupling.[15][16]
Proposed Mechanism (Simplified): While several mechanisms can be at play, a common scenario involves the formation of a phenoxide from the hydrolysis of the starting fluoroarene (see Q5). This phenoxide can then act as a nucleophile, attacking another molecule of the fluoroarene to form a diaryl ether.
Diagnostic Approach:
-
Mass Spectrometry: Look for a peak with a mass corresponding to (2 x Ar) + O - F, where Ar is the aryl group of your starting material.
-
NMR Spectroscopy: The ¹H NMR will show complex aromatic signals and a loss of symmetry compared to the starting material.
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Ensure Anhydrous Conditions | Prevents the formation of phenolic intermediates that can act as coupling partners. | Thoroughly dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Control Stoichiometry | Adding the nucleophile slowly ensures it reacts with the substrate rather than having localized excesses that might favor side reactions. | Add the deprotonated alcohol (alkoxide) solution dropwise to the solution of the aryl fluoride.[5] |
| Degas Solvents | Removes dissolved oxygen, which can promote oxidative homocoupling pathways.[17] | Sparge solvents with nitrogen or argon for 15-30 minutes before use. |
Q4: My product is not the one I expected. It appears an intramolecular rearrangement has occurred. What is this reaction?
Possible Cause: Smiles Rearrangement
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution.[18][19] It can occur when the nucleophile (the alcohol part) is tethered to the aromatic ring system and contains an additional nucleophilic site (X-H), and the aromatic ring it attacks is sufficiently electron-deficient.[18]
Mechanism:
-
Deprotonation: A base removes the proton from the tethered nucleophilic group (e.g., an OH or NH₂ group on the R chain of the initial nucleophile).
-
Intramolecular Attack: The newly formed nucleophile attacks the activated aromatic ring at the ipso-carbon (the one attached to the ether oxygen), forming a spirocyclic intermediate.[18]
-
Ring Opening: The C-O bond of the original ether cleaves to relieve strain, resulting in the rearranged product. This reaction is often irreversible and driven by thermodynamics.
This side reaction is highly structure-dependent but is a known pathway in the synthesis of complex diaryl ethers and related structures.[20][21]
Diagnostic Approach:
-
Structural Characterization (NMR, MS): The mass of the product will be identical to the expected product, but the connectivity will be different. Detailed 2D NMR (COSY, HMBC, NOESY) analysis is required to confirm the rearranged structure.
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Substrate Design | Avoid nucleophiles with secondary nucleophilic sites (like diols or amino alcohols) if rearrangement is possible. | Protect the secondary nucleophilic group on your alcohol before performing the SNAr reaction. Deprotect in a subsequent step. |
| Modify Electronic Effects | The rearrangement requires the ring being attacked to be electron-deficient. | If possible, modify the electronics of the system to disfavor the intramolecular attack. This is often not trivial and may require redesigning the synthetic route. |
Q5: My reaction is generating a significant amount of the corresponding phenol (Ar-OH) instead of my ether (Ar-OR). Why?
Possible Cause: Hydrolysis
The formation of a phenol (or hydroxypyridine, etc.) is a clear indication of hydrolysis, where water is acting as a nucleophile instead of your desired alcohol.[3]
Mechanism: Water, or hydroxide ions generated by the base in water, can compete with your alcohol nucleophile. The reaction follows the same SNAr mechanism, but the attacking species is H₂O or OH⁻, leading to the formation of Ar-OH after workup. Since water is much smaller than most alcohols, it can sometimes react surprisingly quickly, even if present in only trace amounts.
Diagnostic Approach:
-
TLC/LC-MS: The phenol byproduct is typically more polar than the starting aryl fluoride and the desired ether product. It can be easily identified by comparing it to a commercial standard or by its characteristic mass.
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Strict Anhydrous Conditions | This is the most critical factor. Eliminating water prevents it from competing as a nucleophile.[3] | Oven-dry or flame-dry all glassware.Use anhydrous grade solvents. Consider distilling them over a suitable drying agent (e.g., CaH₂).Use freshly opened, high-purity reagents.Run the reaction under a positive pressure of an inert gas (N₂ or Ar). |
| Pre-form the Alkoxide | Ensures the desired nucleophile is present in its most reactive form from the start. | In a separate flask, react the alcohol with a strong, non-nucleophilic base (like NaH) to form the alkoxide. Then, transfer this solution to the reaction flask containing the aryl fluoride.[5] |
Section 3: Proactive Experimental Design & Best Practices
Avoiding side reactions begins with careful planning. A robust experimental design is the best defense against unexpected outcomes.
Optimized General Protocol for SNAr Ether Synthesis
This protocol provides a reliable starting point that minimizes common side reactions.
-
Preparation (Inert Atmosphere): Assemble oven-dried glassware under a positive pressure of nitrogen or argon.
-
Solvent & Reagent Preparation: Use anhydrous polar aprotic solvent (e.g., DMSO, DMF). Ensure the alcohol and aryl fluoride are pure and dry.
-
Base Selection: Choose a suitable base. For most simple alcohols and phenols, K₂CO₃ or Cs₂CO₃ are excellent choices. For less acidic alcohols, NaH can be used to pre-form the alkoxide.
-
Reaction Setup:
-
To the reaction flask, add the aryl fluoride (1.0 equiv) and the base (1.5-2.0 equiv).
-
Add the anhydrous solvent.
-
Begin stirring the suspension.
-
In a separate flask, dissolve the alcohol (1.1-1.2 equiv) in the anhydrous solvent.
-
-
Nucleophile Addition: Add the alcohol solution to the reaction mixture dropwise via a syringe or dropping funnel at room temperature. A color change (often to deep red or purple) may indicate the formation of the Meisenheimer complex.[5]
-
Reaction Monitoring: Heat the reaction to the desired temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 4: Analytical Signatures of Common Byproducts
Rapid identification of byproducts is key to troubleshooting. This table summarizes what to look for using common laboratory techniques.
| Side Product | Technique | Expected Signature |
| Benzyne Isomer | ¹H / ¹⁹F NMR | Different chemical shifts and coupling patterns in the aromatic region compared to the expected product. |
| GC-MS / LC-MS | A second peak with an identical mass-to-charge ratio (m/z) as the desired product. | |
| Phenol (from Hydrolysis) | TLC | A more polar spot (lower Rf) than the starting material or product. |
| ¹H NMR | A broad singlet corresponding to the -OH proton, which is exchangeable with D₂O. | |
| MS | A molecular ion peak corresponding to Ar-OH. | |
| Diaryl Ether (from Homocoupling) | MS | A molecular ion peak significantly higher than the product, corresponding to (Ar-O-Ar). |
| ¹H NMR | Often complex, overlapping signals in the aromatic region. Integration will be higher than expected. |
Section 5: References
-
Vertex AI Search. (2025). Smiles Rearrangement Reaction : Mechanism , Application and Modification.
-
BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
-
Wass, D. F., et al. (2022). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters.
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
-
Reddit. (2023). SNAr troubleshooting : r/AskChemistry.
-
YouTube. (2019). Benzyne Mechanism: An overview.
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
-
Wass, D. F., et al. (2022). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. PMC - NIH.
-
Making Molecules. (n.d.). Benzyne, Arynes & Nucleophilic Aromatic Substitution.
-
Wikipedia. (n.d.). Ether cleavage.
-
OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage.
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
-
YouTube. (2025). Acidic Cleavage of Ethers Explained | SN1 vs SN2 Reactions Made Simple.
-
YouTube. (2021). The Chemistry of Arynes (Benzyne).
-
Semantic Scholar. (n.d.). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement.
-
Tay, N. E. S., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central.
-
ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters.
-
ResearchGate. (2004). Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes.
-
Urgel, J. I., et al. (2019). Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization.
-
ResearchGate. (2025). (PDF) Smiles Rearrangement in Synthetic Chemistry.
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
-
ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling | Organic Letters.
-
ResearchGate. (n.d.). Synthesis and Hydrolysis of Aryl Fluoroglycosides | Request PDF.
-
MDPI. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 8. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
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Technical Support Center: Solvent Removal from 1,2-Difluoro-3-(hexyloxy)benzene Samples
Welcome to the technical support center for handling and processing 1,2-Difluoro-3-(hexyloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the critical step of solvent removal. Given the high boiling point and specific chemical nature of this fluorinated aromatic ether, selecting and optimizing the right solvent removal technique is paramount to ensuring the purity, stability, and integrity of your sample.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It aims to not only provide step-by-step protocols but also to explain the underlying scientific principles, empowering you to make informed decisions in your laboratory work.
Physicochemical Properties at a Glance
A thorough understanding of the physical properties of this compound is the foundation for selecting an appropriate solvent removal strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆F₂O | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| Boiling Point | 249.8 °C at 760 mmHg | [1] |
| Density | 1.048 g/cm³ | [1] |
| Flash Point | 112 °C | [1] |
| Vapor Pressure | 0.0354 mmHg at 25°C | [1] |
Frequently Asked Questions (FAQs)
Q1: Which solvent removal technique is most suitable for a high-boiling point compound like this compound?
Due to its high boiling point (249.8 °C), standard atmospheric distillation is not recommended as it may require temperatures that could lead to thermal decomposition of the compound.[2] The most suitable techniques are those that lower the effective boiling point of the solvent and/or the compound. These include:
-
Vacuum Distillation: This is a highly effective method for separating volatile solvents from compounds with high boiling points.[2][3] By reducing the pressure, the boiling points of both the solvent and the compound are significantly lowered, allowing for distillation at a much lower and safer temperature.[3][4]
-
Rotary Evaporation (Rotovap) under High Vacuum: A rotary evaporator is a common laboratory instrument for solvent removal.[5][6][7] For high-boiling solvents and solutes, a high-performance vacuum pump is essential to achieve the low pressures necessary to facilitate evaporation at a moderate temperature.[8]
-
Nitrogen Blowdown Evaporation: This technique is particularly useful for concentrating small-volume samples.[3] A gentle stream of inert nitrogen gas is directed onto the surface of the sample, which increases the rate of evaporation by displacing the solvent vapor above the liquid.[9] This method can be performed at or slightly above ambient temperature.
-
Lyophilization (Freeze-Drying): While commonly used for aqueous samples, lyophilization can also be adapted for organic solvents. This technique is ideal for extremely heat-sensitive compounds as it involves freezing the sample and then sublimating the solvent under vacuum.[10]
The choice among these depends on the volume of the sample, the nature of the solvent, the thermal sensitivity of the compound, and the available equipment.
Q2: My sample of this compound is dissolved in a high-boiling point solvent like DMF or DMSO. How can I effectively remove the solvent?
Removing high-boiling point solvents like Dimethylformamide (DMF, b.p. 153 °C) or Dimethyl Sulfoxide (DMSO, b.p. 189 °C) is challenging.
-
High-Vacuum Distillation: This is often the most effective method. A good vacuum pump is crucial to lower the boiling point of the solvent significantly. For instance, at a reduced pressure, DMF and DMSO can be distilled off at much lower temperatures, minimizing the risk of product degradation.[7]
-
Nitrogen Blowdown with Heating: For smaller sample volumes, a nitrogen blowdown evaporator with a heated block or water bath can be effective.[3] The combination of heat and a constant stream of nitrogen enhances the evaporation of high-boiling solvents.
-
Lyophilization from a Co-solvent System: In some cases, a co-solvent system can be employed. For example, adding a solvent with a higher vapor pressure and a suitable freezing point, like tert-butanol, may facilitate the lyophilization process.[11]
Expert Insight: When dealing with high-boiling point solvents, it's crucial to ensure your vacuum system is well-maintained and can achieve the necessary low pressures. A cold trap between your sample and the vacuum pump is also essential to prevent solvent vapors from damaging the pump.
Q3: I'm concerned about the thermal stability of my this compound sample during solvent removal. What precautions should I take?
Fluorinated aromatic ethers are generally more thermally stable than their non-fluorinated counterparts due to the strength of the C-F bond. However, prolonged exposure to high temperatures can still lead to decomposition.
-
Use the Lowest Possible Temperature: Regardless of the method, always aim to use the mildest heating conditions necessary. For vacuum distillation and rotary evaporation, this means achieving a lower vacuum to reduce the boiling point.
-
Minimize Heating Time: Do not heat the sample for longer than necessary. Once the solvent is removed, promptly cool the sample.
-
Inert Atmosphere: When possible, conduct the solvent removal under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, especially at elevated temperatures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the solvent removal process.
Issue 1: Bumping or Foaming During Vacuum Distillation/Rotary Evaporation
Causality: Bumping occurs when a liquid becomes superheated and boils violently.[13][14] Foaming is often caused by the presence of surfactants or high-viscosity samples.[13][14]
| Troubleshooting Step | Rationale |
| Ensure Gentle and Gradual Application of Vacuum | Applying vacuum too quickly can cause volatile solvents to boil vigorously. A gradual reduction in pressure allows for controlled boiling.[13][14] |
| Use a Stir Bar or Boiling Chips | A magnetic stir bar provides a nucleation point for even boiling. For vacuum distillation, specialized anti-bumping granules are available.[15] Note that standard boiling chips are less effective under vacuum as the trapped air is quickly removed.[15] |
| Do Not Overfill the Flask | Keep the flask no more than half full to provide ample headspace and reduce the risk of splashing.[14] |
| Use a Bump Trap | A bump trap placed between the flask and the condenser will catch any material that bumps over, preventing contamination of the collection flask and the distillation apparatus.[13] |
| Add an Anti-Foaming Agent | For persistent foaming, a small amount of a suitable anti-foaming agent can be added.[13][14] |
Experimental Protocols
Protocol 1: High-Vacuum Distillation
This protocol is suitable for removing volatile solvents from larger quantities of this compound.
Methodology Workflow
Caption: High-Vacuum Distillation Workflow
Step-by-Step Procedure:
-
Apparatus Assembly: Assemble a standard vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a good vacuum.
-
Sample Loading: Place the this compound solution and a magnetic stir bar or anti-bumping granules into the distillation flask.
-
Initiate Stirring and Cooling: Begin stirring and start the flow of coolant through the condenser.
-
Apply Vacuum: Gradually apply vacuum to the system. Observe the solution for any signs of bumping.
-
Heating: Once the desired vacuum is reached and the system is stable, slowly heat the distillation flask using a heating mantle or an oil bath.
-
Distillation: The solvent will begin to boil and condense in the condenser, collecting in the receiving flask. Maintain a steady distillation rate by controlling the heat input.
-
Completion and Shutdown: Once the solvent has been removed, turn off the heat and allow the apparatus to cool to room temperature before slowly and carefully releasing the vacuum.
Protocol 2: Nitrogen Blowdown Evaporation
This protocol is ideal for concentrating small volumes of this compound solutions.
Methodology Workflow
Sources
- 1. US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents [patents.google.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. emeraldcloudlab.com [emeraldcloudlab.com]
- 4. udtechnologies.com [udtechnologies.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. Evolve's essential guide to Rotary Evaporators - Evolve [evolveltd.eu]
- 8. cdn.digivac.com [cdn.digivac.com]
- 9. blog.organomation.com [blog.organomation.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. Practical aspects of lyophilization using non-aqueous co-solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labsup.net [labsup.net]
- 14. labrotovap.com [labrotovap.com]
- 15. echemi.com [echemi.com]
stability of 1,2-Difluoro-3-(hexyloxy)benzene under acidic or basic conditions
Technical Support Center: 1,2-Difluoro-3-(hexyloxy)benzene
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and formulation scientists to provide in-depth insights and troubleshooting advice regarding the stability of this compound under various experimental conditions. Our goal is to explain the causality behind its chemical behavior, enabling you to design robust experiments and interpret your results with confidence.
Frequently Asked Questions & Troubleshooting Guides
Q1: What is the general stability profile of this compound under typical laboratory conditions?
Answer: this compound, as an aryl alkyl ether, is generally a chemically stable and robust molecule under neutral conditions (e.g., in common organic solvents like THF, Dioxane, or during routine handling at ambient temperature). Ethers are known for their relative inertness, which is why they are frequently used as solvents for chemical reactions.[1][2]
However, its stability is highly dependent on the pH of the medium. The primary point of reactivity is the ether linkage (C-O-C). This bond is susceptible to cleavage under strong acidic conditions but is highly resistant to degradation under most basic conditions.[3][4] The difluorinated benzene ring itself is stable, and cleavage of the C-F bonds is not expected under typical hydrolytic stress conditions.[5]
Troubleshooting Guide: Stability in Acidic Media
Q2: My experiment in a strong acidic medium shows degradation of this compound. What is the likely degradation pathway?
Answer: The degradation you are observing is almost certainly due to acid-catalyzed cleavage of the ether bond. This is a well-established reaction pathway for aryl alkyl ethers.[2][4] The mechanism proceeds in two main steps:
-
Protonation of the Ether Oxygen: The reaction begins with the protonation of the ether oxygen atom by a strong acid (e.g., HBr, HI, H₂SO₄). This step is crucial as it converts the hexyloxy group into a good leaving group (hexanol).[1][6][7]
-
Nucleophilic Attack: Following protonation, a nucleophile present in the medium (such as a bromide or iodide ion) attacks the carbon atom of the hexyl group.[1] Given that the hexyl group is a primary alkyl chain, this attack proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4] An SN1 mechanism is highly unlikely because it would require the formation of a very unstable primary carbocation.[4][6][7]
The aromatic carbon-oxygen bond remains intact because sp²-hybridized carbons of the benzene ring are not susceptible to SN2 or SN1 reactions.[1][2]
Q3: What are the expected degradation products of this compound under acidic conditions?
Answer: Based on the SN2 cleavage mechanism, you should expect two primary degradation products:
-
2,3-Difluorophenol: The aromatic portion of the molecule.
-
A Hexyl Derivative: The nature of this product depends on the nucleophile provided by the acid.
-
With HBr , you will form 1-bromohexane .
-
With HI , you will form 1-iodohexane .
-
In aqueous acid like H₂SO₄ without a strong nucleophile, the leaving group will be 1-hexanol .
-
Q4: I need to perform a forced degradation study under acidic conditions. What is a standard protocol?
Answer: Forced degradation, or stress testing, is a standard procedure in pharmaceutical development to establish degradation pathways and validate analytical methods.[8][9][10] The goal is to achieve a modest amount of degradation (typically 5-20%) to ensure that potential degradants are formed at detectable levels without completely consuming the parent compound.[8]
Here is a representative protocol for an acidic forced degradation study.
Experimental Protocol: Acidic Forced Degradation
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
-
Stress Conditions:
-
In separate HPLC vials, combine the stock solution with an equal volume of an acidic solution. Test a range of conditions to find the optimal level of degradation.
-
Vial 1 (Mild): 0.1 M HCl.
-
Vial 2 (Moderate): 1 M HCl.
-
Vial 3 (Strong): 0.5 M H₂SO₄.
-
Vial 4 (Control): An equal volume of purified water instead of acid.
-
-
Incubation:
-
Seal the vials and place them in a controlled temperature environment (e.g., a 60 °C oven or water bath).
-
Incubate for a defined period (e.g., 24, 48, or 72 hours). It is advisable to pull time points to monitor the progression of the degradation.[8]
-
-
Sample Quenching and Analysis:
-
After incubation, cool the samples to room temperature.
-
Quench the reaction by neutralizing the acid with an equivalent amount of base (e.g., 1 M NaOH) to prevent further degradation.
-
Dilute the samples with the mobile phase to an appropriate concentration for analysis.
-
Analyze the samples immediately using a validated stability-indicating HPLC method (see Q7).
-
| Parameter | Condition 1 (Mild) | Condition 2 (Moderate) | Condition 3 (Strong) |
| Acid | 0.1 M HCl | 1 M HCl | 0.5 M H₂SO₄ |
| Temperature | 60 °C | 60 °C | 60 °C |
| Duration | 24 - 72 hours | 8 - 24 hours | 2 - 8 hours |
| Target Degradation | 5 - 20% | 5 - 20% | 5 - 20% |
Troubleshooting Guide: Stability in Basic Media
Q5: Is this compound expected to be stable under basic conditions? Why?
Answer: Yes, the compound is expected to be highly stable under most basic (alkaline) conditions. Unlike acid-catalyzed cleavage, base-mediated cleavage of an acyclic ether is extremely difficult.[3]
The reason lies in the nature of the leaving group. For a base (e.g., OH⁻) to cleave the ether bond, it would have to displace an alkoxide ion (in this case, the hexyloxide ion, CH₃(CH₂)₅O⁻). Alkoxides are very strong bases, making them exceptionally poor leaving groups.[3] Consequently, nucleophilic substitution does not readily occur, and the ether linkage remains intact.
Q6: I am observing unexpected degradation in my basic formulation. What could be the cause?
Answer: If you are seeing degradation under basic conditions, it is highly unlikely to be a simple hydrolysis of the ether linkage. You should investigate other possibilities:
-
Presence of Other Reactive Functional Groups: Does your formulation contain other compounds or excipients with functional groups that might react under basic conditions and indirectly cause degradation?
-
Oxidative Degradation: Are your experimental conditions truly anaerobic? The presence of oxygen, especially when combined with heat or trace metal catalysts, could lead to oxidative degradation pathways. While the ether is a potential site, oxidation of the hexyl chain is also possible.
-
Contaminants: Could a reactive contaminant in your sample or solvent be causing the issue? For example, a strong electrophile could react with the phenoxide that might form under very strong basic conditions.
-
Extreme Conditions: Are you using exceptionally harsh conditions (e.g., very high temperatures, super-bases like organolithiums)? These fall outside the scope of typical stability testing and can initiate different, more aggressive reaction pathways.[4]
Analytical & Experimental Protocols
Q7: What is the recommended analytical method for monitoring the stability of this compound?
Answer: The gold standard for a stability-indicating assay is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometric (MS) detection.[9]
-
Principle: This method separates compounds based on their polarity. The parent compound, this compound, is quite nonpolar due to the hexyl chain. Its primary degradation product, 2,3-difluorophenol, is significantly more polar. This large polarity difference allows for excellent chromatographic separation.
-
Method Setup:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both often containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.
-
Detection: UV detection at a wavelength where both the parent and degradant absorb (e.g., 270 nm). For definitive identification, couple the HPLC to a mass spectrometer (LC-MS) to confirm the mass of the parent and any degradation products.
-
Q8: How can I set up a controlled experiment to confirm the identity of the degradation products?
Answer: To definitively confirm the identity of your degradation products, you can perform a preparative-scale degradation and isolate the products for structural analysis (e.g., by NMR).
-
Scale-Up Degradation: Perform the acidic cleavage reaction (e.g., using 1 M HCl at 60 °C) on a larger scale (50-100 mg of starting material). Monitor the reaction by HPLC until ~50% of the starting material is consumed.
-
Work-Up: Cool the reaction mixture and neutralize it carefully. Extract the mixture with an organic solvent like ethyl acetate. The more polar phenolic product may require careful extraction.
-
Isolation: Separate the parent compound from the degradation product using flash column chromatography.
-
Characterization: Analyze the isolated product using:
-
LC-MS: To confirm the molecular weight.
-
¹H and ¹⁹F NMR: To confirm the structure of 2,3-difluorophenol.
-
GC-MS: To analyze the volatile fraction for the corresponding 1-halohexane or hexanol.
-
-
Confirmation: Compare the analytical data (e.g., HPLC retention time, mass spectrum) of the isolated degradant with a commercially available, authentic standard of 2,3-difluorophenol.
Summary of Stability
Q9: Can you summarize the stability of this compound in a table?
Answer: Certainly. The following table provides a summary of the expected stability under common stress conditions.
| Condition | Reagents | Expected Stability | Primary Degradation Pathway | Key Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, H₂SO₄ | Labile | SN2 Ether Cleavage | 2,3-Difluorophenol, 1-Hexanol/1-Halohexane |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, KOH | Highly Stable | None Expected | N/A |
| Neutral Hydrolysis | Purified Water, Heat | Stable | None Expected | N/A |
| Oxidative | H₂O₂, AIBN | Potentially Labile | Free-Radical Oxidation | Complex mixture (side-chain oxidation) |
| Photolytic | UV/Visible Light | Likely Stable | Photodegradation (unlikely) | N/A |
| Thermal (Dry Heat) | > 80 °C | Stable | Thermolysis (unlikely) | N/A |
References
-
A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. [Link]
-
Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. National Institutes of Health (NIH). [Link]
-
Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Publications. [Link]
-
Cleavage of arylglycerol β-aryl ethers under neutral and acid conditions. ResearchGate. [Link]
-
Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. [Link]
-
Aerobic Biotransformation and Defluorination of Fluoroalkylether Substances (ether PFAS): Substrate Specificity, Pathways, and Applications. PubMed Central. [Link]
-
Anaerobic degradation of fluorinated aromatic compounds. ResearchGate. [Link]
-
Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Forced Degradation Studies. STEMart. [Link]
-
Forced Degradation & Stability Testing: Strategies and Analytical perspectives. ResearchGate. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Anaerobic degradation of fluorinated aromatic compounds. PubMed. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
(PDF) Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
-
Ether cleavage. Wikipedia. [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
-
Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
The Dark Side of Fluorine. PubMed Central. [Link]
-
What are the most challenges problems faced by the chemistry of Fluorine in drug discovery? ResearchGate. [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
-
Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. National Institutes of Health (NIH). [Link]
-
Influence of Side-Chain Substituents on the Position of Cleavage of the Benzene Ring by Pseudomonas fluorescens. PubMed Central. [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Benzene. NCBI Bookshelf. [Link]
-
Benzene Side Chain Reactions. YouTube. [Link]
-
44c: Electrophilic aromatic substitution on benzene with alkoxy group. YouTube. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Forced Degradation Studies - STEMart [ste-mart.com]
- 9. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 10. acdlabs.com [acdlabs.com]
preventing decomposition of fluorinated intermediates during purification
Welcome to the Technical Support Center for the Purification of Fluorinated Intermediates. This resource is designed for researchers, scientists, and drug development professionals to address the unique and often complex challenges encountered during the purification of organofluorine compounds. The introduction of fluorine into a molecule dramatically alters its physicochemical properties, including polarity, acidity, and stability, which necessitates specialized purification strategies.
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and comparative data to empower you to overcome common purification hurdles and ensure the integrity of your fluorinated intermediates.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of fluorinated compounds in a practical question-and-answer format.
Issue 1: Compound Decomposition on Silica Gel
Question: I am observing significant degradation of my fluorinated compound during silica gel column chromatography. What is the likely cause, and how can I prevent this?
Answer: Decomposition on silica gel is a frequent challenge when purifying fluorinated compounds, particularly those sensitive to acid. The primary cause is the presence of acidic silanol groups (Si-OH) on the silica surface. These sites can act as Lewis or Brønsted acids, catalyzing the hydrolysis or elimination of fluorine-containing functional groups.
Causality Explained: The lone pairs on the fluorine atoms of groups like trifluoromethyl (CF₃) can be protonated by surface silanols, initiating a cascade that leads to hydrolysis, ultimately converting the -CF₃ group to a carboxylic acid (-COOH). Similarly, other fluoroalkyl groups can undergo elimination reactions to form alkenes. The acidic environment is particularly detrimental to compounds with electron-rich aromatic rings or adjacent heteroatoms that can stabilize a cationic intermediate.
Troubleshooting Workflow: Is My Compound Unstable on Silica?
A quick 2D-TLC analysis can determine if your compound is degrading on the stationary phase.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic silanol groups by pre-treating the silica gel with a basic modifier. Triethylamine (TEA) is the most common choice.[1][2][3]
-
Use an Alternative Stationary Phase: Switch to a more inert or basic stationary phase. Options include neutral or basic alumina, or Florisil.[3][4][5]
-
Employ a Buffered Mobile Phase: For HPLC, adding a mobile phase modifier can control the pH and mask silanol interactions.
Issue 2: Poor Peak Shape (Tailing) in HPLC
Question: My fluorinated analyte exhibits significant peak tailing on a standard C18 column. What is causing this, and how can I improve the peak shape?
Answer: Peak tailing for fluorinated compounds, especially those containing basic nitrogen heterocycles, is typically caused by secondary interactions with residual acidic silanol groups on the silica backbone of the C18 stationary phase.
Causality Explained: Even with end-capping, a small population of free silanol groups remains on the silica surface. Basic analytes can interact with these sites via strong ionic or hydrogen-bonding interactions, leading to a secondary, stronger retention mechanism. This results in a portion of the analyte molecules being retained longer, causing the characteristic peak tailing.
Solutions:
-
Add a Mobile Phase Modifier:
-
Acidic Modifiers: Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase will protonate the basic analyte and suppress interactions with silanols.[2][6][7]
-
Basic Modifiers (Competing Base): Adding a small amount (0.1-1%) of a competing base like triethylamine (TEA) or pyridine will saturate the acidic silanol sites, preventing the analyte from interacting with them.[5][8]
-
-
Use a pH-Stable Column: Employ a modern column with advanced end-capping or a hybrid particle technology that is stable at higher pH. Operating at a pH two units above the pKa of the basic analyte will ensure it is in its neutral form, minimizing ionic interactions.
-
Switch to a Fluorinated Stationary Phase: A pentafluorophenyl (PFP) phase can offer alternative selectivity through π-π, dipole-dipole, and ion-exchange interactions, which can improve peak shape and resolution for fluorinated and aromatic compounds.[9][10]
Issue 3: Difficulty Separating Fluorinated Isomers or Analogs
Question: I am struggling to separate a mixture of fluorinated positional isomers (or a fluorinated compound from its non-fluorinated precursor) using a standard C18 column.
Answer: C18 columns separate primarily based on hydrophobicity. Fluorinated compounds and their non-fluorinated analogs, or positional isomers, can have very similar hydrophobicities, leading to poor resolution.
Solution: Utilize a stationary phase that offers different retention mechanisms. Pentafluorophenyl (PFP) columns are an excellent choice for this application.
Causality Explained: PFP phases provide multiple modes of interaction beyond simple hydrophobicity:
-
π-π Interactions: The electron-deficient fluorinated phenyl ring of the stationary phase can interact with electron-rich aromatic rings of analytes.
-
Dipole-Dipole Interactions: The highly polar C-F bonds create a strong dipole moment on the stationary phase that can interact with polar analytes.
-
Shape Selectivity: The rigid structure of the PFP ligand can provide better separation of structurally similar isomers.
| Stationary Phase | Primary Interaction | Best For... |
| C18 (Octadecylsilane) | Hydrophobic (van der Waals) | General purpose separation of non-polar to moderately polar compounds. |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, Dipole-Dipole, Shape Selectivity | Aromatic compounds, positional isomers, halogenated compounds, polar analytes.[9][10] |
Experimental Protocols
These protocols provide step-by-step methodologies for key preventative and troubleshooting techniques.
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol describes the neutralization of acidic silica gel using triethylamine (TEA) to prevent the degradation of acid-sensitive compounds.[1][3]
Materials:
-
Silica gel for flash chromatography (e.g., 230-400 mesh)
-
Triethylamine (TEA)
-
Non-polar solvent for slurry (e.g., hexanes or petroleum ether)
-
Chosen eluent system
Procedure:
-
Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent or the initial, low-polarity eluent.
-
Add Triethylamine: Add TEA to the slurry to a final concentration of 1-3% (v/v). For example, for every 100 mL of solvent, add 1-3 mL of TEA.
-
Pack the Column: Pack the chromatography column with the TEA-containing slurry as you normally would.
-
Equilibrate the Column: Flush the packed column with at least two column volumes (CV) of the eluent containing 1-3% TEA. This ensures all acidic sites are neutralized.
-
Flush with Standard Eluent (Optional but Recommended): Flush the column with another two CVs of your starting eluent without TEA. This removes excess TEA, which can sometimes interfere with fraction analysis.
-
Load and Run: Load your sample and run the column using your desired eluent system (with or without a continued low concentration of TEA, e.g., 0.1-0.5%).
Self-Validation: Before running the column, perform a TLC analysis using your chosen eluent with and without 1% TEA. If the spot corresponding to your product is sharper or has a slightly higher Rf in the presence of TEA, and there are fewer degradation spots, the deactivation is likely to be effective.
Protocol 2: Purification using Basic Alumina
This protocol is an alternative to deactivated silica for purifying base-stable but acid-sensitive compounds.
Materials:
-
Basic alumina, Brockmann Activity I (or as specified by your separation needs)
-
Chosen eluent system (Note: Protic solvents like methanol can alter the activity of the alumina)
-
Chromatography column
Procedure:
-
Select Alumina Type: Choose the appropriate alumina type for your compound. Basic alumina (pH ~9.5) is suitable for neutral and basic compounds. Neutral alumina (pH ~7.5) is a good general-purpose alternative.[4][11][12]
-
Pack the Column: Alumina columns are often packed dry, tapping the column to ensure even packing, and then saturated with the initial eluent. Alternatively, a slurry can be made in a non-polar solvent like hexanes.
-
Equilibrate: Run at least two column volumes of the starting eluent through the column before loading the sample.
-
Load Sample: Load the compound, either as a concentrated solution or adsorbed onto a small amount of alumina (dry loading).
-
Elute: Run the chromatography, typically with a solvent system of hexanes and ethyl acetate or dichloromethane. Be aware that the eluting power of solvents can differ between silica and alumina.
Self-Validation: Perform a TLC analysis on an alumina TLC plate before committing to a column. This will confirm that your compound is stable and that you can achieve adequate separation with your chosen solvent system.
Data Summary and Reference Tables
Table 1: Stability and pKa of Common Fluorinated Groups
The electron-withdrawing nature of fluorine significantly impacts the acidity (pKa) of nearby functional groups and the overall stability of the molecule.
| Fluorinated Group | Typical Stability Profile | Impact on Acidity (pKa) of Adjacent Groups |
| -CF₃ (Trifluoromethyl) | Generally stable, but can be hydrolyzed to -COOH under strong acidic or basic conditions, or on activated silica.[13] | Strongly electron-withdrawing; significantly decreases the pKa of adjacent carboxylic acids and increases the pKa of adjacent amines. |
| -OCF₃ (Trifluoromethoxy) | Highly stable to both acidic and basic hydrolysis due to the stabilizing effect of the oxygen lone pairs.[14] | Strongly electron-withdrawing, similar to -CF₃. Decreases the pKa of phenols and anilines. |
| -SCF₃ (Trifluoromethylthio) | Stable under many conditions, but can be oxidized at the sulfur atom. More stable to hydrolysis than non-fluorinated thioethers. | Strongly electron-withdrawing. |
| -CHF₂ (Difluoromethyl) | Moderately stable. The C-H bond can be susceptible to abstraction or deprotonation under certain conditions. | Electron-withdrawing, but less so than -CF₃. Can act as a hydrogen bond donor.[9] |
| -CH₂F (Monofluoromethyl) | Generally less stable than more highly fluorinated counterparts. Can be susceptible to elimination reactions.[6][8] | Weakly electron-withdrawing. |
| -SF₅ (Pentafluorosulfanyl) | Exceptionally high thermal and chemical stability, often greater than -CF₃. Resistant to strong acids and bases. | One of the most strongly electron-withdrawing groups known. |
pKa values are highly context-dependent and the information above represents general trends.
Table 2: Guide to Mobile Phase Additives
| Additive | Typical Concentration | Purpose | Use Case / Comments |
| Triethylamine (TEA) | 0.1 - 2.0% (v/v) | Competing base | Neutralizes acidic silanol sites, improving peak shape for basic analytes in normal and reversed-phase.[5] |
| Ammonia (in MeOH) | 1-10% of a 2M solution | Competing base | Used in normal phase for very basic compounds that show strong tailing even with TEA.[5] |
| Pyridine | 0.1 - 0.5% (v/v) | Competing base / Selectivity modifier | Can improve peak shape for basic compounds and alter selectivity for polar analytes.[5][8] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | Ion-pairing agent / pH control | Protonates basic analytes in reversed-phase, improving peak shape. Can be difficult to remove from the final product.[6][7] |
| Formic Acid | 0.1% (v/v) | pH control | A volatile alternative to TFA for reversed-phase, especially for LC-MS applications.[2][6] |
| Ammonium Formate/Acetate | 5 - 20 mM | Buffer | Controls pH in reversed-phase and HILIC. Volatile and MS-compatible.[2][6] |
References
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Tips for Flash Column Chromatography. Department of Chemistry : University of Rochester. [Link]
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Mobile Phase Modifiers. ZeptoMetrix. [Link]
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Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Inter-Research Science Publisher. [Link]
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Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. [Link]
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HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Formu-Max. [Link]
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How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. Biotage. [Link]
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What compounds are unstable in a silica gel column (chromatography). Reddit. [Link]
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Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
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Development of Thin-Layer Chromatography–Densitometric Procedure for Qualitative and Quantitative Analyses and Stability Studies of Cefazolin. MDPI. [Link]
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Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
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Column chromatography. Unknown Source. [Link]
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC. [Link]
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Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. Unknown Source. [Link]
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RediSep basic alumina column Purification of high pKa compounds. Teledyne ISCO. [Link]
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Alumina sample cleanups and how can you implement in your workflow? Biotage. [Link]
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Preparation, separation and storage of N-monofluoromethyl amides and carbamates. Nature. [Link]
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Column Chromatography Notes. Department of Chemistry : University of Rochester. [Link]
-
Visible Light-Mediated Monofluoromethylation/Acylation of Olefins by Dual Organo-Catalysis. MDPI. [Link]
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Development of a halofluorocarbon, chromatography-free radiosynthesis of fluorine-18 difluorocarbene. PMC. [Link]
-
Difluoromethylation of Phenols. Organic Syntheses Procedure. [Link]
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18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. NIH. [Link]
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Separations and Purifications. Veranova. [Link]
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Modern Strategies in Organofluorine Chemistry 1. Georg Thieme Verlag KG. [Link]
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SCF3 and OCF3−containing pharmaceuticals, veterinary products, and agrochemicals. ResearchGate. [Link]
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Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols. ACS Organic & Inorganic Au. [Link]
-
Chemistry of OCF 3 , SCF 3 , and SeCF 3 Functional Groups. ResearchGate. [Link]
-
Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability. PMC. [Link]
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Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability. RSC Publishing. [Link]
-
The Pentafluorosulfanyl Group (SF5). Rowan Scientific. [Link]
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Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv. [Link]
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Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. PubMed. [Link]
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ChemInform Abstract: Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]
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The Chemistry of Organofluorine Compounds. Wiley-VCH. [Link]
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Validation & Comparative
A Comparative Spectroscopic Analysis: Unraveling the Electronic and Steric Effects in 1,2-Difluoro-3-(hexyloxy)benzene and Its Analogs
In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine atoms and alkoxy groups into aromatic systems is a cornerstone of molecular design. These modifications profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. Understanding the precise impact of these substitutions on the electronic and steric environment of a molecule is paramount. This technical guide provides a comparative analysis of the spectral data of 1,2-Difluoro-3-(hexyloxy)benzene alongside a curated selection of its structural analogs. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the distinct spectral signatures imparted by the interplay of the fluoro and hexyloxy substituents. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the spectroscopic characteristics of substituted aromatic compounds.
Introduction: The Subtle Language of Substituent Effects
The introduction of substituents onto a benzene ring perturbs the electron density distribution and geometry of the aromatic system. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). Conversely, the hexyloxy group, through the lone pairs on the oxygen atom, exhibits an electron-donating mesomeric effect (+M) and a weaker -I effect. The interplay of these effects, along with steric considerations, results in unique and predictable changes in the spectral properties of the molecule.
To systematically dissect these influences, we will compare the spectral data of our target molecule, This compound (1) , with the following analogs:
-
1,2-Difluorobenzene (2): To isolate the effect of two adjacent fluorine atoms.
-
(Hexyloxy)benzene (3): To understand the contribution of the hexyloxy group in the absence of fluorine.
-
3-Fluoroanisole (4): A simpler analog to observe the combined, albeit less sterically hindered, effects of a single fluorine and a methoxy group.
-
1,2,3-Trifluorobenzene (5): To contrast the effect of a third fluorine atom with that of the hexyloxy group.
This comparative approach will allow for a nuanced interpretation of the spectral data, providing valuable insights for the structural elucidation and characterization of similarly substituted aromatic compounds.
Experimental Protocols: Ensuring Data Integrity
The acquisition of high-quality spectral data is fundamental to a robust comparative analysis. The following protocols outline the standardized procedures for obtaining NMR, IR, and MS spectra for the compounds discussed in this guide.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are to be acquired on a 400 MHz spectrometer.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the solid sample or 10-20 µL of the liquid sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a 30-degree pulse width.
-
Set the relaxation delay to 1.0 seconds.
-
Acquire 16 scans.
-
Process the data with an exponential window function (line broadening of 0.3 Hz) prior to Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Employ a 30-degree pulse width.
-
Set the relaxation delay to 2.0 seconds.
-
Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Process the data with an exponential window function (line broadening of 1.0 Hz) prior to Fourier transformation.
-
Caption: NMR Spectroscopy Workflow
Infrared (IR) Spectroscopy
IR spectra are to be recorded on a Fourier Transform Infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory for liquid samples or using KBr pellets for solid samples.
Protocol:
-
ATR (for liquids):
-
Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum of the clean, dry crystal.
-
Place a small drop of the liquid sample onto the ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 32 scans at a resolution of 4 cm⁻¹.
-
-
KBr Pellet (for solids):
-
Mix approximately 1 mg of the solid sample with 100 mg of dry KBr powder in an agate mortar and pestle.
-
Grind the mixture to a fine, homogeneous powder.
-
Press the powder into a transparent pellet using a hydraulic press.
-
Acquire the sample spectrum as described for the ATR method.
-
Mass Spectrometry (MS)
Mass spectra are to be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).
Protocol:
-
Sample Introduction: Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) into the GC.
-
GC Separation: Use a suitable capillary column (e.g., HP-5ms) and a temperature program to separate the analyte from the solvent and any impurities.
-
Ionization: Subject the eluted analyte to electron ionization at 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of 40-500.
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and its analogs. Please note that the spectral data for this compound are predicted using advanced computational models due to the current lack of publicly available experimental data.
¹H NMR Data (400 MHz, CDCl₃, δ in ppm)
| Compound | Aromatic Protons | Aliphatic Protons |
| This compound (1) (Predicted) | ~7.05-6.80 (m, 3H) | ~4.10 (t, 2H, OCH₂), ~1.85 (m, 2H), ~1.50 (m, 2H), ~1.35 (m, 4H), ~0.90 (t, 3H, CH₃) |
| 1,2-Difluorobenzene (2) | 7.12 (m, 2H), 7.05 (m, 2H)[1] | - |
| (Hexyloxy)benzene (3) | 7.32 – 7.24 (m, 2H), 6.98 – 6.86 (m, 3H)[2] | 3.96 (t, J = 6.6 Hz, 2H), 1.84 – 1.73 (m, 2H), 1.53 – 1.40 (m, 2H), 1.40 - 1.30 (m, 4H), 0.92 (t, 3H)[2] |
| 3-Fluoroanisole (4) | 7.25 (m, 1H), 6.80-6.60 (m, 3H) | 3.80 (s, 3H, OCH₃) |
| 1,2,3-Trifluorobenzene (5) | 7.10-6.80 (m, 3H) | - |
¹³C NMR Data (100 MHz, CDCl₃, δ in ppm)
| Compound | Aromatic Carbons | Aliphatic Carbons |
| This compound (1) (Predicted) | ~152 (dd, C-F), ~148 (dd, C-F), ~140 (d, C-O), ~125 (t), ~115 (d), ~110 (d) | ~70 (OCH₂), ~31, ~29, ~26, ~22, ~14 (CH₃) |
| 1,2-Difluorobenzene (2) | 151.2 (dd, J=248, 13 Hz), 124.6 (t, J=4 Hz), 116.9 (d, J=18 Hz) | - |
| (Hexyloxy)benzene (3) | 159.2, 129.5, 120.8, 114.6 | 68.1, 31.6, 29.3, 25.8, 22.7, 14.1 |
| 3-Fluoroanisole (4) | 163.9 (d, J=243 Hz), 160.7 (d, J=11 Hz), 130.4 (d, J=10 Hz), 110.1 (d, J=2 Hz), 107.0 (d, J=21 Hz), 101.9 (d, J=26 Hz) | 55.4 |
| 1,2,3-Trifluorobenzene (5) | 151.5 (ddd), 139.5 (t), 113.1 (t) | - |
IR Data (cm⁻¹)
| Compound | Key Absorptions |
| This compound (1) (Predicted) | ~3080 (=C-H str), ~2950, 2870 (C-H str), ~1620, 1500 (C=C str), ~1280 (C-O str), ~1250 (Ar-F str) |
| 1,2-Difluorobenzene (2) | 3080 (=C-H str), 1620, 1510 (C=C str), 1280 (Ar-F str), 750 (C-H bend) |
| (Hexyloxy)benzene (3) | 3060, 3040 (=C-H str), 2930, 2860 (C-H str), 1600, 1500 (C=C str), 1245 (asym C-O-C str), 1040 (sym C-O-C str), 750, 690 (C-H bend)[3] |
| 3-Fluoroanisole (4) | 3080 (=C-H str), 2950, 2840 (C-H str), 1610, 1590 (C=C str), 1290 (Ar-F str), 1250 (asym C-O-C str), 1040 (sym C-O-C str), 860, 770 (C-H bend)[4] |
| 1,2,3-Trifluorobenzene (5) | 3090 (=C-H str), 1625, 1520 (C=C str), 1300-1100 (Ar-F str), 800 (C-H bend)[5] |
Mass Spectrometry Data (EI, m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound (1) (Predicted) | 214 | 130 (M - C₆H₁₂), 111, 83 |
| 1,2-Difluorobenzene (2) | 114 | 114, 93, 63 |
| (Hexyloxy)benzene (3) | 178 | 94 (phenol radical cation), 84, 77, 41[6] |
| 3-Fluoroanisole (4) | 126 | 111 (M - CH₃), 95, 83, 69[1] |
| 1,2,3-Trifluorobenzene (5) | 132 | 132, 113, 81[7] |
In-Depth Spectral Analysis and Discussion
The spectral data presented above reveal the distinct and cumulative effects of the fluoro and hexyloxy substituents. A detailed analysis of each spectroscopic technique provides a deeper understanding of the structure-property relationships.
Caption: Structure-Spectra Relationship
¹H NMR Spectroscopy: Probing the Aromatic Environment
In the ¹H NMR spectrum, the chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents.
-
Effect of the Hexyloxy Group: In (hexyloxy)benzene (3), the +M effect of the oxygen atom increases the electron density at the ortho and para positions, causing the corresponding protons to resonate at a higher field (upfield shift) compared to benzene (δ ~7.34 ppm).[2] The protons of the hexyloxy chain exhibit characteristic aliphatic signals, with the methylene group attached to the oxygen (OCH₂) appearing most downfield due to the deshielding effect of the oxygen atom.[2]
-
Effect of Fluorine: The strong -I effect of fluorine in 1,2-difluorobenzene (2) deshields the aromatic protons, leading to a downfield shift compared to benzene.[1]
-
Combined Effects in this compound (1): In our target molecule, the aromatic protons are influenced by both the -I effect of the two fluorine atoms and the +M effect of the hexyloxy group. The predicted spectrum suggests a complex multiplet in the aromatic region, with the overall chemical shifts being a balance of these opposing electronic effects. The aliphatic protons of the hexyloxy chain are expected to show similar chemical shifts and splitting patterns as in (hexyloxy)benzene (3).
¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton
The ¹³C NMR spectra provide valuable information about the carbon framework and the direct influence of substituents.
-
Carbon-Fluorine Coupling: A key feature in the ¹³C NMR spectra of fluorinated compounds is the presence of carbon-fluorine coupling (J-coupling). The magnitude of the coupling constant depends on the number of bonds separating the carbon and fluorine atoms. Large one-bond couplings (¹JCF) are typically observed for carbons directly attached to fluorine, while smaller two-bond (²JCF) and three-bond (³JCF) couplings are also present.
-
Substituent Chemical Shifts: The hexyloxy group in (hexyloxy)benzene (3) causes a significant downfield shift for the ipso-carbon (the carbon directly attached to the oxygen) and upfield shifts for the ortho and para carbons due to the +M effect. The fluorine atoms in 1,2-difluorobenzene (2) and 1,2,3-trifluorobenzene (5) induce large downfield shifts for the directly attached carbons.
-
Predicted Spectrum of this compound (1): The predicted ¹³C NMR spectrum of (1) is expected to show six distinct aromatic signals, all of which will exhibit coupling to the fluorine atoms. The carbons bearing the fluorine atoms will appear as doublets of doublets with large ¹JCF values. The carbon attached to the hexyloxy group will also be significantly shifted downfield. The aliphatic carbon signals will be comparable to those in (hexyloxy)benzene (3).
IR Spectroscopy: Vibrational Signatures of Functional Groups
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.
-
C-H Stretching: All the compounds exhibit aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations (for those with alkyl chains) below 3000 cm⁻¹.
-
C=C Stretching: The characteristic aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region for all the analogs.
-
C-O and C-F Stretching: The strong C-O stretching vibration of the ether linkage is a prominent feature in the spectra of (hexyloxy)benzene (3), 3-fluoroanisole (4), and is predicted for this compound (1). The C-F stretching vibrations in the fluorinated analogs give rise to strong absorptions in the 1300-1100 cm⁻¹ region.[5] The presence of multiple fluorine atoms, as in 1,2,3-trifluorobenzene (5), often leads to a complex pattern of absorptions in this region.
Mass Spectrometry: Unraveling Fragmentation Pathways
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
-
Molecular Ion Peak: The molecular ion peak (M⁺) is observed for all the analyzed compounds, confirming their respective molecular weights.
-
Fragmentation of the Hexyloxy Group: A characteristic fragmentation pathway for (hexyloxy)benzene (3) is the cleavage of the C-O bond, leading to the formation of a stable phenol radical cation at m/z 94.[6] Another common fragmentation is the loss of the alkyl chain via a McLafferty-type rearrangement.
-
Fragmentation of Fluorinated Benzenes: The fluorinated benzenes (2 and 5) show fragmentation patterns involving the loss of fluorine atoms or HF.
-
Predicted Fragmentation of this compound (1): The mass spectrum of (1) is predicted to show a combination of these fragmentation pathways. A prominent peak corresponding to the loss of the hexyl group as hexene (C₆H₁₂) via a McLafferty rearrangement is expected, leading to a fragment at m/z 130. Subsequent fragmentation of this ion would be consistent with a difluorophenol radical cation.
Conclusion
This comparative guide has systematically examined the spectral data of this compound and its structural analogs. By dissecting the individual and combined effects of the fluoro and hexyloxy substituents, we have demonstrated how NMR, IR, and MS techniques can be used to elucidate the detailed structural features of substituted aromatic compounds. The predictable shifts in NMR, the characteristic vibrational modes in IR, and the specific fragmentation patterns in MS provide a comprehensive and self-validating system for structural analysis. The insights gained from this comparative study serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, aiding in the design and characterization of novel molecules with tailored properties.
References
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NIST. m-Fluoroanisole. NIST Chemistry WebBook. [Link]
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Royal Society of Chemistry. Supplementary Information. [Link]
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Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]
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PubChem. 1,2,3-Trifluorobenzene. [Link]
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-
NIST. Benzene, (hexyloxy)-. NIST Chemistry WebBook. [Link]
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ResearchGate. (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid.... [Link]
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A Comparative Analysis of the Biological Activity of 1,2-Difluoro-3-(hexyloxy)benzene and its Non-fluorinated Analog
A Senior Application Scientist's Guide to Understanding the Impact of Fluorination on a Bioactive Scaffold
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of the anticipated biological activities of 1,2-Difluoro-3-(hexyloxy)benzene and its non-fluorinated counterpart, 3-(hexyloxy)benzene. While direct comparative experimental data for these specific molecules is not extensively published, this analysis is built upon well-established principles of organofluorine chemistry and provides a predictive framework for researchers.
The Strategic Advantage of Fluorine in Medicinal Chemistry
The introduction of fluorine into a drug candidate can profoundly alter its pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine, being the most electronegative element, imparts unique electronic characteristics to a molecule.[3] Its small van der Waals radius allows it to act as a bioisostere for a hydrogen atom, yet its strong electron-withdrawing nature can significantly modulate the properties of the parent molecule.[3][4] Key benefits of fluorination include enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[2][3][5]
Predicted Physicochemical and Biological Property Comparison
The presence of two fluorine atoms on the benzene ring of this compound is expected to lead to significant differences in its biological profile compared to the non-fluorinated 3-(hexyloxy)benzene. These anticipated differences are summarized in the table below, followed by a detailed explanation.
| Property | 3-(hexyloxy)benzene (Non-fluorinated) | This compound (Fluorinated) | Rationale for Predicted Difference |
| Lipophilicity (logP) | Moderately lipophilic | More lipophilic | The addition of fluorine atoms generally increases lipophilicity, which can enhance membrane permeability and cell uptake.[6][7] |
| Metabolic Stability | Susceptible to aromatic hydroxylation | More resistant to oxidative metabolism | The strong carbon-fluorine bond is more resistant to enzymatic cleavage than a carbon-hydrogen bond, thus blocking sites of metabolism.[3][7] |
| Binding Affinity | Baseline affinity | Potentially higher affinity | Fluorine can engage in favorable intermolecular interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, enhancing binding.[2] |
| pKa of Phenolic Hydroxyl (if formed via metabolism) | Standard phenolic pKa | Lower pKa (more acidic) | The strong electron-withdrawing nature of fluorine atoms would increase the acidity of a potential phenolic metabolite. |
| Bioavailability | Variable | Potentially higher | Increased metabolic stability and enhanced membrane permeability often lead to improved oral bioavailability.[5][7] |
Causality Behind the Predicted Differences
The ortho-difluoro substitution pattern in this compound is predicted to have a multifaceted impact on its biological activity. The primary site of oxidative metabolism on the aromatic ring of 3-(hexyloxy)benzene would likely be the positions ortho and para to the hexyloxy group. The fluorine atoms in the fluorinated analog sterically and electronically shield these positions, making the molecule less susceptible to cytochrome P450-mediated hydroxylation.[1][3] This increased metabolic stability would likely lead to a longer biological half-life and greater systemic exposure.
Furthermore, the altered electronic distribution in the fluorinated aromatic ring can influence interactions with biological targets. The electron-withdrawing fluorine atoms can create a localized dipole moment and modulate the hydrogen bonding capacity of the ether oxygen, potentially leading to stronger or more specific binding to a target protein.[2]
Experimental Workflows for Comparative Analysis
To empirically validate the predicted differences in biological activity, a series of in vitro assays can be employed. The following experimental protocols provide a framework for a comprehensive comparison.
Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), the test compound (this compound or 3-(hexyloxy)benzene), and a phosphate buffer (pH 7.4).
-
Initiation of Reaction: Add a solution of NADPH (a cofactor for P450 enzymes) to initiate the metabolic reaction.
-
Time-Course Incubation: Incubate the mixture at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance, which are measures of metabolic stability.
Diagram of Metabolic Stability Workflow
Caption: Workflow for the in vitro metabolic stability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a compound across an artificial membrane, mimicking the intestinal barrier.
Protocol:
-
Donor Plate Preparation: A solution of each test compound is prepared in a buffer at a specific pH (e.g., pH 7.4) and added to the wells of a donor plate.
-
Membrane Coating: The filter of an acceptor plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Assay Assembly: The acceptor plate is placed on top of the donor plate, creating a "sandwich" where the compound can diffuse from the donor to the acceptor compartment through the artificial membrane.
-
Incubation: The plate sandwich is incubated for a set period (e.g., 4-16 hours) at room temperature.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS/MS.
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated.
Diagram of PAMPA Workflow
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.
Conclusion
While direct experimental data comparing this compound and 3-(hexyloxy)benzene is limited, a thorough understanding of the principles of medicinal chemistry allows for a strong predictive comparison. The introduction of fluorine is anticipated to enhance the metabolic stability and lipophilicity of the parent molecule, which are often desirable attributes in drug candidates. These predicted advantages, however, must be empirically verified through rigorous experimental evaluation as outlined in the provided protocols. The strategic use of fluorination remains a powerful tool in the optimization of lead compounds, and a systematic investigation of its effects is crucial for successful drug development.
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Kant, R., & Singh, V. (2018).
- Taylor & Francis. (n.d.). Full article: The role of fluorine in medicinal chemistry.
- ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action | Request PDF.
- Patra, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(1), 1-17.
- Bégué, J. P., & Bonnet-Delpon, D. (2006). [Fluorinated organic compounds: synthesis and biological applications]. Annales pharmaceutiques francaises, 64(5), 311-325.
- ResearchGate. (n.d.). Biological Impacts of Fluorination.
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A Comparative Guide to the Mesomorphic Properties of 1,2-Difluoro-3-(hexyloxy)benzene and its Positional Isomers
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Isomeric Purity in Fluorinated Liquid Crystals
Fluorinated liquid crystals are cornerstone materials in modern technology, most notably in liquid crystal displays (LCDs), due to their exceptional properties, including low viscosity, high chemical and thermal stability, and tunable dielectric anisotropy.[1] The introduction of fluorine atoms into a mesogenic core significantly alters its electronic and steric characteristics, thereby modifying its liquid crystalline behavior.[2][3]
This guide provides a comparative analysis of the anticipated liquid crystal properties of 1,2-Difluoro-3-(hexyloxy)benzene and its positional isomers. While specific experimental data for this exact compound and its isomers are not extensively reported in publicly available literature, this document will leverage well-established structure-property relationships in analogous fluorinated systems to predict their behavior.[4][5] We will explore how subtle changes in the fluorine substitution pattern on the benzene ring are expected to impact key mesomorphic and physical properties. Furthermore, we will provide detailed, field-proven experimental protocols for researchers to validate these predictions and characterize novel materials.
The Isomers: A Subtle Shift in Structure, A Profound Impact on Properties
The subject of our comparison is a series of difluoro-hexyloxy-benzene isomers. The position of the two fluorine atoms relative to each other and to the hexyloxy group dramatically alters the molecule's overall shape, dipole moment, and polarizability. These molecular parameters are the primary determinants of the macroscopic properties of the resulting liquid crystal material.
The key isomers for comparison include:
-
This compound (Vicinal, Ortho to alkoxy)
-
1,3-Difluoro-2-(hexyloxy)benzene (Meta)
-
1,4-Difluoro-2-(hexyloxy)benzene (Para)
-
2,3-Difluoro-1-(hexyloxy)benzene (Vicinal, Ortho/Meta to alkoxy)
-
3,4-Difluoro-1-(hexyloxy)benzene (Vicinal, Meta/Para to alkoxy)
-
2,5-Difluoro-1-(hexyloxy)benzene (Para)
-
2,6-Difluoro-1-(hexyloxy)benzene (Ortho)
The strategic placement of fluorine atoms allows for the fine-tuning of material properties, a concept critical for designing next-generation materials for advanced applications.[2]
Predicted Structure-Property Relationships
The following sections outline the expected trends in the physicochemical properties of the isomers based on established principles of liquid crystal science.
Melting and Clearing Points: The Balance of Intermolecular Forces
The melting point (transition from solid crystal to liquid crystal/isotropic liquid) and the clearing point (transition from liquid crystal to isotropic liquid) are dictated by the strength and nature of intermolecular interactions.
-
Melting Point (Tm): A higher melting point is typically associated with more efficient crystal packing. Isomers with a higher degree of symmetry and planarity, such as the 2,5- and 3,4-difluoro isomers, may exhibit stronger crystal lattice forces, leading to higher melting points. Conversely, isomers with a less symmetric substitution pattern, like this compound, may disrupt efficient packing, resulting in a lower melting point.[5] The presence of bulky lateral substituents is known to reduce melting points.[6]
-
Clearing Point (Tc or Ti): The clearing point is a measure of the thermal stability of the mesophase. This is largely influenced by the geometric anisotropy (length-to-breadth ratio) of the molecule. Fluorine substitution can decrease the coplanarity of molecular chains, which in turn can lower the clearing temperature.[7] Isomers that maintain a more linear, rod-like shape are expected to have higher clearing points. The introduction of lateral fluorine atoms often leads to a decrease in the clearing point.[4]
Mesophase Behavior: Nematic vs. Smectic Tendencies
The type of liquid crystal phase (mesophase) formed—nematic, smectic, or other—is highly dependent on molecular shape and intermolecular interactions.
-
Nematic Phase: Characterized by long-range orientational order but no positional order, the nematic phase is favored by molecules with a rigid core and flexible tails.[8] Lateral fluorine substitution can disrupt the close packing required for smectic phases, thereby promoting or enhancing the stability of the nematic phase.[9]
-
Smectic Phase: These phases possess both orientational and some degree of positional order, forming layered structures.[10] The formation of smectic phases is often enhanced by strong lateral intermolecular interactions and a molecular shape that encourages layer formation. The introduction of fluorine can increase dipole moments, which may enhance the stability of smectic phases.[3] The balance between nematic and smectic tendencies will be a key differentiator among the isomers. For instance, the strong lateral dipole of a 2,3-difluoro arrangement can enhance tilted smectic phases.[5]
Dielectric Anisotropy (Δε): The Key to Electro-Optical Switching
Dielectric anisotropy is the difference in dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director. It is a critical parameter for display applications. The sign and magnitude of Δε are determined by the net molecular dipole moment.
-
Positive Δε (Δε > 0): Materials with a strong dipole moment component parallel to the long molecular axis will exhibit positive dielectric anisotropy.
-
Negative Δε (Δε < 0): Materials where the dominant dipole moment is perpendicular to the long molecular axis will exhibit negative dielectric anisotropy.
The C-F bond is highly polar.[7] In our isomers, the vector sum of the two C-F bond dipoles and the C-O bond dipole will determine the net dipole moment.
-
For isomers like 3,4-Difluoro-1-(hexyloxy)benzene , the fluorine dipoles have a significant component perpendicular to the long axis of the molecule, which would likely lead to negative dielectric anisotropy.
-
In contrast, the substitution pattern in other isomers might result in a dipole moment that is more aligned with the long molecular axis, potentially leading to positive Δε.
Experimental Validation Workflow
To empirically determine the liquid crystal properties of these isomers, a systematic characterization workflow is essential. This multi-faceted approach ensures the accurate and reliable identification of phase transitions and structural characteristics.
Sources
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- 7. Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08569D [pubs.rsc.org]
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A Comparative Guide to the Reactivity of 1,2-Difluorobenzene and 1,3-Difluorobenzene for Synthetic Applications
For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that dictates synthetic strategy. Difluorinated benzene rings are prevalent motifs in pharmaceuticals and agrochemicals, prized for their ability to modulate metabolic stability, lipophilicity, and binding interactions. However, the isomeric substitution pattern of the fluorine atoms dramatically alters the electronic landscape of the aromatic ring, leading to profound differences in reactivity. This guide provides an in-depth comparison of 1,2-difluorobenzene and 1,3-difluorobenzene, offering field-proven insights and experimental frameworks to inform rational synthesis design.
The Foundational Influence of Fluorine's Electronic Effects
The reactivity of any substituted benzene is governed by the interplay of inductive and resonance effects of its substituents. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack by pulling electron density away through the sigma bond framework.[1] Concurrently, fluorine's lone pairs can participate in resonance, donating electron density back into the pi-system (+M effect). For fluorine, the -I effect strongly dominates the +M effect, making it an overall deactivating but ortho, para-directing group in classical electrophilic aromatic substitution (SEAr).
The key difference between the 1,2- and 1,3-isomers lies in how the vector sums of these effects are distributed across the ring, creating distinct regions of electron density and C-H bond acidity.
In 1,3-difluorobenzene , the two fluorine atoms cooperatively withdraw electron density from the C2 position, making its proton exceptionally acidic. Conversely, their resonance effects reinforce each other at the C4 and C6 positions, making these sites the most nucleophilic on the ring. In 1,2-difluorobenzene , the adjacent fluorine atoms create a highly electron-deficient C1-C2 bond, and their effects are less harmonized across the remaining positions.
Electrophilic Aromatic Substitution (SEAr): A Clear Reactivity Hierarchy
In SEAr reactions, an electrophile attacks the electron-rich pi system of the benzene ring. Due to the strong deactivating nature of fluorine, difluorobenzenes are significantly less reactive than benzene itself. However, a clear order of reactivity exists among the isomers.
Reactivity Order: 1,3-Difluorobenzene > 1,2-Difluorobenzene [1]
This hierarchy is consistently observed in reactions like Friedel-Crafts acylation. 1,3-Difluorobenzene is the most reactive isomer because the incoming electrophile can attack the C4 position, which is activated by the +M (resonance) effect from the C1-fluorine and less deactivated by the C3-fluorine's inductive effect. In contrast, all available positions on 1,2-difluorobenzene are strongly deactivated by the inductive effect of at least one adjacent fluorine atom, and the C3/C6 positions are also sterically hindered.[1]
| Isomer | Major Product (Acylation) | Relative Reactivity | Rationale |
| 1,3-Difluorobenzene | 2,4-Difluoroacetophenone | Most Reactive | Electrophilic attack at C4 is directed by the C1-F (+M effect) and is the least deactivated position. |
| 1,2-Difluorobenzene | 3,4-Difluoroacetophenone | Least Reactive | All positions are strongly deactivated by the -I effect of adjacent fluorine atoms.[1] |
Table 1. Comparative performance in Friedel-Crafts Acylation.
Generalized Protocol for Comparative Friedel-Crafts Acylation
This protocol is designed to provide a direct comparison of isomer reactivity. Consistency in molar ratios, temperature, and time is paramount for a valid study.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).
-
Solvent & Acetyl Chloride: Add a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) followed by the slow, dropwise addition of acetyl chloride (1.1 equivalents) at 0 °C. Stir the resulting slurry for 15 minutes.
-
Substrate Addition: In separate, identical reaction vessels, add 1,2-difluorobenzene (1.0 equivalent) and 1,3-difluorobenzene (1.0 equivalent) to the respective catalyst slurries at 0 °C.
-
Reaction: Allow the reactions to warm to room temperature and stir for a predetermined time (e.g., 4-12 hours). Monitor progress by GC-MS or TLC.
-
Quenching: Carefully and slowly pour each reaction mixture over crushed ice with concentrated HCl.
-
Workup: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by ¹H NMR and GC-MS to determine conversion and product distribution. The relative yield of the acylated product provides a direct measure of reactivity.[1]
In a substrate like 2,4-difluoronitrobenzene, nucleophilic attack is highly selective for the C4 position (displacing the fluorine para to the nitro group) over the C2 position (ortho to the nitro group), often influenced by solvent choice. [2][3]A comparison with 2,3-difluoronitrobenzene would show attack at the C2 position, which is ortho to the nitro group. The relative rates would depend on the specific nucleophile and conditions.
Metal-Mediated C-H Functionalization: A Paradigm of Modern Synthesis
Modern catalytic methods have enabled the direct functionalization of C-H bonds, often with reactivity patterns that are "inverted" compared to classical SEAr. [4][5]In this arena, 1,3-difluorobenzene displays unique and highly valuable reactivity.
Directed ortho-Metalation (DoM)
In DoM, a heteroatom-containing functional group (Directed Metalation Group, DMG) coordinates to an organolithium base, directing deprotonation at the adjacent ortho position. [6][7]Fluorine is a recognized DMG, promoting lithiation at its ortho C-H bond.
-
1,2-Difluorobenzene: Lithiation occurs at the C3 position.
-
1,3-Difluorobenzene: Lithiation is highly regioselective at the C2 position. [4]This proton is significantly more acidic due to the inductive effects of two flanking fluorine atoms, making this position a predictable "hotspot" for functionalization. [8] This selective C2-lithiation of 1,3-difluorobenzene is a powerful tool for introducing a wide range of electrophiles at a single, predictable site.
Palladium-Catalyzed Direct Arylation
In direct arylation reactions, reactivity is often governed by C-H acidity. [4]Electron-deficient arenes react preferentially, with C-H activation occurring at the most acidic position, which is typically ortho to a fluorine atom. [4][9]
-
1,3-Difluorobenzene: Undergoes selective arylation at the C2 position, consistent with this being the most acidic site. [4]* 1,2-Difluorobenzene: Arylation would be expected at the C3 position.
| Isomer | Site of C-H Functionalization (DoM, Direct Arylation) | Rationale |
| 1,3-Difluorobenzene | C2 (Exclusively) | Highly acidic C-H bond flanked by two fluorine atoms. [4][8] |
| 1,2-Difluorobenzene | C3 | C-H bond ortho to a single fluorine atom. |
Table 2. Regioselectivity in Metal-Mediated C-H Functionalization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vapourtec.com [vapourtec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic intermolecular direct arylation of perfluorobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. [PDF] Directed ortho-meta′- and meta-meta′-dimetalations: A template base approach to deprotonation | Semantic Scholar [semanticscholar.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
The Guiding Hand of the Hexyloxy Chain: A Comparative Analysis of Difluorobenzene Liquid Crystal Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of liquid crystal design, the subtle interplay of molecular architecture dictates the macroscopic properties that drive innovation in displays, sensors, and advanced optical materials. Among the vast array of molecular scaffolds, difluorobenzene derivatives have garnered significant attention due to their unique electronic and steric properties. The introduction of flexible alkoxy chains, particularly the hexyloxy group, provides a powerful tool to modulate the delicate balance of intermolecular forces, thereby fine-tuning the mesomorphic behavior of these materials. This guide offers an in-depth comparison of the effects of varying hexyloxy chain lengths on the physicochemical properties of difluorobenzene-based liquid crystals, supported by experimental data and established characterization protocols.
The Crucial Role of Alkoxy Chains in Liquid Crystal Engineering
The transition from a crystalline solid to an isotropic liquid is not always a direct path. For calamitic (rod-shaped) molecules, intermediate phases of matter, known as liquid crystal mesophases, can exist. These phases, which include the nematic and various smectic phases, are characterized by degrees of orientational and positional order. The length of terminal flexible chains, such as hexyloxy groups, plays a pivotal role in determining the type and stability of these mesophases.
Longer alkyl chains generally promote the formation of more ordered smectic phases due to increased van der Waals interactions and a tendency for microphase separation between the rigid aromatic cores and the flexible aliphatic tails. This often leads to an increase in the smectic-nematic or smectic-isotropic transition temperatures. Conversely, shorter chains may favor the less ordered nematic phase. The "odd-even" effect is a well-documented phenomenon where the clearing temperatures (the transition to the isotropic liquid) of a homologous series of liquid crystals alternate as the number of carbon atoms in the alkyl chain switches between odd and even. This is attributed to the different orientations of the terminal C-C bond relative to the molecular long axis for odd and even chain lengths, which affects the overall molecular anisotropy.
Comparative Analysis of a Homologous Series
| Compound (n) | Melting Point (°C) | Smectic-Nematic T (°C) | Nematic-Isotropic T (°C) | Mesophase(s) |
| Methoxy (1) | ~120 | - | ~135 | Nematic |
| Ethoxy (2) | ~115 | - | ~145 | Nematic |
| Propoxy (3) | ~110 | ~125 | ~140 | Smectic C, Nematic |
| Butoxy (4) | ~105 | ~135 | ~150 | Smectic C, Nematic |
| Pentoxy (5) | ~100 | ~140 | ~148 | Smectic C, Nematic |
| Hexyloxy (6) | ~95 | ~145 | ~155 | Smectic C, Nematic |
Note: This table represents expected trends based on published data for similar homologous series of liquid crystals.
As the alkoxy chain length (n) increases from methoxy to hexyloxy, we observe a general decrease in the melting point. This is a common trend, as the longer, more flexible chains can disrupt the crystal packing. More significantly, the introduction of a propyl chain (n=3) is predicted to induce a smectic C phase, which becomes more stable with increasing chain length. The nematic-isotropic transition temperature initially increases and then may exhibit the odd-even effect. The hexyloxy derivative is expected to exhibit a broad and stable smectic C phase in addition to a nematic phase.
The presence of the two lateral fluorine atoms on the benzene core introduces a significant dipole moment perpendicular to the long molecular axis. This can influence the dielectric anisotropy of the material, a key parameter for display applications. Furthermore, the fluorine substituents can affect the packing of the molecules, often leading to a reduction in melting points and a modification of the mesophase stability compared to their non-fluorinated analogues.
Experimental Protocols for Characterization
To empirically determine the properties outlined above, a suite of standard characterization techniques is employed.
Synthesis of 1,4-Di(hexyloxy)-2,3-difluorobenzene
A typical synthetic route involves the nucleophilic aromatic substitution of 1,2,3,4-tetrafluorobenzene with sodium hexoxide.
Step-by-step methodology:
-
Preparation of Sodium Hexoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in an excess of dry 1-hexanol with gentle heating until all the sodium has reacted.
-
Nucleophilic Substitution: To the cooled solution of sodium hexoxide, add 1,2,3,4-tetrafluorobenzene dropwise.
-
Reaction: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and quench with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure 1,4-di(hexyloxy)-2,3-difluorobenzene.
Characterization Techniques
Differential Scanning Calorimetry (DSC): This is the primary technique for determining the phase transition temperatures and associated enthalpy changes.
Step-by-step methodology:
-
A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference are placed in the DSC furnace and heated at a constant rate (e.g., 10 °C/min).
-
The heat flow to the sample relative to the reference is recorded as a function of temperature. Endothermic transitions (melting, smectic-nematic, nematic-isotropic) appear as peaks, while exothermic transitions (crystallization) appear as dips.
-
The sample is then cooled at the same rate to observe the transitions upon cooling.
-
The onset temperature of a peak is typically taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.
Polarized Optical Microscopy (POM): POM is used to identify the type of liquid crystal mesophase by observing the characteristic optical textures.
Step-by-step methodology:
-
A small amount of the sample is placed on a clean glass slide and covered with a coverslip.
-
The slide is placed on a hot stage attached to a polarizing microscope.
-
The sample is heated to its isotropic liquid phase and then slowly cooled.
-
As the sample cools into a mesophase, it will become birefringent and exhibit a characteristic texture when viewed between crossed polarizers.
-
For example, a nematic phase often shows a "schlieren" or "threaded" texture, while a smectic A phase may exhibit a "focal-conic fan" texture. A smectic C phase will also show a focal-conic texture, often with broken fans.
-
The transition temperatures observed by the change in texture are correlated with the DSC data.
Conclusion
The length of the hexyloxy chain is a critical design parameter in the development of difluorobenzene-based liquid crystals. By systematically varying the chain length, researchers can precisely control the mesomorphic behavior, including the type of liquid crystal phase and the temperature range over which it is stable. The interplay between the flexible hexyloxy chains and the rigid, fluorinated aromatic core allows for the fine-tuning of properties essential for advanced material applications. The experimental protocols detailed herein provide a robust framework for the synthesis and characterization of these promising materials.
References
- Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill.
- Demus, D., Goodby, J., Gray, G. W., Spiess, H. W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals. Wiley-VCH.
-
Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]
-
Kirsch, P., & Tarumi, K. (1999). Additive approach to new liquid-crystalline materials. Angewandte Chemie International Edition, 38(10), 1434-1446. [Link]
-
Kato, T., Mizoshita, N., & Kishimoto, K. (2005). Functional liquid-crystalline assemblies: self-organized soft materials. Angewandte Chemie International Edition, 44(2), 246-266. [Link]
A Researcher's Comparative Guide to Cytotoxicity Assays for Fluorinated Aromatic Compounds
For researchers, scientists, and drug development professionals, the accurate assessment of a compound's cytotoxicity is a cornerstone of preclinical evaluation. This is particularly true for fluorinated aromatic compounds, a chemical class prevalent in modern pharmaceuticals due to the unique properties imparted by fluorine, such as enhanced metabolic stability and binding affinity. However, these same properties can present challenges for standard toxicological screening. This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering field-proven insights and experimental data to aid in the selection of the most appropriate method for evaluating fluorinated aromatic compounds.
The Critical Role of Assay Selection in Evaluating Fluorinated Aromatics
The introduction of fluorine into an aromatic system can significantly alter a molecule's lipophilicity, metabolic fate, and potential for off-target effects.[1][2] These alterations necessitate a careful and considered approach to cytotoxicity testing. A poorly chosen assay can lead to misleading IC50 values and an incorrect assessment of a compound's therapeutic window.[3] The primary goal is to select an assay that not only provides a robust and reproducible measure of cell death but is also mechanistically informative and less susceptible to compound-specific interference.
This guide will compare and contrast key assays, moving from general indicators of cell health to more specific markers of programmed cell death, or apoptosis. We will explore the underlying principles, strengths, and weaknesses of each, with a special focus on their applicability to fluorinated aromatic compounds.
I. Assays of Metabolic Activity and Membrane Integrity: The First Line of Assessment
These assays provide a broad overview of cellular health by measuring fundamental physiological processes. They are often the first tier in a screening cascade due to their high-throughput nature and sensitivity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[4] The intensity of the purple color is directly proportional to the number of viable cells.
-
Principle of Action: Measures mitochondrial reductase activity, an indicator of metabolic health.
-
Advantages: Well-established, cost-effective, and suitable for high-throughput screening.
-
Limitations for Fluorinated Aromatics:
-
Interference: Some fluorinated compounds may possess intrinsic reducing or oxidizing properties that can interfere with the MTT reagent, leading to false-positive or false-negative results.
-
Mitochondrial Effects: Fluorinated compounds can directly impact mitochondrial function, which may uncouple metabolic activity from true cell viability.[5]
-
Insolubility: The formazan product is insoluble and requires a solubilization step, which can introduce variability.
-
LDH (Lactate Dehydrogenase) Release Assay
The LDH assay is a colorimetric method that quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.
-
Principle of Action: Measures the activity of a cytosolic enzyme released from cells with compromised plasma membranes.
-
Advantages: Provides a direct measure of cell lysis, is non-destructive to the remaining viable cells, and can be multiplexed with other assays.
-
Considerations for Fluorinated Aromatics: Less likely to be directly affected by the chemical properties of the test compound compared to MTT. However, it is primarily an indicator of necrosis and may not be sensitive to apoptotic cell death where membrane integrity is initially maintained.
Neutral Red (NR) Uptake Assay
The Neutral Red assay is a colorimetric method that assesses the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. The amount of dye retained is proportional to the number of viable cells.[4][6]
-
Principle of Action: Measures the integrity of lysosomes and the cell's ability to maintain a pH gradient.
-
Advantages: Simple, rapid, and has been shown to be sensitive in detecting early cytotoxic events.[6]
-
Applicability: Generally robust, but changes in lysosomal pH induced by the test compound could potentially interfere with dye uptake.
Comparative Overview of Metabolic and Membrane Integrity Assays
| Assay | Principle | Primary Endpoint | Advantages | Potential Issues with Fluorinated Aromatics |
| MTT | Mitochondrial reductase activity | Metabolic viability | High-throughput, cost-effective | Chemical interference, direct mitochondrial effects |
| LDH | Release of cytosolic enzyme | Membrane integrity (necrosis) | Direct measure of lysis, non-destructive | Insensitive to early apoptosis |
| Neutral Red | Lysosomal uptake of dye | Lysosomal integrity | Sensitive to early events, rapid | Potential for lysosomotropic effects of compounds |
II. Apoptosis Assays: Unraveling the Mechanism of Cell Death
Understanding whether a compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death) is crucial in drug development. Apoptosis is often a desired mechanism for anti-cancer agents.[7]
Caspase-3/7 Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. Caspases-3 and -7 are "executioner" caspases, activated late in the apoptotic cascade. These assays typically use a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.[7]
-
Principle of Action: Measures the activity of key executioner caspases in the apoptotic pathway.
-
Advantages: Provides a specific and sensitive measure of apoptosis induction. Can be performed in a high-throughput format.
-
Causality: A positive result strongly suggests that the compound is triggering the apoptotic signaling cascade. For fluorinated compounds that are designed to be anticancer agents, this is a critical piece of mechanistic information.[7]
Annexin V Staining Assay
In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. This allows for the detection of apoptotic cells by flow cytometry or fluorescence microscopy.[7]
-
Principle of Action: Detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Advantages: Allows for the differentiation of early apoptotic, late apoptotic, and necrotic cells when co-stained with a viability dye like propidium iodide (PI) or 7-AAD.[7]
-
Insightful Data: This assay provides a more detailed picture of the cell death process, distinguishing between different stages of apoptosis and necrosis.
Workflow for Comprehensive Cytotoxicity Assessment
A multi-assay approach is recommended for a thorough evaluation of fluorinated aromatic compounds. This workflow allows for the confirmation of cytotoxicity and elucidation of the mechanism of cell death.
Caption: A tiered workflow for assessing the cytotoxicity of fluorinated aromatic compounds.
Experimental Protocols
General Cell Culture and Treatment
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the fluorinated aromatic compound in a suitable solvent (e.g., DMSO). It is crucial to determine the highest non-toxic concentration of the solvent vehicle.[8]
-
Treatment: Serially dilute the compound in culture medium and add to the cells. Include untreated and vehicle-only controls.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
MTT Assay Protocol
-
Following incubation with the test compound, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Assay Protocol
-
After the treatment period, carefully collect a sample of the cell culture supernatant.
-
Add the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well and incubate at room temperature for 30 minutes, protected from light.
-
Add a stop solution and measure the absorbance at 490 nm.
Caspase-3/7 Assay Protocol (Luminescent)
-
After treatment, equilibrate the plate to room temperature.
-
Add the caspase-3/7 reagent to each well.
-
Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader.
Annexin V/PI Staining Protocol for Flow Cytometry
-
Harvest cells (including any floating cells) and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and Propidium Iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry, detecting the fluorescence signals for Annexin V and PI.
Data Interpretation and IC50 Calculation
The half-maximal inhibitory concentration (IC50) is a key parameter derived from cytotoxicity assays. It represents the concentration of a compound that causes a 50% reduction in cell viability.[9]
Caption: The process of calculating the IC50 value from cytotoxicity assay data.
Conclusion: An Integrated Approach for Reliable Results
No single cytotoxicity assay is universally superior for evaluating fluorinated aromatic compounds. A comprehensive and reliable assessment is best achieved through an integrated, multi-assay approach. By starting with a high-throughput metabolic assay and following up with assays that measure distinct cellular processes like membrane integrity and apoptosis, researchers can build a more complete and mechanistically informative cytotoxicity profile. This layered approach, combined with careful consideration of potential compound-specific interferences, will ensure the generation of robust and trustworthy data, ultimately leading to more informed decisions in the drug development pipeline.
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Al-Sanea, M. M., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4759. [Link]
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Kanagaraj, M., et al. (2022). In Vitro Growth Inhibition, Caspase-Dependent Apoptosis, and S and G2/M Phase Arrest in Breast Cancer Cells Induced by Fluorine-Incorporated Gold I Compound, Ph3PAu[SC(OMe)=NC6H4F-3]. Molecules, 27(14), 4639. [Link]
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Kleszczyński, K., & Składanowski, A. C. (2009). Mechanism of cytotoxic action of perfluorinated acids. I. alteration in plasma membrane potential and intracellular pH level. Toxicology and Applied Pharmacology, 234(3), 300-305. [Link]
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An, S., et al. (2023). Exploring Toxicity of Per- and Polyfluoroalkyl Substances (PFAS) Mixture Through ADMET and Toxicogenomic In Silico Analysis: Molecular Insights. International Journal of Molecular Sciences, 24(13), 10839. [Link]
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Aggarwal, N., et al. (2015). P-Toluenesulfonic acid-catalyzed solvent-free synthesis and biological evaluation of new 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino- 4H-3-arylpyrazole derivatives. Medicinal Chemistry Research, 24(1), 356-366. [Link]
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Adan, A., et al. (2016). Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. Cytometry Part A, 89(12), 1069-1077. [Link]
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Adan, A., et al. (2016). Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. Cytometry Part A, 89(12), 1069-1077. [Link]
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Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]
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Adan, A., et al. (2016). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Cytotechnology, 68(5), 1795-1803. [Link]
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Assay Genie. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
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Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 343-346. [Link]
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University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]
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Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]
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Asur, R. S., et al. (2012). The Ability of Versican to Simultaneously Cause Apoptotic Resistance and Sensitivity. The American Journal of Pathology, 181(4), 1394-1403. [Link]
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Adan, A., et al. (2016). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Cytotechnology, 68(5), 1795-1803. [Link]
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Chan, K. K., et al. (2013). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PLoS One, 8(9), e74861. [Link]
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A Senior Application Scientist's Guide to Comparative DFT Studies of Difluorobenzene Isomers
For researchers and professionals in drug development and materials science, understanding the subtle yet significant differences between structural isomers is paramount. The ortho-, meta-, and para-isomers of difluorobenzene serve as a classic case study, exhibiting distinct electronic and thermodynamic properties despite their identical chemical formulas. This guide provides an in-depth, experimentally grounded framework for leveraging Density Functional Theory (DFT) to dissect these differences, offering a robust computational protocol and a comparative analysis of the results.
The Rationale: Why Use DFT for Isomer Analysis?
Difluorobenzene isomers (C₆H₄F₂) are foundational motifs in medicinal chemistry and organic electronics. The positioning of the two highly electronegative fluorine atoms dictates the molecule's charge distribution, dipole moment, and reactivity, which in turn influences properties like binding affinity and charge transport.
Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy for systems of this size, making it the workhorse of modern computational chemistry.[1][2] Unlike more computationally intensive methods, DFT allows for the routine calculation of geometries, energies, and spectroscopic properties with a level of precision that reliably predicts experimental outcomes. This guide focuses on a widely validated approach that pairs the B3LYP hybrid functional with a Pople-style basis set, 6-311++G(d,p), a combination known to yield excellent results for organic molecules.[3][4][5]
The Computational Workflow: A Self-Validating Protocol
The objective of this protocol is to generate reproducible and reliable data for the three difluorobenzene isomers. Each step is designed to build upon the last, culminating in a comprehensive dataset for comparison. The process involves finding the lowest energy conformation of each isomer and then confirming it is a true minimum on the potential energy surface.
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 1,2-Difluoro-3-(hexyloxy)benzene Synthesis
Introduction: The Rationale for Rigorous Validation
In the landscape of pharmaceutical and materials science research, the structural integrity of a synthesized molecule is paramount. Compounds such as 1,2-Difluoro-3-(hexyloxy)benzene serve as critical building blocks, where the precise placement of each atom—particularly the electron-withdrawing fluorine atoms and the lipophilic hexyloxy group—dictates its downstream chemical reactivity and biological activity.[1][2] The introduction of fluorine can dramatically alter properties like metabolic stability and binding affinity, making unambiguous structural confirmation a non-negotiable checkpoint in the research and development pipeline.[1]
This guide provides an in-depth, field-proven framework for the validation of this compound, synthesized via a standard Williamson ether synthesis. We will move beyond a simple checklist of techniques, delving into the causality behind our spectroscopic choices. The core principle of this guide is to establish a self-validating system where data from orthogonal analytical methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—converge to provide an unequivocal structural proof.
Synthetic Strategy: The Williamson Ether Synthesis
The most direct and widely adopted route to synthesize aryl ethers is the Williamson ether synthesis, an SN2 reaction between an alkoxide and a primary alkyl halide.[3][4][5] In our case, this involves the deprotonation of 1,2-difluorophenol to form a potent nucleophile, which then attacks 1-bromohexane to form the desired ether linkage.
The choice of a strong base (like sodium hydride, NaH) and an aprotic polar solvent (like Tetrahydrofuran, THF) is critical. NaH ensures irreversible deprotonation of the phenol, driving the reaction forward, while THF effectively solvates the sodium cation without interfering with the nucleophilicity of the phenoxide.
Caption: Workflow for the synthesis and validation of this compound.
Part 1: The Cornerstone of Validation - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[6][7] For this compound (C₁₂H₁₆F₂O), a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a comprehensive and self-validating analysis.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for moderately polar compounds and its distinct residual solvent peak for referencing.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the ¹H and ¹³C spectra to 0.00 ppm.
-
Acquisition: Record ¹H, ¹³C{¹H}, and ¹⁹F{¹H} NMR spectra on a 400 MHz (or higher) spectrometer.[8] Higher field strengths improve signal dispersion, which is particularly important for resolving the complex spin systems in the aromatic region.
¹H NMR Analysis: Mapping the Proton Environment
The ¹H NMR spectrum provides a map of all hydrogen atoms in the molecule. We anticipate signals in both the aromatic and aliphatic regions.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.00 - 7.20 | m | 3H | Ar-H | Aromatic protons are deshielded. Complex multiplicity (m) arises from H-H and H-F couplings. |
| ~4.05 | t | 2H | -O-CH₂ - | The methylene group attached to the electronegative oxygen is significantly deshielded. It appears as a triplet (t) due to coupling with the adjacent CH₂ group. |
| ~1.85 | p | 2H | -O-CH₂-CH₂ - | A pentet (p) or multiplet resulting from coupling to the two adjacent CH₂ groups. |
| ~1.30 - 1.50 | m | 6H | -(CH₂)₃- | Overlapping signals for the three central methylene groups of the hexyl chain. |
| ~0.90 | t | 3H | -CH₃ | The terminal methyl group is the most shielded, appearing as a triplet due to coupling with the adjacent CH₂ group. |
This data is predictive. Actual values may vary slightly.
Expert Insight: The complexity of the aromatic region is a key validation point. A simple spectrum would suggest an incorrect structure. The downfield shift of the O-CH₂ triplet to ~4.05 ppm is a definitive indicator of the ether linkage formation, as this signal would be significantly upfield in the 1-bromohexane starting material.
¹³C NMR Analysis: The Carbon Skeleton and Fluorine's Influence
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment. The most telling features are the large C-F coupling constants (¹JCF and ²JCF), which are unmistakable fingerprints of fluorine's presence and position.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Assignment | Rationale |
| ~152 | dd, ¹JCF ≈ 245, ²JCF ≈ 15 | C -F (C-2) | Carbon directly bonded to fluorine exhibits a very large one-bond coupling constant and a smaller two-bond coupling. Highly deshielded. |
| ~145 | dd, ¹JCF ≈ 240, ²JCF ≈ 13 | C -F (C-1) | Similar to C-2, with slightly different coupling constants due to the different neighboring group (-O- vs -C). |
| ~140 | dd, ²JCF ≈ 10, ³JCF ≈ 5 | C -O (C-3) | Deshielded by the oxygen atom. Shows smaller two- and three-bond couplings to both fluorine atoms. |
| ~124 | t | Ar-C H | Aromatic CH carbon. |
| ~118 | d | Ar-C H | Aromatic CH carbon. |
| ~112 | d | Ar-C H | Aromatic CH carbon. |
| ~70.5 | s | -O-C H₂- | Aliphatic carbon attached to oxygen is deshielded relative to other sp³ carbons. |
| ~31.5 | s | -C H₂- | Alkyl chain carbon. |
| ~29.2 | s | -C H₂- | Alkyl chain carbon. |
| ~25.7 | s | -C H₂- | Alkyl chain carbon. |
| ~22.6 | s | -C H₂- | Alkyl chain carbon. |
| ~14.0 | s | -C H₃ | Terminal methyl carbon, most shielded. |
This data is predictive. Actual values and coupling constants can vary.[9][10]
¹⁹F NMR Analysis: The Definitive Fluorine Fingerprint
¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it exceptionally useful for analyzing fluorinated compounds.[11][12] For our target molecule, we expect two distinct signals for the two magnetically non-equivalent fluorine atoms.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -135 to -145 | m | F at C-1 | The chemical shift is characteristic of an aryl fluoride. The multiplicity arises from coupling to the adjacent fluorine and nearby aromatic protons. |
| ~ -150 to -160 | m | F at C-2 | The different electronic environment (adjacent to a C-H vs. a C-O) results in a different chemical shift compared to the F at C-1. |
Referenced against CFCl₃ (0 ppm). Chemical shifts can be solvent-dependent.[13][14]
Expert Insight: The presence of two distinct multiplets in the ¹⁹F NMR spectrum is conclusive evidence for the 1,2-difluoro substitution pattern. A symmetrical product (e.g., 1,4-difluoro) would show only one signal. The absence of a signal around -200 ppm confirms that no aliphatic C-F bonds were inadvertently formed.
Part 2: Orthogonal Validation with MS and IR Spectroscopy
While NMR provides the structural skeleton, Mass Spectrometry and Infrared Spectroscopy offer complementary and confirmatory data.
Caption: Integration of orthogonal spectroscopic techniques for validation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
MS provides the molecular weight of the compound, which is a fundamental validation checkpoint. Electron Ionization (EI) is a common technique that also provides a reproducible fragmentation pattern, offering further structural clues.[15]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the product in a volatile solvent like ethyl acetate or dichloromethane.
-
Acquisition: Inject the sample into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC will confirm the purity of the sample, and the MS will provide the mass spectrum of the eluting peak.
Table 4: Predicted Key Fragments in the EI-MS of this compound
| m/z Value | Proposed Fragment | Rationale |
| 214 | [M]⁺ | Molecular ion peak, confirming the molecular weight of C₁₂H₁₆F₂O. |
| 130 | [M - C₆H₁₂]⁺ | Loss of hexene via McLafferty rearrangement, a common pathway for ethers. |
| 129 | [M - C₆H₁₃]⁺ | Loss of the hexyl radical (alpha-cleavage), resulting in the stable difluorophenoxy cation. This should be a prominent peak. |
| 101 | [C₆H₃F₂]⁺ | Fragmentation of the aromatic ring. |
Trustworthiness Check: The molecular ion at m/z 214 must be present and correspond to the calculated exact mass. The fragmentation pattern, particularly the loss of the hexyl group (a mass difference of 85), provides strong evidence for the presence and location of the hexyloxy side chain.[16][17]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. It is particularly useful for verifying the formation of the ether linkage and the disappearance of the phenolic -OH from the starting material.
Experimental Protocol: ATR-IR Analysis
-
Sample Preparation: Place a single drop of the neat liquid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹.
Table 5: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3100 - 3000 | C-H stretch (sp²) | Confirms the presence of the aromatic ring. |
| 2950 - 2850 | C-H stretch (sp³) | Strong bands confirming the aliphatic hexyloxy group.[18] |
| ~3200 - 3600 | -OH stretch | ABSENCE of a broad peak in this region confirms complete conversion of the 1,2-difluorophenol starting material. This is a critical validation point. |
| 1600 - 1450 | C=C stretch | Aromatic ring vibrations. |
| 1250 - 1200 | C-O-C stretch (Aryl-Alkyl Ether) | PRESENCE of a strong band in this region is direct evidence of the newly formed ether linkage. |
| 1100 - 1000 | C-F stretch | Confirms the presence of carbon-fluorine bonds. |
Comparison Guide: Product vs. Starting Material
A key aspect of validation is demonstrating not only what the product is, but also what it is not. Comparing the product's spectra to that of the starting material (1,2-difluorophenol) highlights the chemical transformation.
Table 6: Comparative Spectroscopic Analysis
| Feature | 1,2-Difluorophenol (Starting Material) | This compound (Product) | Validation Implication |
| ¹H NMR | Broad -OH signal (variable, ~5-7 ppm) | No -OH signal. New signals for hexyl group (~0.9-4.1 ppm). | Confirms consumption of phenol and incorporation of the hexyl chain. |
| IR Spec. | Broad -OH stretch (~3400 cm⁻¹) | No -OH stretch. Strong C-O-C stretch (~1250 cm⁻¹). | Confirms loss of hydroxyl group and formation of ether linkage. |
| MS (m/z) | M⁺ = 130 | M⁺ = 214 | Confirms addition of the C₆H₁₂ moiety (mass difference of 84). |
Conclusion
The structural validation of this compound is not achieved by a single technique but by the logical convergence of orthogonal spectroscopic data. The detailed atomic map from multi-nuclear NMR, the molecular weight confirmation from MS, and the functional group verification from IR together create a self-validating and robust analytical package. This guide provides the strategic framework and experimental causality necessary for researchers to approach synthetic validation with the highest degree of scientific integrity, ensuring that the molecules advanced for further study are precisely what they are intended to be.
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A Senior Application Scientist's Guide to Assessing the Purity of 1,2-Difluoro-3-(hexyloxy)benzene from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and meaningful results. In the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the seemingly minor impurities in a reagent like 1,2-Difluoro-3-(hexyloxy)benzene can have cascading effects on reaction yields, impurity profiles of subsequent steps, and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth, technically-grounded framework for assessing and comparing the purity of this compound from various commercial suppliers. We will move beyond a simple checklist of techniques to explain the causality behind our experimental choices, ensuring a self-validating and robust analytical workflow.
The Critical Role of Purity: Why a Multi-Faceted Approach is Essential
This compound is a substituted aromatic compound, and as with many such molecules, its synthesis can result in a range of impurities. These can include constitutional isomers, residual starting materials, by-products from incomplete reactions or side reactions, and solvents. The presence and concentration of these impurities can vary significantly between suppliers due to differences in synthetic routes, purification methods, and quality control processes.
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. Each method has its own strengths and limitations. Therefore, a multi-pronged, or orthogonal, approach is necessary to build a comprehensive and trustworthy purity profile. This guide will focus on a combination of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
The Analytical Workflow: A Self-Validating System
Caption: Overall workflow for the comprehensive purity assessment of this compound.
Experimental Protocols: The "How" and the "Why"
Gas Chromatography (GC) for Volatile Impurities and Overall Purity
Expertise & Experience: Gas chromatography is an excellent first-line technique for assessing the purity of relatively volatile and thermally stable compounds like this compound.[1][2] It excels at separating compounds with different boiling points and polarities. A Flame Ionization Detector (FID) is generally used for quantitative analysis due to its wide linear range and near-universal response to organic compounds.
Experimental Protocol: GC-FID
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a mid-polarity column like a DB-17 or equivalent).
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a high-purity solvent such as ethyl acetate or dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
Data Analysis: The purity is estimated by the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.
Trustworthiness: While area percent by GC-FID is a powerful tool, it assumes that all components have the same response factor. For a more accurate quantification, a reference standard of this compound would be required to create a calibration curve. However, for a comparative guide, the area percent method provides a reliable and consistent way to rank the purity of different supplier lots.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
Expertise & Experience: HPLC is complementary to GC and is particularly adept at separating non-volatile or thermally labile impurities that would not be amenable to GC analysis.[3][4][5] For a UV-active compound like this compound, a UV detector provides excellent sensitivity.
Experimental Protocol: HPLC-UV
-
Instrumentation: A high-performance liquid chromatograph with a UV detector and a reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Sample Preparation: Prepare a stock solution of approximately 1 mg/mL of the sample in acetonitrile. Dilute this solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 60% acetonitrile / 40% water.
-
Linearly increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Similar to GC, purity is initially assessed using the area percent method.
Trustworthiness: The combination of GC and HPLC provides a more complete picture of the impurity profile by analyzing both volatile and non-volatile components. Any significant discrepancies in the purity values obtained from these two techniques would warrant further investigation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Absolute Purity
Expertise & Experience: NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).[6][7] For a fluorinated compound like this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range, which often results in a less crowded spectrum compared to ¹H NMR.[8][9][10]
Experimental Protocol: ¹H and ¹⁹F qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation for qNMR:
-
Accurately weigh approximately 20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 10 mg of a high-purity, stable internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H qNMR or a suitable fluorinated standard for ¹⁹F qNMR) into the same vial. The standard should have signals that do not overlap with the analyte.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
-
NMR Acquisition:
-
¹H NMR: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 30 seconds) to ensure full relaxation of all protons.
-
¹⁹F NMR: Acquire a quantitative ¹⁹F NMR spectrum, again with an appropriate relaxation delay.
-
-
Data Analysis: The absolute purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of nuclei contributing to each signal and the molar masses of the analyte and the standard.
Trustworthiness: qNMR is considered a primary analytical method because it does not require a reference standard of the analyte itself.[11] This provides an orthogonal and highly accurate measure of purity that can validate the results from chromatographic techniques.
Mass Spectrometry (MS) for Impurity Identification
Expertise & Experience: When coupled with a separation technique like GC or LC, mass spectrometry is a powerful tool for identifying unknown impurities.[12][13][14][15] It provides information about the molecular weight and fragmentation pattern of each component, which can be used to deduce their structures.
Experimental Protocol: GC-MS and LC-MS
-
GC-MS: The same GC method as described for GC-FID can be used with a mass spectrometer as the detector. The mass spectrometer will acquire mass spectra for each eluting peak.
-
LC-MS: The HPLC method can be coupled to a mass spectrometer (e.g., using an electrospray ionization - ESI - source). This is particularly useful for identifying non-volatile impurities.[13][15]
Data Analysis: The mass spectra of the impurity peaks are compared to spectral libraries or interpreted to propose structures for the unknown compounds.
Hypothetical Comparison of Suppliers
To illustrate the application of this guide, let's consider a hypothetical comparison of this compound from three different suppliers: Supplier A, Supplier B, and Supplier C.
| Analytical Technique | Supplier A | Supplier B | Supplier C |
| GC-FID (Area %) | 99.5% | 98.8% | 99.8% |
| HPLC-UV (Area %) | 99.4% | 98.7% | 99.7% |
| ¹H qNMR (Absolute Purity) | 99.3% | 98.5% | 99.6% |
| ¹⁹F qNMR (Absolute Purity) | 99.4% | 98.6% | 99.7% |
| Major Impurity 1 (GC-MS) | Isomer (0.3%) | Starting Material (0.8%) | Not Detected |
| Major Impurity 2 (HPLC-MS) | Dimer (0.1%) | Not Detected | By-product (0.2%) |
| Appearance | Clear, colorless liquid | Clear, slightly yellow liquid | Clear, colorless liquid |
Interpretation of Hypothetical Results:
-
Supplier C demonstrates the highest purity across all analytical techniques, with minimal impurities detected.
-
Supplier A shows high purity, but with a notable isomeric impurity. Depending on the specific application, this may or may not be acceptable.
-
Supplier B has the lowest purity of the three, with a significant amount of unreacted starting material. The slightly yellow color also suggests the presence of impurities. This lot would likely be unsuitable for applications requiring high purity.
Caption: Logical flow for the identification of an unknown impurity.
Conclusion: Making an Informed Decision
The choice of a chemical supplier should not be based solely on cost or stated purity on a certificate of analysis. A thorough, in-house verification using a multi-technique approach, as outlined in this guide, is essential for ensuring the quality and consistency of your research and development efforts. By understanding the "why" behind each analytical choice and creating a self-validating workflow, you can confidently select the supplier that provides the highest quality this compound for your specific needs, ultimately contributing to the success and integrity of your scientific endeavors. The principles outlined here are grounded in established analytical standards from organizations like the American Chemical Society (ACS) and the United States Pharmacopeia (USP), which provide the framework for defining chemical purity in scientific applications.[16][17][18][19][20][21][22][23]
References
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European Pharmacopoeia (Ph. Eur.) 11th Edition. (2023). European Directorate for the Quality of Medicines & HealthCare. [Link]
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ACS Reagent Chemicals. ACS Publications. [Link]
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Mass spectrometry in impurity profiling. (2004). ResearchGate. [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online. [Link]
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Gas chromatography. Wikipedia. [Link]
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The benefits of high-resolution mass spectrometry for impurity profiling. (2023). European Pharmaceutical Review. [Link]
-
Gas chromatography - a key test of purity. Oshadhi Essential Oils. [Link]
-
IMPURITY PROFILING. (2023). IJCRT.org. [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2024). Resolvemass. [Link]
-
Understanding Grades of Purity: USP, BP, and More. (2024). mitolab. [Link]
-
CHEMICAL PURITY ANALYSIS. (2016). Agilent. [Link]
-
Chemical purity. Wikipedia. [Link]
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Identity and Purity - Small Molecules. Pacific BioLabs. [Link]
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Organic Compound Characterization. Center for Applied Isotope Studies (CAIS) - UGA. [Link]
-
How ACS Reagent Chemicals Define Lab Standards. (2023). DC Fine Chemicals. [Link]
-
Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. (2015). LCGC International. [Link]
-
List of European Pharmacopoeia Reference Standards. (2021). EDQM. [Link]
-
Gas Chromatography: A Robust Technique for Use With Volatile and Semivolatile Organic Compounds. (2011). American Laboratory. [Link]
-
The essential reference for analytical reagents. ACS Publications. [Link]
-
Ph. Eur. Reference Standards: Orders and Catalogue. EDQM. [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). PMC - NIH. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PubMed Central. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). ACS Publications. [Link]
-
Impurity Identification in Small-Molecule APIs. (2020). Pharma's Almanac. [Link]
-
Small Molecule Analysis Testing: HPLC vs GC. (2022). Brewer Science Blog. [Link]
-
The USP Testing Specifications Master Guide. (2022). Sure BioChem Laboratories. [Link]
-
Reverse-phase HPLC Analysis and Purification of Small Molecules. (2014). ResearchGate. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2021). PMC - NIH. [Link]
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017). ACG Publications. [Link]
-
Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (2020). Diva-portal.org. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. (2022). University of Edinburgh Research Explorer. [Link]
Sources
- 1. Gas chromatography - Wikipedia [en.wikipedia.org]
- 2. oshadhi.co.uk [oshadhi.co.uk]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. blog.brewerscience.com [blog.brewerscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
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- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
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- 19. Chemical purity - Wikipedia [en.wikipedia.org]
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- 22. The USP Testing Specifications Master Guide [surebiochem.com]
- 23. Pharmaceutical Analytical Impurities [usp.org]
Performance Benchmarking of Liquid Crystals Derived from 1,2-Difluoro-3-(hexyloxy)benzene and its Analogs: A Comparative Guide
In the pursuit of advanced liquid crystal displays (LCDs) and photonic devices, the molecular architecture of the liquid crystalline materials is paramount. The strategic incorporation of fluorine atoms into the mesogenic core has been a particularly fruitful avenue of research, leading to materials with optimized dielectric anisotropy, viscosity, and thermal properties. This guide provides an in-depth technical comparison of liquid crystals derived from the 1,2-Difluoro-3-(hexyloxy)benzene scaffold and its close structural analogs. We will delve into the causal relationships between molecular structure and key performance metrics, supported by experimental data and standardized characterization protocols. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and application of novel liquid crystal technologies.
The Significance of Lateral Difluoro-Substitution in Liquid Crystal Design
The introduction of fluorine atoms laterally on a phenyl ring, particularly in a 1,2- (or ortho) arrangement, imparts a significant lateral dipole moment to the mesogenic core. This structural modification is a key strategy for engineering liquid crystals with negative dielectric anisotropy (Δε < 0), a prerequisite for display technologies such as the vertically aligned nematic (VAN) mode. Beyond the dielectric properties, this substitution pattern profoundly influences other critical performance parameters including birefringence (Δn), clearing point (Tc), and rotational viscosity (γ₁).
The this compound moiety serves as a valuable building block in this context. The hexyloxy chain provides the necessary molecular aspect ratio to induce mesomorphism, while the difluoro substitution fine-tunes the electronic properties. Understanding the performance of liquid crystals incorporating this and similar structures is crucial for the rational design of next-generation materials.
Comparative Performance Metrics
To provide a clear and objective comparison, we have compiled key performance data for a series of liquid crystals featuring the 2,3-difluoro-4-alkoxyphenyl core, which is structurally analogous to the target this compound system. These are compared against a well-established class of liquid crystals, the cyanobiphenyls, which exhibit positive dielectric anisotropy, and other fluorinated analogs.
Table 1: Comparative Performance Data of Selected Liquid Crystal Cores
| Liquid Crystal Core Structure | Clearing Point (Tc) [°C] | Birefringence (Δn) at 25°C | Dielectric Anisotropy (Δε) at 25°C | Rotational Viscosity (γ₁) [mPa·s] at 25°C |
| 2,3-Difluoro-4-alkoxyphenyl Derivatives (Analogous to Topic) | ||||
| m,On-DFPPD Series[1] | 80 - 120 (Varies with alkyl chain) | ~0.08 - 0.12[1] | -2.5 to -4.0[1] | ~100 - 150 (Estimated) |
| Alternative Fluorinated Liquid Crystals | ||||
| Difluoroterphenyls[2] | >100 | >0.20[2] | -2.5 to -7.0[2] | ~100[2] |
| Non-Fluorinated Benchmark | ||||
| 5CB (4-Cyano-4'-pentylbiphenyl) | 35.3 | ~0.18 | ~+11.0 | ~25 |
Note: Data for the DFPPD series is sourced from a study on analogous 2,3-difluoro-4-alkoxyphenyl structures and serves as a close proxy for the performance of liquid crystals derived from this compound.
From this data, a clear structure-property relationship emerges. The lateral difluoro-substitution in the DFPPD series and difluoroterphenyls consistently leads to a desirable negative dielectric anisotropy. This is in stark contrast to the large positive Δε of the cyanobiphenyl benchmark. The birefringence of the difluoro-alkoxyphenyl derivatives is moderate, making them suitable for applications where a lower optical path difference is required. The difluoroterphenyls, with their extended conjugation, exhibit a significantly higher birefringence. The viscosity of the fluorinated compounds is generally higher than that of 5CB, a common trade-off for achieving the desired dielectric properties.
Experimental Protocols for Performance Benchmarking
To ensure the trustworthiness and reproducibility of the presented data, it is crucial to adhere to standardized experimental protocols. Below are the methodologies for determining the key performance parameters of liquid crystals.
Determination of Mesomorphic Properties and Clearing Point
The phase transition temperatures, including the clearing point (the transition from the nematic to the isotropic liquid phase), are fundamental characteristics of a liquid crystal.
Experimental Workflow: Phase Transition Characterization
Caption: Workflow for determining phase transitions.
Protocol:
-
Sample Preparation: A small amount (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan for DSC analysis. For POM, a thin film of the material is sandwiched between two glass slides.
-
Differential Scanning Calorimetry (DSC): The sample is subjected to controlled heating and cooling cycles, typically at a rate of 5-10 °C/min. Phase transitions are identified as endothermic or exothermic peaks in the DSC thermogram.[2]
-
Polarized Optical Microscopy (POM): The sample on the hot stage is observed under a polarizing microscope during heating and cooling. The characteristic optical textures of different mesophases (e.g., schlieren texture for nematic, focal conic for smectic) are used to identify the phases and visually confirm the transition temperatures.
Measurement of Birefringence (Δn)
Birefringence is the difference between the extraordinary (ne) and ordinary (no) refractive indices of the liquid crystal.
Experimental Workflow: Birefringence Measurement
Caption: Workflow for birefringence measurement.
Protocol:
-
Cell Preparation: The liquid crystal is introduced into a cell with a known thickness (d) and a planar alignment layer, which orients the liquid crystal director parallel to the cell surfaces.
-
Optical Setup: The cell is placed between crossed polarizers in the path of a light source.
-
Measurement: The transmission spectrum of the setup is recorded as a function of wavelength (λ). The birefringence can be determined from the phase retardation, which is related to the interference fringes in the transmission spectrum. A common method is the rotating analyzer method.
Determination of Dielectric Anisotropy (Δε)
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.
Protocol:
-
Cell Preparation: Two types of cells with known thickness and electrode area are used: a planar aligned cell to measure ε⊥ and a homeotropically aligned cell (director perpendicular to the surfaces) to measure ε∥.
-
Measurement: The capacitance of each cell is measured using an LCR meter at a specific frequency (typically 1 kHz).
-
Calculation: The dielectric permittivities are calculated from the capacitance values, and the dielectric anisotropy is then determined (Δε = ε∥ - ε⊥).
Measurement of Rotational Viscosity (γ₁)
Rotational viscosity is a measure of the internal friction of the liquid crystal and is a key factor in its switching speed.
Protocol:
-
Transient Current Method: A voltage is applied to a planar aligned cell, causing the director to reorient. The transient current during this reorientation is measured.
-
Optical Response Method: The change in optical transmission of a cell between crossed polarizers is measured as the director reorients in response to an applied voltage. The decay time of the optical response upon removal of the voltage is related to the rotational viscosity.
Structure-Property Causality: The Role of the 1,2-Difluoro-3-alkoxy Moiety
The performance characteristics of liquid crystals derived from the this compound core and its analogs can be directly attributed to their molecular structure.
Molecular Structure and Dipole Moments
Caption: Dipole contributions in the core structure.
-
Negative Dielectric Anisotropy: The two adjacent C-F bonds and the C-O bond of the alkoxy group all possess significant dipole moments. The vector sum of these dipoles results in a large net dipole moment that is directed perpendicular to the long molecular axis. This is the primary reason for the observed negative dielectric anisotropy.
-
Birefringence: The birefringence is primarily determined by the anisotropy of molecular polarizability. The phenyl rings are the main contributors to polarizability. While the fluorine atoms have low polarizability, their electron-withdrawing nature can slightly influence the overall electronic distribution of the phenyl ring. The hexyloxy chain, being aliphatic, has low polarizability and its length primarily influences the mesophase stability.
-
Viscosity: The presence of the lateral fluorine atoms can increase intermolecular interactions and hinder molecular rotation, which generally leads to a higher rotational viscosity compared to non-substituted analogs.[3]
-
Clearing Point: The clearing point is a measure of the thermal stability of the nematic phase. The introduction of lateral substituents can disrupt the molecular packing, which often leads to a decrease in the clearing point. However, the overall molecular shape and intermolecular forces play a complex role, and the effect on the clearing point can vary.
Conclusion and Future Outlook
Liquid crystals incorporating the this compound moiety and its structural analogs represent a promising class of materials for applications requiring negative dielectric anisotropy, such as VAN-LCDs. Their performance is characterized by a moderate to high negative Δε, moderate birefringence, and acceptable viscosity. The systematic benchmarking against other classes of liquid crystals highlights the unique advantages conferred by the specific lateral difluoro-substitution pattern.
Future research in this area should focus on further optimizing the molecular structure to enhance specific properties. For instance, extending the conjugated core could increase birefringence, while modifying the terminal alkyl chains could be used to fine-tune the viscosity and mesophase range. The detailed understanding of structure-property relationships, as outlined in this guide, provides a solid foundation for the rational design of novel liquid crystalline materials with tailored performance characteristics for advanced display and photonic applications.
References
- Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units.
- New liquid-crystalline compounds with negative dielectric anisotropy. Liquid Crystals. (URL not available)
- Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry. (URL not available)
- Viscosity coefficients of nematic liquid crystals: II. Measurements of some nematic liquid crystals. Liquid Crystals. (URL not available)
- Liquid crystals based on the ortho-difluorophenyl unit. REF Impact Case Studies. (URL not available)
Sources
- 1. Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Safety Operating Guide
Navigating the Disposal of 1,2-Difluoro-3-(hexyloxy)benzene: A Guide for Laboratory Professionals
Understanding the Hazard Profile: An Evidence-Based Approach
Due to the absence of a dedicated SDS for 1,2-Difluoro-3-(hexyloxy)benzene, we will extrapolate its potential hazards from the known profile of a close structural analog, 1-Chloro-2,3-difluoro-4-(hexyloxy)benzene. This analogous compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is therefore prudent to handle this compound with the assumption that it possesses similar irritant properties.
Key Inferred Hazards:
-
Skin Irritation: Prolonged or repeated contact may cause redness, itching, and inflammation.
-
Eye Irritation: Direct contact with the eyes is likely to cause significant irritation and potential damage.
-
Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.
Given its chemical structure as a halogenated aromatic ether, it should be treated as a hazardous substance.
Prerequisite Safety Measures: Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following personal protective equipment (PPE) and engineering controls are mandatory.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are the minimum requirement. For splash hazards, a face shield should be worn in conjunction with goggles.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a potential splash, a chemically resistant apron is recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to control vapor inhalation.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a critical component of laboratory safety and environmental compliance. The following workflow provides a clear, actionable plan.
Waste Segregation: The Foundation of Proper Disposal
Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal.
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for halogenated organic waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled "Hazardous Waste: Halogenated Organic Liquid" and should also list the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Avoid Mixing: Do not mix this compound with non-halogenated organic waste, aqueous waste, or any other incompatible waste streams. Mixing can lead to dangerous reactions and complicates the disposal process.
Collection and Storage of Waste
-
Transferring Waste: When transferring the chemical to the waste container, do so within a chemical fume hood to minimize vapor release. Use a funnel to prevent spills.
-
Container Integrity: Ensure the waste container is in good condition, free from leaks or cracks. Keep the container closed at all times, except when adding waste.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat, sparks, and open flames.
Arranging for Final Disposal
-
Contact Your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for hazardous waste disposal. They will provide specific guidance and arrange for the collection of the waste by a licensed hazardous waste disposal company.
-
Provide Documentation: Be prepared to provide your EHS office with the full chemical name and an estimate of the quantity of waste.
-
Final Disposal Method: this compound, as a halogenated organic compound, will likely be disposed of via high-temperature incineration at a permitted hazardous waste facility. This method is designed to destroy the organic molecule and manage the resulting acidic gases.
Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-defined emergency plan is essential.
Spill Response
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's EHS or emergency response team immediately.
-
Prevent the spill from entering drains.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Data Summary
| Property | Value/Information | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 121219-19-0 | [2] |
| Molecular Formula | C₁₂H₁₆F₂O | [2] |
| Inferred Hazards | Skin, eye, and respiratory irritant | [1] |
| Primary Disposal Route | High-temperature incineration | General Principle |
| Waste Classification | Halogenated Organic Waste | General Principle |
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Sources
Navigating the Safe Handling of 1,2-Difluoro-3-(hexyloxy)benzene: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. 1,2-Difluoro-3-(hexyloxy)benzene, a substituted aromatic ether, represents a class of compounds whose unique electronic properties are valuable in medicinal chemistry. However, its structure—a halogenated aromatic ring coupled with an ether linkage—necessitates a rigorous and informed approach to laboratory safety.
This guide provides a comprehensive operational plan for the safe handling, use, and disposal of this compound. Moving beyond a simple checklist, we will explore the why behind each procedural step, grounding our recommendations in established chemical safety principles for structurally related compounds. Due to the absence of a specific published Material Safety Data Sheet (MSDS) for this exact molecule, our protocols are synthesized from data on analogous compounds, primarily 1,2-difluorobenzene and other alkoxybenzenes. This approach ensures a conservative and robust safety margin, upholding the highest standards of laboratory practice.
Part 1: Hazard Assessment & Risk Mitigation
Understanding the potential hazards of this compound begins with analyzing its constituent parts: the difluorinated benzene ring and the hexyloxy ether group.
-
Fluorinated Aromatic Core: Compounds like 1,2-difluorobenzene are known to be flammable and can cause skin, eye, and respiratory irritation. Inhalation of high concentrations of vapors may lead to central nervous system effects. A critical, though less common, risk associated with heating halogenated aromatics is the potential formation of hazardous decomposition byproducts.
-
Ether Linkage (Hexyloxy Group): While the long hexyl chain reduces volatility compared to smaller alkoxybenzenes, the ether group presents a potential, albeit low, risk of peroxide formation over time, especially if exposed to air and light. Ethers can form explosive peroxides, which are sensitive to heat, friction, or shock.
Based on this structural analysis, we can classify the primary operational risks.
Summary of Potential Hazards
| Hazard Type | Potential Manifestation | Primary Exposure Routes |
| Chemical Reactivity | Flammable liquid and vapor. Potential for explosive peroxide formation upon prolonged storage and exposure to air/light. | N/A |
| Health Hazard | Causes skin and serious eye irritation. May cause respiratory irritation. Potential for organ toxicity with prolonged or repeated exposure. | Inhalation, Dermal (Skin) Contact, Ocular (Eye) Contact |
| Environmental Hazard | Assumed to be harmful to aquatic life. Halogenated organics can be persistent in the environment. | Improper Disposal |
Part 2: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create effective barriers against the primary exposure routes. The selection of each component is directly tied to the hazards identified above.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves (minimum 8 mil thickness). | Provides a barrier against dermal absorption. Thicker gloves offer better resistance to potential solvent effects and prevent tearing. Always check the manufacturer's glove compatibility chart. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles. | Protects against accidental splashes to the eyes, which can cause serious irritation or damage. |
| Body Protection | Flame-resistant (FR) lab coat. | Protects skin from splashes and provides a crucial layer of protection against short-duration flash fires, addressing the flammability risk. |
| Respiratory Protection | Use only within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors. A respirator may be required for spill cleanup, based on risk assessment. |
PPE Selection & Use Workflow
The following diagram outlines the decision-making process for selecting and using appropriate PPE.
Caption: Fig 1. PPE Selection and Use Workflow
Part 3: Operational & Disposal Plan
Step-by-Step Handling Procedure
-
Preparation: Designate a specific area within a certified chemical fume hood for the procedure. Ensure all required equipment (glassware, stir plates, etc.) and spill cleanup materials are within immediate reach.
-
Aliquotting: When transferring the chemical, use a properly grounded setup to prevent static discharge, which could ignite flammable vapors. Perform all transfers slowly to minimize splashing.
-
Heating: If the protocol requires heating, use a controlled heating source like a mantle or oil bath connected to a temperature controller. Never heat a closed system. The use of an open flame is strictly prohibited.
-
Post-Reaction: After the procedure, quench any reactive materials carefully according to your specific experimental protocol before disassembly.
-
Decontamination: Thoroughly decontaminate all surfaces and glassware that came into contact with the chemical.
Waste Disposal Protocol
Improper disposal of halogenated organic compounds can lead to significant environmental contamination.
-
Segregation: All waste containing this compound, including contaminated consumables (gloves, wipes) and solutions, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Waste Stream: This waste must be designated as "Halogenated Organic Waste." Do not mix with non-halogenated waste streams, as this complicates the disposal process and increases costs.
-
Container Management: Keep the waste container tightly sealed when not in use. Store it in a secondary containment bin within a satellite accumulation area or designated waste storage location.
-
Pickup: Follow your institution's Environmental Health & Safety (EHS) guidelines for arranging a hazardous waste pickup.
The following flowchart details the decision process for waste segregation.
Caption: Fig 2. Waste Segregation and Disposal Workflow
Part 4: Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Spill: For small spills (<100 mL), absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed container for disposal as halogenated organic waste. For larger spills, evacuate the area and contact your institution's EHS emergency response team.
By adhering to these rigorous, well-reasoned protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental responsibility.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

